molecular formula C7H6FNO2 B1388037 5-Fluoro-6-methoxynicotinaldehyde CAS No. 884494-73-9

5-Fluoro-6-methoxynicotinaldehyde

Cat. No.: B1388037
CAS No.: 884494-73-9
M. Wt: 155.13 g/mol
InChI Key: BKATVSAQJLGKJC-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methoxypyridine-3-carbaldehyde
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InChI

InChI=1S/C7H6FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKATVSAQJLGKJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660514
Record name 5-Fluoro-6-methoxypyridine-3-carbaldehyde
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

884494-73-9
Record name 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde
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Record name 5-Fluoro-6-methoxypyridine-3-carbaldehyde
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Record name 5-fluoro-6-methoxypyridine-3-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthetic pathways leading to 5-Fluoro-6-methoxynicotinaldehyde, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, proven experimental protocols, and the rationale behind methodological choices.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of a fluorine atom into the pyridine ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, with its unique substitution pattern, serves as a versatile precursor for the synthesis of a wide range of complex molecules with potential therapeutic applications, including as enzyme inhibitors and agents targeting neurological disorders.[1] This guide will explore the primary synthetic routes to this valuable compound, providing both theoretical understanding and practical, field-proven insights.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical retrosynthetic analysis of this compound reveals several viable pathways for its construction. The key disconnection centers on the introduction of the aldehyde functionality at the C3 position of the pyridine ring.

G Target This compound Precursor1 (5-Fluoro-6-methoxypyridin-3-yl)methanol Target->Precursor1 Oxidation Precursor2 5-Fluoro-2-methoxypyridine Target->Precursor2 Formylation (Vilsmeier-Haack) Precursor3 Halogenated 5-Fluoro-2-methoxypyridine Target->Precursor3 Halogen-Metal Exchange & Formylation

Caption: Retrosynthetic analysis of this compound.

This analysis highlights three primary synthetic strategies:

  • Oxidation of a Precursor Alcohol: A straightforward approach involving the oxidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol.

  • Direct Formylation: Introduction of the aldehyde group onto the 5-fluoro-2-methoxypyridine scaffold, most commonly via a Vilsmeier-Haack reaction.

  • Halogen-Metal Exchange Followed by Formylation: A powerful method that utilizes a halogenated pyridine precursor to direct the introduction of the formyl group.

Each of these pathways will be discussed in detail, with a focus on the underlying chemical principles and practical experimental considerations.

Pathway 1: Oxidation of (5-Fluoro-6-methoxypyridin-3-yl)methanol

This pathway represents a direct and often high-yielding approach to the target molecule, contingent on the availability of the precursor alcohol.

Chemical Principles

The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice often dictated by the sensitivity of other functional groups in the molecule. For the synthesis of this compound, a mild oxidizing agent is preferred to avoid over-oxidation to the carboxylic acid or side reactions with the electron-rich pyridine ring.

Commonly used reagents for this transformation include:

  • Manganese Dioxide (MnO₂): A mild and selective oxidizing agent for allylic and benzylic alcohols.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers mild reaction conditions and broad functional group tolerance.

  • Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride to activate dimethyl sulfoxide (DMSO) as the oxidant.

Experimental Protocol

The following protocol is a representative example of the oxidation of (5-fluoro-6-methoxypyridin-3-yl)methanol to this compound, as detailed in patent literature.

Reaction Scheme:

G sub reagent [Oxidizing Agent] Solvent, Temp. sub->reagent prod reagent->prod

Caption: Oxidation of the precursor alcohol to the target aldehyde.

Step-by-Step Procedure:

  • To a solution of (5-fluoro-6-methoxypyridin-3-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane or chloroform) is added the oxidizing agent (e.g., Dess-Martin periodinane, 1.1 eq) at room temperature.

  • The reaction mixture is stirred for 1-2 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • The mixture is stirred vigorously until the layers become clear.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary:

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dess-Martin PeriodinaneDichloromethane251.5~90[2]
Manganese DioxideChloroform4024~85[3]

Pathway 2: Vilsmeier-Haack Formylation of 5-Fluoro-2-methoxypyridine

The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Chemical Principles

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyridine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the aldehyde.

The methoxy group at the 6-position of the pyridine ring is an electron-donating group, which activates the ring towards electrophilic aromatic substitution. The formylation is expected to occur at the position para to the methoxy group (C3), which is also sterically accessible.

Mechanism Overview:

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Pyridine 5-Fluoro-2-methoxypyridine Pyridine->Intermediate Aldehyde This compound Intermediate->Aldehyde Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Reaction Scheme:

G sub reagent 1. POCl3, DMF 2. H2O sub->reagent prod reagent->prod

Caption: Vilsmeier-Haack formylation of 5-fluoro-2-methoxypyridine.

Step-by-Step Procedure:

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF) is added phosphorus oxychloride (POCl₃) dropwise, and the mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • A solution of 5-fluoro-2-methoxypyridine in DMF is then added to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • After completion, the reaction mixture is cooled and poured onto crushed ice.

  • The mixture is neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to pH 7-8.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Pathway 3: Halogen-Metal Exchange and Formylation

This powerful and versatile method allows for the regioselective introduction of the formyl group by utilizing a halogenated precursor.

Chemical Principles

This strategy involves two key steps:

  • Halogen-Metal Exchange: A halogenated pyridine (typically bromo- or iodo-) is treated with a strong organolithium base (e.g., n-butyllithium) at low temperature. This results in the exchange of the halogen atom for a lithium atom, creating a highly reactive organolithium intermediate.

  • Formylation: The organolithium species is then quenched with an electrophilic formylating agent, such as DMF. The subsequent workup hydrolyzes the intermediate to yield the desired aldehyde.

The regioselectivity of this reaction is determined by the position of the halogen atom on the starting material. To synthesize this compound, the starting material would be 3-bromo-5-fluoro-2-methoxypyridine.

Experimental Protocol

Reaction Scheme:

G sub reagent 1. n-BuLi, THF, -78 °C 2. DMF 3. H2O sub->reagent prod reagent->prod

Caption: Synthesis via halogen-metal exchange and formylation.

Step-by-Step Procedure:

  • A solution of 3-bromo-5-fluoro-2-methoxypyridine in an anhydrous ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.

  • The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification by column chromatography yields the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. The oxidation of the corresponding alcohol offers a direct and high-yielding final step. The Vilsmeier-Haack reaction provides a classic approach for the formylation of the activated pyridine ring. The halogen-metal exchange followed by formylation offers a highly regioselective and versatile method. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important medicinal chemistry building block.

References

physicochemical properties of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-6-methoxynicotinaldehyde

Introduction

This compound, a substituted pyridine derivative, is a compound of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyridine core functionalized with an aldehyde, a methoxy group, and a fluorine atom, makes it a versatile synthetic intermediate. The strategic incorporation of a fluorine atom can dramatically alter the physicochemical properties of the parent molecule, influencing factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The aldehyde group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of more complex molecular entities.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the known , outlines authoritative experimental protocols for their determination, and discusses the scientific rationale behind these characterization methods. The insights provided herein are intended to facilitate the effective use of this compound in the synthesis and design of novel therapeutic agents, particularly those targeting neurological disorders or functioning as enzyme inhibitors.[2]

Chemical Identity and Core Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research and development. This section details the primary identifiers and key physical data for this compound.

Chemical Structure:

Table 1: Core Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 5-fluoro-6-methoxypyridine-3-carbaldehydeN/A
CAS Number 884494-73-9[3][4]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Appearance Solid[5]
Boiling Point 235.975°C at 760 mmHg[2]
Melting Point Data not publicly availableN/A
Density Data not publicly availableN/A
pKa Data not publicly availableN/A
Solubility Data not publicly availableN/A

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a chemical compound. While comprehensive, peer-reviewed spectral data for this compound is not widely disseminated, this section details the standard, authoritative methodologies for its complete characterization. The expected outcomes are inferred from the compound's known functional groups and by referencing established data for structurally analogous molecules.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure and connectivity of a molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, NMR is crucial to confirm the substitution pattern on the pyridine ring.

Protocol: ¹H and ¹³C NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment on a 400 or 500 MHz spectrometer.[7]

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.[6]

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled single-pulse experiment.

    • Acquire 1024-4096 scans to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.[6]

  • Data Processing: Perform a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Expected Spectral Features:

  • ¹H NMR:

    • Aldehyde proton (-CHO): A singlet or narrow doublet expected around δ 9.5-10.5 ppm.

    • Aromatic protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), showing splitting patterns consistent with their coupling to each other and to the fluorine atom.

    • Methoxy protons (-OCH₃): A sharp singlet integrating to three protons, typically around δ 3.8-4.2 ppm.

  • ¹³C NMR:

    • Aldehyde carbon: Expected in the highly deshielded region of δ 185-195 ppm.

    • Aromatic carbons: Multiple signals between δ 110-165 ppm. The carbons bonded to fluorine and oxygen will show characteristic shifts and C-F coupling.

    • Methoxy carbon: A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is essential for confirming the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules, providing a clear molecular ion peak with minimal fragmentation, which is crucial for unambiguous mass verification.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a stock solution of the compound in a solvent like methanol or acetonitrile (~1 mg/mL).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation ([M+H]⁺).[6]

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.[6]

    • Capillary Voltage: 3-4 kV.[6]

    • Source Temperature: 100-150 °C.[6]

  • Data Analysis: Identify the molecular ion peak. For high-resolution MS (HRMS), compare the measured exact mass to the theoretical mass to confirm the elemental formula.

Expected Spectral Features:

  • A prominent peak at m/z 156.0455, corresponding to the protonated molecular ion ([M+H]⁺).

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds, providing a molecular "fingerprint." For this compound, IR can quickly confirm the presence of the key aldehyde and ether functionalities.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure with the ATR anvil to ensure firm contact.[6]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[6]

    • Resolution: 4 cm⁻¹.[6]

    • Number of Scans: 16-32.[6]

  • Data Analysis: Identify the major absorption bands and correlate them to known functional group frequencies.

Expected Spectral Features:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band around 1690-1715 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands often visible around 2820 cm⁻¹ and 2720 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretch (Ether): A strong absorption band in the 1200-1275 cm⁻¹ region (aryl-alkyl ether).

  • C-F Stretch: A strong absorption typically found in the 1000-1400 cm⁻¹ region.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Bulk Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in ESI Solvent Sample->Prep_MS Prep_IR Apply Solid to ATR Sample->Prep_IR NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR MS Mass Spectrometer (ESI-MS) Prep_MS->MS IR FTIR Spectrometer (ATR) Prep_IR->IR Analysis Spectral Interpretation: - Chemical Shifts - m/z Value - Vibrational Frequencies NMR->Analysis MS->Analysis IR->Analysis Confirmation Structure & Purity Confirmation Analysis->Confirmation

Caption: Workflow for Spectroscopic Characterization.

Key Physicochemical Parameters: Experimental Determination

Properties such as solubility, melting point, and pKa are not merely physical constants; they are critical determinants of a compound's behavior in biological systems and its suitability for development as a drug. This section provides validated protocols for measuring these essential parameters.

Solubility Analysis

Expertise & Rationale: Aqueous solubility is a primary factor governing a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development. A kinetic solubility assay using a plate-based method is a high-throughput and resource-efficient way to assess this property early in the discovery process.

Protocol: Kinetic Solubility Screening

  • Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

  • In a 96-well plate, add a small volume (1-2 µL) of the DMSO stock solution to a larger volume (100-200 µL) of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Seal the plate and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25 °C).

  • Analyze the resulting solution/suspension. The concentration of the dissolved compound can be quantified by various methods, such as UV-Vis spectroscopy, HPLC-UV, or LC-MS, after filtering out any precipitate.

  • The measured concentration represents the kinetic solubility under these conditions.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity and thermal stability. A sharp melting point typically signifies high purity. Differential Scanning Calorimetry (DSC) is the gold-standard method, as it is highly accurate and provides additional information about thermal events like decomposition.

Protocol: DSC Analysis

  • Accurately weigh 1-3 mg of the solid sample into an aluminum DSC pan.

  • Crimp the pan with a lid, leaving a pinhole if solvent loss is expected. Prepare an empty, sealed pan as a reference.

  • Place both pans into the DSC cell.

  • Heat the sample at a controlled rate (e.g., 5-10 °C/min) under an inert nitrogen atmosphere.

  • The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

pKa Determination

Expertise & Rationale: The pKa value defines the ionization state of a molecule at a given pH. For a pyridine derivative, the pKa of the protonated pyridine nitrogen is critical for understanding its solubility, membrane permeability, and receptor binding interactions at physiological pH. UV-metric titration is a robust method that relies on the change in the compound's UV-Vis spectrum as its ionization state changes with pH.

Protocol: UV-Metric Titration

  • Prepare a stock solution of the compound in a co-solvent like methanol.

  • Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

  • Add a precise aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

  • Record the full UV-Vis spectrum (e.g., 200-400 nm) for the compound in each buffer.

  • Analyze the spectral data. The absorbance at one or more wavelengths will change sigmoidally as a function of pH. The pKa is the pH value at the inflection point of this curve.

G cluster_tests Physicochemical Profiling cluster_decision Decision Making cluster_outcome Outcome Compound Test Compound: 5-Fluoro-6-methoxy -nicotinaldehyde Solubility Solubility Assay (pH 7.4) Compound->Solubility Permeability Permeability Assay (e.g., PAMPA) Compound->Permeability Stability Metabolic Stability (e.g., Microsomes) Compound->Stability HighSol Solubility > 10 µM? Solubility->HighSol HighPerm Permeability High? Permeability->HighPerm HighStab Stability High? Stability->HighStab HighSol->HighPerm Yes Optimize Medicinal Chemistry Optimization HighSol->Optimize No HighPerm->HighStab Yes HighPerm->Optimize No Advance Advance to In Vivo Studies HighStab->Advance Yes HighStab->Optimize No

Caption: Physicochemical Profiling in Early Drug Discovery.

Safety, Handling, and Storage

Trustworthiness & Prudence: While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from structurally related fluorinated and aldehydic pyridines suggest that appropriate precautions are necessary.

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]

    • Avoid breathing dust, fumes, or vapors.[5] Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.[5]

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9]

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as some aldehydes can be sensitive to air and moisture.

  • Hazards: Based on analogous compounds, potential hazards may include skin irritation, serious eye irritation, and respiratory irritation.[5]

Conclusion

This compound is a valuable building block for modern pharmaceutical research, offering a unique combination of functional groups poised for synthetic elaboration. This guide has provided a detailed framework for its comprehensive physicochemical and spectroscopic characterization. While some experimental data points are not yet in the public domain, the established protocols and predictive insights presented here form a self-validating system for any researcher to confirm the compound's identity, purity, and critical properties. A thorough understanding and application of these analytical methodologies are paramount to unlocking the full potential of this compound in the design and synthesis of next-generation therapeutics.

References

A Technical Guide to the Spectroscopic Profile of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectroscopic characteristics of 5-fluoro-6-methoxynicotinaldehyde, a key building block in medicinal chemistry and organic synthesis.[1][2] Given the limited availability of public domain experimental spectra for this specific compound, this guide integrates predicted spectroscopic data with established principles of spectroscopic interpretation and comparative data from structurally related molecules. This approach offers a robust framework for the identification and characterization of this important synthetic intermediate.

Molecular Structure and Its Spectroscopic Implications

This compound (C₇H₆FNO₂) is a pyridine derivative featuring three distinct functional groups that govern its spectroscopic behavior: an aldehyde, a methoxy group, and a fluorine atom. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen, coupled with the electron-donating effect of the methoxy group, creates a unique electronic environment that is reflected in its NMR, mass spectrometry, and infrared profiles.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, along with a detailed interpretation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm). The spectrum would typically be recorded on a 400 or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.3Singlet1HAldehyde (-CHO)
~8.2Doublet1HPyridine Ring (H-2)
~7.9Doublet1HPyridine Ring (H-4)
~4.1Singlet3HMethoxy (-OCH₃)

Interpretation:

  • Aldehyde Proton (~10.3 ppm): The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and the aromatic ring, thus appearing at a characteristic downfield shift.

  • Pyridine Ring Protons (~8.2 and ~7.9 ppm): The two protons on the pyridine ring are expected to be in the aromatic region. Their exact chemical shifts and multiplicities will be influenced by coupling to each other and long-range coupling to the fluorine atom. The proton at the 2-position (ortho to the nitrogen) is typically the most downfield. The fluorine atom at the 5-position will likely introduce a doublet splitting to the H-4 proton.

  • Methoxy Protons (~4.1 ppm): The three protons of the methoxy group are in a similar chemical environment and will therefore appear as a sharp singlet. Their chemical shift is influenced by the attachment to an oxygen atom and the aromatic ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required to obtain a spectrum with a good signal-to-noise ratio.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
~188Aldehyde Carbonyl (C=O)
~160Pyridine Ring (C-6, attached to OCH₃)
~155 (d, ¹JCF ≈ 240 Hz)Pyridine Ring (C-5, attached to F)
~150Pyridine Ring (C-2)
~140Pyridine Ring (C-3, attached to CHO)
~115 (d, ²JCF ≈ 20 Hz)Pyridine Ring (C-4)
~55Methoxy Carbon (-OCH₃)

Interpretation:

  • Aldehyde Carbonyl (~188 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic low-field position.

  • Pyridine Ring Carbons (~115-160 ppm): The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom, the fluorine, the methoxy, and the aldehyde groups. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The adjacent carbon (C-4) will show a smaller two-bond coupling (²JCF). The carbon attached to the electron-donating methoxy group (C-6) will be shielded relative to other carbons in similar aromatic systems.

  • Methoxy Carbon (~55 ppm): The carbon of the methoxy group appears in the expected upfield region for an sp³ hybridized carbon attached to an oxygen atom.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

For a non-volatile compound like this compound, electrospray ionization (ESI) would be a suitable technique. A dilute solution of the compound in a solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation, would be introduced into the mass spectrometer.

Expected Mass Spectrum Data:

  • Molecular Ion Peak ([M+H]⁺): The molecular formula is C₇H₆FNO₂. The monoisotopic mass is 155.0383 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 156.0455.

  • Key Fragmentation Patterns: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da).[3][4] The presence of the methoxy group could lead to the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da).

Fragmentation Workflow:

G cluster_frags Predicted Fragments M [C₇H₆FNO₂H]⁺ m/z = 156 F1 Loss of CO [C₆H₇FNO]⁺ m/z = 128 M->F1 - CO F2 Loss of CHO [C₆H₆FN]⁺ m/z = 127 M->F2 - CHO F3 Loss of CH₃ [C₆H₄FNO₂]⁺ m/z = 141 M->F3 - CH₃

Caption: Predicted major fragmentation pathways for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy:

A common and convenient method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small amount of the solid compound is placed on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3150MediumAromatic C-H Stretch
~2950-3000MediumAliphatic C-H Stretch (Methoxy)
~2850 & ~2750Medium, sharpAldehyde C-H Stretch (Fermi doublet)
~1700-1720StrongCarbonyl (C=O) Stretch of Aldehyde
~1580-1620Medium-StrongAromatic C=C and C=N Ring Stretching
~1250-1300StrongAryl-O-C Asymmetric Stretch (Methoxy)
~1020-1080StrongAryl-O-C Symmetric Stretch (Methoxy)
~1100-1200StrongC-F Stretch

Interpretation:

  • C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the methoxy group protons (below 3000 cm⁻¹). The characteristic pair of peaks for the aldehyde C-H stretch around 2850 cm⁻¹ and 2750 cm⁻¹ is a key diagnostic feature.

  • Carbonyl Stretching: A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O bond in the aldehyde group. Its exact position is influenced by conjugation with the aromatic ring.

  • Aromatic Ring and C-O/C-F Stretching: The stretching vibrations of the pyridine ring will appear in the 1580-1620 cm⁻¹ region. The strong absorptions corresponding to the C-O stretching of the methoxy group and the C-F stretching are expected in the fingerprint region (below 1500 cm⁻¹).

Conclusion

The spectroscopic data, both predicted and inferred from analogous structures, provide a detailed fingerprint for this compound. The characteristic signals in ¹H and ¹³C NMR, the molecular ion peak and fragmentation patterns in mass spectrometry, and the key vibrational frequencies in IR spectroscopy collectively allow for the unambiguous identification and structural confirmation of this compound. This guide serves as a valuable resource for researchers, enabling them to confidently utilize this versatile building block in their synthetic endeavors.

References

An In-depth Technical Guide to 5-Fluoro-6-methoxynicotinaldehyde: Molecular Structure and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a fluorine atom, a methoxy group, and an aldehyde functionality on a pyridine core, presents a versatile platform for the development of novel therapeutic agents and complex organic molecules. This technical guide provides a comprehensive analysis of the molecular structure and physicochemical properties of this compound, offering valuable insights for researchers engaged in drug discovery and chemical synthesis.

Introduction: The Significance of Fluorinated Pyridines

Fluorinated pyridine derivatives are a cornerstone of modern pharmaceutical and agrochemical research. The strategic incorporation of fluorine into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule.[1] Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications are frequently sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of lead compounds.[1] The presence of a fluorine atom on the pyridine ring can also modulate its reactivity, opening up unique avenues for further functionalization in organic synthesis.[1]

This compound, with its distinct substitution pattern, is a prime example of a high-value building block. The interplay between the electron-withdrawing fluorine atom, the electron-donating methoxy group, and the reactive aldehyde group creates a rich chemical landscape for exploration.

Molecular Structure and Properties

The molecular structure of this compound is fundamental to its chemical behavior and biological activity.

Structural Formula and Key Identifiers
  • Molecular Formula: C₇H₆FNO₂

  • Molecular Weight: 155.13 g/mol

  • CAS Number: 884494-73-9

  • IUPAC Name: 5-fluoro-6-methoxypyridine-3-carbaldehyde

dot graph { layout=neato; node [shape=plaintext]; edge [style=solid];

N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; F1 [label="F"]; O2 [label="O"]; C8 [label="C"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"];

C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5];

C2 -- H1 [len=1.1]; C4 -- H2 [len=1.1];

C3 -- C7 [len=1.5]; C7 -- O1 [len=1.2, style=double]; C7 -- H3 [len=1.1];

C5 -- F1 [len=1.4];

C6 -- O2 [len=1.4]; O2 -- C8 [len=1.4]; C8 -- H4 [len=1.1]; C8 -- H5 [len=1.1]; C8 -- H6 [len=1.1];

} molécules/molécule.png Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
Appearance Yellow Solid[1]
Boiling Point 235.975°C at 760 mmHg (Predicted)N/A
Density 1.295 g/cm³ (Predicted)N/A
pKa -0.82±0.20 (Predicted)N/A

Spectroscopic Data

¹H-NMR Spectroscopy

Reported ¹H-NMR data for this compound in CDCl₃ is as follows:

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
4.13s3H-OCH₃
7.78dd, J=9.8, 1.8 Hz1HAromatic H
8.42d, J=1.8 Hz1HAromatic H
9.95s1H-CHO

Source:[1]

The spectrum clearly indicates the presence of the methoxy and aldehyde protons, along with two distinct aromatic protons, consistent with the proposed structure.

Synthesis and Reactivity

The aldehyde group in this compound serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, and reductions. This reactivity allows for the synthesis of more complex molecular architectures.[1]

The electron-withdrawing nature of the fluorine atom can facilitate nucleophilic aromatic substitution reactions, providing a pathway for the introduction of various substituents onto the pyridine ring.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of molecules with potential therapeutic applications. It plays a role in the development of compounds targeting neurological disorders and those acting as enzyme inhibitors.[2] Its structural features are highly valued in medicinal chemistry for the construction of complex heterocyclic compounds, aiding in the design and optimization of drug candidates with improved efficacy and selectivity.[2]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="this compound"]; B [label="Versatile Building Block"]; C [label="Drug Discovery"]; D [label="Organic Synthesis"]; E [label="Neurological Disorders"]; F [label="Enzyme Inhibitors"]; G [label="Complex Heterocycles"];

A -> B; B -> C; B -> D; C -> E; C -> F; D -> G; } Logical relationship of the compound's application.

Conclusion

This compound stands out as a significant building block for researchers in drug development and organic synthesis. Its unique combination of functional groups on a fluorinated pyridine scaffold provides a rich platform for chemical exploration and the creation of novel molecules with potential therapeutic value. Further experimental investigation into its reactivity and biological activity is warranted to fully unlock its potential.

References

5-Fluoro-6-methoxynicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of a Versatile Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Pyridines

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a fluorine atom, a methoxy group, and a reactive aldehyde on a pyridine core, makes it a valuable building block in organic synthesis and medicinal chemistry. The strategic incorporation of a fluorine atom can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This strategic placement, combined with the synthetic versatility of the aldehyde and methoxy groups, positions this compound as a key intermediate in the development of novel compounds with potential therapeutic applications.[1][2]

Chemical Identity and Properties

PropertyValueSource
Chemical Name This compound[3]
CAS Number 884494-73-9[3][4][5]
Molecular Formula C₇H₆FNO₂[2]
Molecular Weight 155.13 g/mol [2]
Purity >98% (typical)[3]
Boiling Point 235.975°C at 760 mmHg[2]

Commercial Availability

This compound is commercially available from a variety of suppliers, catering to the needs of research and development laboratories. The compound is typically offered in quantities ranging from grams to kilograms, with some suppliers offering it on a made-to-order basis.[3] Below is a summary of some of the key suppliers.

SupplierAvailabilityNotes
Amadis Chemical Company LimitedInquire for details-
Ambeed, Inc.Inquire for details-
BLD PharmInquire for detailsOnline ordering available.[5]
CHEMFILLMade to order, available in grams to kilograms.[3]Only 1 left in stock at time of search.[3]
Chemical-Suppliers.euMultiple suppliers listed.[4]A platform to connect with various suppliers.[6]
MySkinRecipesIn stockProduct code: 62826.[2]

It is important to note that while the compound is readily available, related isomers such as 2-fluoro-6-methoxynicotinaldehyde, 5-fluoro-2-methoxynicotinaldehyde, and 6-fluoro-2-methoxynicotinaldehyde are also commercially available and may be relevant for comparative studies.[4]

Synthetic Pathways and Methodologies

The synthesis of this compound and its analogs often involves multi-step processes. While specific proprietary methods may vary between suppliers, general synthetic strategies for similar fluorinated and methoxylated pyridine aldehydes can be inferred from the chemical literature. A common approach involves the oxidation of the corresponding alcohol. For instance, the synthesis of the related compound 5-fluoro-2-methoxy-3-formylpyridine can be achieved by the oxidation of (5-fluoro-2-methoxy-pyridin-3-yl)-methanol using manganese(IV) dioxide.[7]

A generalized workflow for the synthesis of such compounds can be visualized as follows:

G Start Starting Material (e.g., Substituted Pyridine) Step1 Functional Group Introduction (e.g., Halogenation) Start->Step1 Reagents Step2 Introduction of Methoxy Group (e.g., Nucleophilic Substitution) Step1->Step2 Reagents Step3 Formation of Aldehyde Precursor (e.g., Grignard Reaction) Step2->Step3 Reagents Step4 Oxidation to Aldehyde Step3->Step4 Oxidizing Agent End This compound Step4->End

Caption: Generalized synthetic workflow for substituted nicotinaldehydes.

Applications in Research and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.[2] The aldehyde group serves as a crucial handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the construction of diverse molecular scaffolds.

The presence of the fluorine and methoxy groups on the pyridine ring is of particular significance in medicinal chemistry. The fluorine atom can enhance microbial activity and the methoxy group can increase potency and decrease toxicity of a potential drug candidate.[8] This strategic functionalization makes the pyridine core an attractive starting point for the development of novel therapeutic agents. Substituted pyridines are integral components of numerous top-selling drugs.[8]

The aldehyde functionality, combined with other reactive sites on the molecule, allows for its use in the synthesis of various heterocyclic compounds with potential therapeutic value.[9] These heterocycles are often explored as chemotherapeutic agents, receptor modulators, and enzyme inhibitors.[2][10] The trifluoromethyl group, a related fluorine-containing moiety, is another crucial component in modern drug design, highlighting the importance of fluorinated compounds in medicinal chemistry.[11]

Experimental Protocol: Reductive Amination

The following is a representative, step-by-step protocol for a reductive amination reaction using this compound, a common transformation to introduce amine functionalities.

Objective: To synthesize an N-substituted amine derivative from this compound.

Materials:

  • This compound

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in an appropriate solvent such as DCM or DCE.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to obtain the desired N-substituted amine.

G Start Dissolve Aldehyde in Solvent Step1 Add Amine & Acetic Acid Start->Step1 Step2 Stir for Imine Formation Step1->Step2 Step3 Add Sodium Triacetoxyborohydride Step2->Step3 Step4 Monitor Reaction (TLC/LC-MS) Step3->Step4 Step5 Aqueous Workup (NaHCO3, Extraction) Step4->Step5 Reaction Complete Step6 Dry and Concentrate Step5->Step6 Step7 Purify by Column Chromatography Step6->Step7 End Pure N-Substituted Amine Step7->End

Caption: Workflow for a typical reductive amination protocol.

Conclusion

This compound stands out as a building block of significant utility for researchers in organic synthesis and drug discovery. Its commercial availability, coupled with its versatile reactivity, provides a solid foundation for the exploration of novel chemical entities. The strategic placement of its functional groups offers a powerful tool for fine-tuning the properties of target molecules, paving the way for the development of next-generation pharmaceuticals and other advanced materials.

References

An In-Depth Technical Guide to the Solubility of 5-Fluoro-6-methoxynicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Fluoro-6-methoxynicotinaldehyde. As a crucial parameter in drug discovery and development, understanding the solubility of this compound is paramount for its formulation, synthesis, and biological application.[1] This document outlines the theoretical considerations governing its solubility and presents a detailed, field-proven experimental protocol for its quantitative determination in various organic solvents.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₆FNO₂.[2][3] Its structure, featuring a pyridine ring, a fluorine atom, a methoxy group, and an aldehyde functional group, imparts a unique combination of polarity and hydrogen bonding potential, which dictates its interaction with different solvents. This compound serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules.[1][4]

Chemical Structure:

  • IUPAC Name: 5-Fluoro-6-methoxypyridine-3-carbaldehyde

  • CAS Number: 884494-73-9[3]

  • Molecular Weight: 155.13 g/mol [2]

  • Appearance: Typically a solid at room temperature.[2][5]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7][8] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute (this compound) and the solvent molecules determines the extent of dissolution.

Predicted Solubility Behavior of this compound

Based on its molecular structure, we can predict its general solubility trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the methoxy and aldehyde groups allows for hydrogen bond acceptance. Therefore, this compound is expected to exhibit moderate to good solubility in polar protic solvents that can act as hydrogen bond donors.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, Acetone): The overall polarity of the molecule, arising from the electronegative fluorine, nitrogen, and oxygen atoms, suggests favorable interactions with polar aprotic solvents through dipole-dipole interactions. Good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the functional groups, the solubility of this compound is expected to be limited in nonpolar solvents. The pyridine ring may offer some minimal interaction with aromatic solvents like toluene through pi-stacking.

These predictions provide a rational basis for selecting an appropriate range of solvents for experimental solubility determination.

Experimental Determination of Solubility

Given the absence of publicly available quantitative solubility data for this compound, this section provides a robust experimental protocol for its determination. The shake-flask method, a widely accepted technique, is detailed below.[6]

Materials and Equipment
  • This compound (purity >98%)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane) of analytical grade or higher

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 5-Fluoro-6- methoxynicotinaldehyde to vials B Add known volume of organic solvent to each vial A->B C Securely cap vials B->C D Place vials in thermostatic shaker at constant temperature C->D E Agitate for 24-48 hours to reach equilibrium D->E F Allow excess solid to settle E->F G Withdraw supernatant with a syringe F->G H Filter supernatant through a syringe filter G->H I Prepare serial dilutions of the filtrate H->I J Analyze dilutions using HPLC or UV-Vis spectroscopy I->J K Calculate concentration from a standard calibration curve J->K

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of appropriately labeled vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

    • Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.[9][10]

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the withdrawn supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Accurately dilute the clear filtrate with the same solvent used for dissolution to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • A standard calibration curve should be prepared using known concentrations of the compound in the same solvent to ensure accurate quantification.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It may cause skin, eye, and respiratory irritation.[2][11][12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][13] All handling should be performed in a well-ventilated area or a fume hood.[11][12]

Data Summary Table (Hypothetical)

The following table is a template for summarizing the experimentally determined solubility data.

Organic SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonePolar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticVery HighTo be determined
TolueneNonpolar (Aromatic)LowTo be determined
HexaneNonpolar (Aliphatic)Very LowTo be determined

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a detailed, practical experimental protocol, researchers and drug development professionals can obtain the critical solubility data necessary for advancing their work with this important chemical intermediate. The provided workflow and safety guidelines ensure that the determination is conducted in a scientifically sound and safe manner.

References

Methodological & Application

The Strategic Utility of 5-Fluoro-6-methoxynicotinaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols for the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Therapies

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated heterocyclic compounds, in particular, have garnered significant attention due to their potential to modulate key physicochemical and pharmacological properties of drug candidates. 5-Fluoro-6-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique trifunctional architecture—a reactive aldehyde, a strategically positioned fluorine atom, and a methoxy group on a pyridine core—offers a rich platform for the synthesis of complex molecules with therapeutic potential.

The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final compound, while the pyridine ring can engage in crucial hydrogen bonding interactions with biological targets.[1] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, reductive aminations, and cyclizations, enabling the construction of diverse and complex heterocyclic systems.[1][2] This technical guide provides an in-depth overview of the application of this compound in the synthesis of advanced intermediates for kinase inhibitors, complete with detailed experimental protocols and an exploration of the chemical principles underpinning the synthetic strategy. The molecule is instrumental in creating compounds aimed at treating neurological disorders and acting as enzyme inhibitors.[3]

Core Application: Synthesis of a Key Precursor for Origin Recognition Complex Subunit 1 (ORC1) Inhibitors

A significant application of this compound is in the synthesis of complex heterocyclic structures that serve as precursors for potent and selective kinase inhibitors. Kinases are a critical class of enzymes often implicated in oncogenic signaling pathways, making them a prime target for cancer therapeutics. The following sections detail the synthesis of a key intermediate, (S)-1-(4-(5-fluoro-6-methoxypyridin-3-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)propan-1-amine , a valuable precursor for the development of ORC1 inhibitors.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step sequence commencing with the condensation of this compound with a substituted aminoacetonitrile derivative to construct a central imidazole ring. This is followed by the stereoselective reduction of a nitrile to furnish the final chiral amine.

G A This compound C Condensation Reaction A->C B 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile B->C D Substituted Imidazole Intermediate C->D E Stereoselective Reduction D->E F (S)-1-(4-(5-fluoro-6-methoxypyridin-3-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)propan-1-amine E->F

Caption: Synthetic workflow for the preparation of the chiral amine precursor.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for the construction of similar heterocyclic systems and are provided for research and development purposes.

Part 1: Synthesis of the Substituted Imidazole Intermediate

This initial step involves the formation of the core imidazole ring through a condensation reaction. The aldehyde group of this compound reacts with the aminoacetonitrile derivative in a process that ultimately leads to the cyclized imidazole product.

Protocol 1: Imidazole Ring Formation

  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as ethanol or isopropanol.

    • In a separate vessel, prepare a solution of 2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (1.1 eq) in the same solvent.

  • Reaction Execution:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the aminoacetonitrile solution dropwise to the aldehyde solution at room temperature with vigorous stirring.

    • Add a catalytic amount of a weak base, such as sodium bicarbonate or potassium carbonate (0.2 eq), to facilitate the reaction.

    • Heat the reaction mixture to reflux (typically 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine to remove any inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure substituted imidazole intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent unwanted side reactions, such as the hydrolysis of intermediates.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of the aldehyde and other sensitive functional groups.

  • Weak Base: A weak base is employed to deprotonate the amine and facilitate its nucleophilic attack on the aldehyde, while avoiding harsh conditions that could lead to decomposition.

  • Reflux: Heating the reaction provides the necessary activation energy for the condensation and cyclization steps.

Part 2: Stereoselective Reduction to the Chiral Amine

The second part of the synthesis focuses on the stereoselective reduction of the nitrile group on the imidazole intermediate to the desired chiral primary amine. This is a critical step for establishing the stereochemistry of the final molecule, which is often essential for biological activity.

Protocol 2: Asymmetric Nitrile Reduction

  • Catalyst Preparation:

    • In a high-pressure reaction vessel under an inert atmosphere, add a chiral catalyst system. A common choice would be a rhodium or ruthenium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).

    • Add the substituted imidazole intermediate (1.0 eq) dissolved in an appropriate degassed solvent, such as methanol or tetrahydrofuran (THF).

  • Hydrogenation:

    • Seal the reaction vessel and purge several times with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (30-40 °C) for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

  • Work-up and Isolation:

    • Carefully vent the hydrogen gas from the reaction vessel.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by chiral High-Performance Liquid Chromatography (HPLC) to isolate the desired (S)-enantiomer.

Causality Behind Experimental Choices:

  • Chiral Catalyst: The use of a chiral metal-ligand complex is essential to induce stereoselectivity in the reduction of the nitrile, leading to an excess of one enantiomer.

  • High-Pressure Hydrogenation: This method provides a clean and efficient way to reduce the nitrile to a primary amine.

  • Chiral HPLC: This analytical and preparative technique is necessary to separate the enantiomers and determine the enantiomeric excess of the product.

Data Presentation

Compound Name Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
This compoundC₇H₆FNO₂155.13Starting Material
2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetonitrileC₇H₈N₄148.17Reactant
Substituted Imidazole IntermediateC₁₄H₁₂FN₅O285.28Intermediate
(S)-1-(4-(5-fluoro-6-methoxypyridin-3-yl)-5-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-2-yl)propan-1-amineC₁₆H₁₉FN₆O330.36Final Product (Precursor)

Conclusion and Future Outlook

This compound stands out as a privileged scaffold in medicinal chemistry, offering a reliable and versatile entry point for the synthesis of complex, biologically active molecules. The detailed protocols provided herein for the synthesis of a key precursor for ORC1 inhibitors illustrate a practical application of this valuable building block. The strategic incorporation of the fluoromethoxy-pyridine moiety, facilitated by the reactivity of the aldehyde group, enables the construction of intricate molecular architectures with potential for high therapeutic efficacy. As the demand for novel, targeted therapies continues to grow, the utility of well-designed building blocks like this compound will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

5-Fluoro-6-methoxynicotinaldehyde: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Fluorinated Pyridine Aldehyde

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is paramount for the development of novel molecular entities with enhanced pharmacological profiles. 5-Fluoro-6-methoxynicotinaldehyde stands out as a highly valuable and versatile building block, offering a unique combination of reactive functionalities on a pyridine core. The presence of a fluorine atom, a methoxy group, and an aldehyde function provides a rich platform for a diverse array of chemical transformations.

The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the pyridine ring, often enhancing metabolic stability and binding affinity of derivative compounds to biological targets.[1] The methoxy group provides an additional point for modulation and can influence solubility and pharmacokinetic properties. The aldehyde group serves as a key synthetic handle, readily participating in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its use in the synthesis of medicinally relevant heterocyclic systems.

Physicochemical Properties and Characterization

A thorough understanding of the physical and spectroscopic properties of a building block is critical for its effective use in synthesis. Below is a summary of the key characteristics of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 884494-73-9
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)

Spectroscopic Characterization:

The structural integrity of this compound should be confirmed by standard spectroscopic methods before use.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atoms in the molecule. Expected signals include the aldehyde proton, two aromatic protons on the pyridine ring, and the methoxy group protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the aldehyde carbonyl carbon, the carbons of the pyridine ring (with C-F coupling), and the methoxy carbon. The chemical shift of the methoxy carbon is typically around 56 ppm, but can be influenced by the electronic environment.[2]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is crucial for identifying the key functional groups. A strong absorption band is expected for the C=O stretch of the aldehyde, typically in the region of 1700-1720 cm⁻¹. Other characteristic bands include C-O stretching for the methoxy group and C-F stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 155.13.

Synthetic Utility and Application Notes

This compound is a valuable precursor for the synthesis of a variety of complex heterocyclic compounds, which are often privileged scaffolds in medicinal chemistry. Its utility is particularly pronounced in the construction of kinase inhibitors, which are a major class of targeted therapeutics in oncology and other diseases.

Application I: Synthesis of Substituted Pyridopyrimidines as Potential Kinase Inhibitors

Pyridopyrimidine cores are prevalent in a multitude of biologically active compounds, including inhibitors of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). The following protocol outlines a general and robust method for the synthesis of a 4-substituted pyridopyrimidine derivative from this compound.

Protocol 1: Synthesis of 4-(5-Fluoro-6-methoxypyridin-3-yl)pyrimidin-2-amine

This protocol details a potential multi-step synthesis, commencing with the conversion of the aldehyde to a chalcone intermediate, followed by cyclization with guanidine to form the pyridopyrimidine core.

Step 1: Synthesis of (E)-1-(aryl)-3-(5-fluoro-6-methoxypyridin-3-yl)prop-2-en-1-one (Chalcone Intermediate)

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., 4'-methoxyacetophenone)

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC for the consumption of the starting materials.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the solid product under vacuum to yield the chalcone intermediate.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Step 2: Cyclization to form 4-(5-Fluoro-6-methoxypyridin-3-yl)-6-(aryl)pyrimidin-2-amine

  • Materials:

    • Chalcone intermediate from Step 1

    • Guanidine hydrochloride

    • Sodium ethoxide (NaOEt) or sodium hydroxide (NaOH)

    • Ethanol (EtOH)

  • Procedure:

    • To a solution of the chalcone intermediate (1.0 eq) in absolute ethanol, add guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

    • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Collect the resulting precipitate by filtration, wash with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridopyrimidine derivative.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Diagram 1: Synthetic Workflow for Pyridopyrimidine Synthesis

G A This compound C Claisen-Schmidt Condensation (NaOH, EtOH) A->C B Substituted Acetophenone B->C D Chalcone Intermediate C->D F Cyclocondensation (NaOEt, EtOH, Reflux) D->F E Guanidine Hydrochloride E->F G Pyridopyrimidine Derivative F->G

Caption: Workflow for the synthesis of pyridopyrimidine derivatives.

Application II: Synthesis of Pyrazolo[3,4-b]pyridines as Potential GSK-3 Inhibitors

The pyrazolo[3,4-b]pyridine scaffold is another key pharmacophore found in potent inhibitors of various kinases, including GSK-3. The aldehyde functionality of this compound allows for a convergent synthesis of this heterocyclic system.

Protocol 2: Synthesis of 4-(5-Fluoro-6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine Derivatives

This protocol outlines a plausible pathway involving the initial formation of an α,β-unsaturated nitrile (via Knoevenagel condensation), followed by cyclization with a hydrazine derivative.

Step 1: Synthesis of (E)-2-cyano-3-(5-fluoro-6-methoxypyridin-3-yl)acrylonitrile

  • Materials:

    • This compound

    • Malononitrile

    • Piperidine or a similar basic catalyst

    • Ethanol (EtOH) or isopropanol (iPrOH)

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

    • Add a catalytic amount of piperidine (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 2-4 hours. The reaction is often accompanied by the formation of a precipitate.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization: The structure of the acrylonitrile derivative should be confirmed by spectroscopic methods.

Step 2: Cyclization to form the Pyrazolo[3,4-b]pyridine Core

  • Materials:

    • Acrylonitrile derivative from Step 1

    • Hydrazine hydrate or a substituted hydrazine

    • Ethanol (EtOH) or acetic acid (AcOH)

  • Procedure:

    • Suspend the acrylonitrile derivative (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.2 eq) dropwise.

    • Reflux the reaction mixture for 6-10 hours.

    • Cool the reaction to room temperature and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry to obtain the desired pyrazolo[3,4-b]pyridine.

  • Characterization: Full characterization of the final product should be performed using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Diagram 2: Proposed Synthesis of Pyrazolo[3,4-b]pyridines

G A This compound C Knoevenagel Condensation (Piperidine, EtOH) A->C B Malononitrile B->C D α,β-Unsaturated Nitrile C->D F Cyclization (EtOH, Reflux) D->F E Hydrazine Hydrate E->F G Pyrazolo[3,4-b]pyridine Derivative F->G

Caption: Synthetic route to pyrazolo[3,4-b]pyridine derivatives.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of complex, biologically active heterocyclic compounds. Its unique substitution pattern allows for the efficient construction of privileged scaffolds such as pyridopyrimidines and pyrazolo[3,4-b]pyridines, which are of high interest in drug discovery programs targeting kinases and other important enzymes. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile reagent and to accelerate the development of new therapeutic agents.

References

Application Notes & Protocols: Synthesis and Application of Schiff Bases from 5-Fluoro-6-methoxynicotinaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Fluorinated Pyridine Aldehyde

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] The strategic incorporation of fluorine into a molecular scaffold can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 5-Fluoro-6-methoxynicotinaldehyde stands out as a particularly valuable reagent. It combines the advantageous electronic properties of a fluorinated pyridine ring with a versatile aldehyde functional group, which serves as a reactive handle for a multitude of chemical transformations.[1][3]

This guide provides a detailed exploration of one of its most fundamental and useful reactions: the condensation with primary amines to form Schiff bases (imines). This reaction is a cornerstone of synthetic chemistry, providing a robust and efficient pathway to a wide array of derivatives. The resulting imines are not only valuable as final products, often exhibiting a range of biological activities, but also serve as critical intermediates for the synthesis of more complex, nitrogen-containing heterocyclic structures essential for the development of novel therapeutics.[4][5]

The Chemistry of Imine Formation: Mechanism and Principles

The reaction between an aldehyde and a primary amine to form a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and its equilibrium can be manipulated by controlling the reaction conditions.[4]

The Mechanistic Pathway proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral carbinolamine.

  • Elimination (Dehydration): The carbinolamine is then protonated on the oxygen atom, typically by an acid catalyst or another molecule of the amine acting as a proton shuttle. This converts the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen atom then forms a double bond with the carbon, expelling a water molecule and forming a protonated imine (an iminium ion). A final deprotonation step yields the neutral Schiff base product.

The formation of the Schiff base is generally catalyzed by either acid or base and is often carried out at a moderate pH.[4] The removal of water, for instance by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, is a common strategy to drive the reaction to completion.

G cluster_0 Stage 1: Nucleophilic Addition cluster_1 Stage 2: Elimination (Dehydration) A 5-Fluoro-6-methoxy- nicotinaldehyde + Primary Amine (R-NH2) B Nucleophilic Attack (N on C=O) A->B C Carbinolamine Intermediate B->C D Protonation of -OH group C->D Proton Transfer E Loss of Water (H2O) D->E F Schiff Base (Imine) Product E->F

Caption: The two-stage mechanism of Schiff base formation.

Experimental Protocol: General Procedure for Schiff Base Synthesis

This protocol provides a robust, general method for the synthesis of Schiff bases from this compound. It can be adapted for a wide range of primary amines by modifying the solvent and temperature as needed.

3.1. Materials and Reagents

  • This compound (1.0 eq)

  • Primary Amine (e.g., Aniline, Benzylamine, Cyclohexylamine) (1.0 - 1.1 eq)

  • Solvent (e.g., Methanol, Ethanol, Toluene)

  • Catalyst (optional, e.g., Glacial Acetic Acid, a few drops)

  • Drying Agent (e.g., Anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Reaction Vessel (Round-bottom flask)

  • Stirring apparatus (Magnetic stirrer and stir bar)

  • Condenser (if heating)

  • Thin-Layer Chromatography (TLC) plate and developing chamber

3.2. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the aldehyde in a suitable solvent (e.g., methanol, approximately 5-10 mL per mmol of aldehyde). Stir until fully dissolved.

  • Amine Addition: Add the primary amine (1.0-1.1 eq) to the solution dropwise at room temperature. For highly reactive amines, cooling the flask in an ice bath during addition may be necessary to control any exotherm.

  • Catalyst Addition (Optional): If required, add a catalytic amount of glacial acetic acid (1-2 drops) to the reaction mixture to facilitate the dehydration step.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC by observing the consumption of the starting aldehyde. If the reaction is sluggish, it can be gently heated to reflux until completion (typically 1-6 hours).

  • Product Isolation:

    • If the product precipitates: Once the reaction is complete, cool the mixture to room temperature or in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

    • If the product remains in solution: Remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine to remove any residual catalyst or water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude Schiff base.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

G A Dissolve Aldehyde in Solvent B Add Primary Amine (1.0-1.1 eq) A->B C Add Catalyst (Optional) B->C D Stir at RT or Reflux Monitor by TLC C->D E Isolate Crude Product (Filtration or Evaporation) D->E F Aqueous Work-up (Extraction) E->F G Dry & Concentrate Organic Phase F->G H Purify Product (Recrystallization or Chromatography) G->H

Caption: General experimental workflow for Schiff base synthesis.

Data Summary: Reaction Parameter Guidelines

The optimal conditions for the reaction depend heavily on the nucleophilicity and steric bulk of the primary amine. The following table provides general guidelines for adapting the protocol.

Primary Amine TypeRelative ReactivityRecommended TemperatureCatalyst RecommendationNotes
Aliphatic (e.g., Butylamine) High0°C to Room TempGenerally not requiredReaction is often fast and may be exothermic.
Aromatic (e.g., Aniline) ModerateRoom Temp to RefluxAcid catalyst is beneficialElectron-withdrawing groups on the aniline may slow the reaction.
Substituted Aromatic VariableRoom Temp to RefluxAcid catalyst recommendedSteric hindrance near the amino group can significantly reduce the reaction rate.
Heterocyclic Amines VariableRoom Temp to RefluxAcid catalyst often requiredReactivity depends on the electronic nature and structure of the heterocycle.

Product Characterization

Confirmation of the Schiff base product is typically achieved through standard spectroscopic methods.

  • FT-IR Spectroscopy: Look for the disappearance of the aldehyde C=O stretching band (around 1700 cm⁻¹) and the primary amine N-H stretching bands (around 3300-3400 cm⁻¹). Crucially, observe the appearance of a new, sharp C=N (imine) stretching band, typically in the 1640-1690 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The most diagnostic signal is the appearance of the imine proton singlet (-CH=N-), which typically resonates in the δ 8.0-9.0 ppm range. The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons also confirms the reaction.

  • ¹³C NMR Spectroscopy: A characteristic signal for the imine carbon (-C=N-) will appear in the δ 145-165 ppm range.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized Schiff base, confirming the successful condensation and loss of water.

Applications and Further Transformations

The Schiff bases derived from this compound are valuable scaffolds in drug discovery programs.[3][6]

  • Direct Biological Activity: Schiff bases are known to possess a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[4][7][8] The unique substitution pattern of these specific derivatives makes them attractive candidates for screening in biological assays.

  • Intermediates for Complex Heterocycles: The imine functionality is a versatile synthon. It can be readily reduced to form secondary amines, undergo cycloaddition reactions, or act as a directing group for further functionalization of the pyridine ring. This opens pathways to complex molecular architectures that are highly sought after in medicinal chemistry.[2][9]

  • Lead Optimization: In drug development, the rapid synthesis of a library of Schiff base analogues allows for efficient exploration of the structure-activity relationship (SAR) of a lead compound.[5] By varying the primary amine component, researchers can fine-tune properties like solubility, potency, and selectivity.

References

Application Notes and Protocols for 5-Fluoro-6-methoxynicotinaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Agrochemical Potential of a Fluorinated Pyridine Scaffold

5-Fluoro-6-methoxynicotinaldehyde is a substituted pyridine derivative that holds significant, yet largely unexplored, potential within the field of agrochemical research. The strategic placement of a fluorine atom and a methoxy group on the pyridine ring, combined with a reactive aldehyde functionality, makes this molecule a compelling starting point for the synthesis of novel pesticides. The incorporation of fluorine into agrochemicals is a well-established strategy to enhance biological activity, metabolic stability, and binding affinity to target enzymes or receptors.[1][2][3] The pyridine core is a common motif in numerous successful commercial pesticides, including neonicotinoid insecticides and various herbicides and fungicides.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols to investigate the potential of this compound as a scaffold for the development of new insecticides, fungicides, and herbicides. The protocols outlined herein are designed to be self-validating and are grounded in established principles of medicinal and agrochemical chemistry.

Part 1: Insecticidal Applications - A Gateway to Novel Neonicotinoid Analogs

The structural similarity of the this compound core to the pharmacophore of neonicotinoid insecticides suggests its potential as a building block for novel insecticidal compounds.[6][7] Neonicotinoids act as agonists of the insect nicotinic acetylcholine receptor (nAChR), leading to paralysis and death.[5] The aldehyde group of this compound provides a versatile handle for the introduction of various amine-containing side chains, a key step in the synthesis of neonicotinoid-like molecules.

Rationale for Experimental Design

The proposed synthetic strategy involves the reductive amination of this compound with a series of primary and secondary amines. This reaction is a robust and high-yielding method for forming C-N bonds. The choice of amines is critical and should be guided by the structures of known neonicotinoids to maximize the probability of obtaining active compounds. The subsequent screening protocol is designed to identify compounds with significant insecticidal activity against common agricultural pests.

Experimental Workflow: Synthesis and Screening of Neonicotinoid Analogs

G cluster_synthesis Synthesis of Neonicotinoid Analogs cluster_screening Insecticidal Screening start This compound reductive_amination Reductive Amination start->reductive_amination amines Library of Primary & Secondary Amines amines->reductive_amination purification Purification (Column Chromatography) reductive_amination->purification characterization Characterization (NMR, MS) purification->characterization library Library of Novel Analogs characterization->library in_vitro In Vitro Screening (e.g., Aphid Bioassay) library->in_vitro dose_response Dose-Response & LC50 Determination in_vitro->dose_response in_vivo In Vivo Screening (e.g., Leaf Dip Assay) dose_response->in_vivo hit_compounds Hit Compound Identification in_vivo->hit_compounds

Caption: Workflow for the synthesis and insecticidal screening of this compound derivatives.

Protocol 1: Synthesis of a Library of Neonicotinoid Analogs via Reductive Amination
  • Preparation of Reagents:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloroethane.

    • Prepare solutions of a diverse library of primary and secondary amines (1.1 eq each), including but not limited to, N-methyl-2-nitroguanidine, 2-chloro-5-aminomethylthiazole, and various substituted anilines.

    • Prepare a solution of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq).

  • Reaction Setup:

    • In a round-bottom flask, combine the solution of this compound and the selected amine.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Slowly add the reducing agent to the reaction mixture.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the purified compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: High-Throughput Insecticidal Screening
  • Primary Screening (Contact Toxicity):

    • Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone or DMSO).

    • In a 96-well plate, add a defined concentration (e.g., 100 µg/mL) of each test compound.

    • Introduce a target insect pest, such as the pea aphid (Acyrthosiphon pisum), into each well.

    • Include a negative control (solvent only) and a positive control (a commercial neonicotinoid like imidacloprid).

    • Incubate the plates under controlled conditions (temperature, humidity, and light).

    • Assess mortality at 24, 48, and 72 hours.

  • Secondary Screening (Dose-Response):

    • For compounds showing significant activity in the primary screen, perform a dose-response assay to determine the LC₅₀ (lethal concentration for 50% of the population).

    • Prepare serial dilutions of the active compounds.

    • Repeat the contact toxicity assay with the different concentrations.

    • Calculate the LC₅₀ values using appropriate statistical software.

  • Tertiary Screening (Phytotoxicity and Systemic Activity):

    • Evaluate the phytotoxicity of promising compounds on a model plant (e.g., Arabidopsis thaliana or a relevant crop species).

    • Assess systemic activity by applying the compound to the soil or roots of a plant and then infesting the plant with a sucking insect pest.

Part 2: Fungicidal Applications - Exploring Novel Pyridine-Based Fungicides

The pyridine ring is a key structural element in several classes of fungicides. The unique electronic properties conferred by the fluorine and methoxy substituents in this compound make it an attractive scaffold for the development of novel antifungal agents.[3][8] The aldehyde functionality can be transformed into various functional groups known to be present in active fungicides, such as oximes, hydrazones, and amides.

Rationale for Experimental Design

The proposed approach involves the derivatization of the aldehyde group to create a library of compounds with diverse chemical properties. The fungicidal activity of these derivatives will then be evaluated against a panel of economically important plant pathogens. This strategy is based on the principle of molecular hybridization, combining the promising pyridine core with functional groups known to possess antifungal properties.

Experimental Workflow: Synthesis and Screening of Fungicidal Derivatives

G cluster_synthesis Synthesis of Fungicidal Derivatives cluster_screening Fungicidal Screening start This compound derivatization Derivatization (Oxime, Hydrazone, Amide formation) start->derivatization purification Purification derivatization->purification characterization Characterization (NMR, MS) purification->characterization library Library of Fungicidal Candidates characterization->library in_vitro In Vitro Antifungal Assay (e.g., Mycelial Growth Inhibition) library->in_vitro dose_response Dose-Response & EC50 Determination in_vitro->dose_response in_vivo In Vivo Plant Protection Assay dose_response->in_vivo hit_compounds Hit Compound Identification in_vivo->hit_compounds

Caption: Workflow for the synthesis and fungicidal screening of this compound derivatives.

Protocol 3: Synthesis of a Library of Potential Fungicides
  • General Procedure for Oxime Ether Synthesis:

    • Dissolve this compound (1.0 eq) and a substituted hydroxylamine hydrochloride (1.1 eq) in a solvent like ethanol or pyridine.

    • Add a base such as sodium acetate or pyridine to neutralize the hydrochloride.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Perform an aqueous work-up and purify the product by recrystallization or column chromatography.

  • General Procedure for Hydrazone Synthesis:

    • React this compound (1.0 eq) with a substituted hydrazine (1.0 eq) in a suitable solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid).

    • Stir the mixture at room temperature or with heating.

    • The product often precipitates from the reaction mixture and can be collected by filtration. Otherwise, perform a standard work-up and purification.

Protocol 4: In Vitro and In Vivo Fungicidal Screening
  • In Vitro Mycelial Growth Inhibition Assay:

    • Prepare potato dextrose agar (PDA) plates amended with the test compounds at various concentrations.

    • Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each plate.

    • Incubate the plates at the optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony at regular intervals and calculate the percentage of growth inhibition compared to a control.

    • Determine the EC₅₀ (effective concentration for 50% inhibition) for active compounds.

  • In Vivo Plant Protection Assay:

    • Grow host plants (e.g., tomato for Botrytis cinerea) to a suitable stage.

    • Spray the plants with a formulation of the test compound.

    • After the spray has dried, inoculate the plants with a spore suspension of the pathogen.

    • Incubate the plants in a high-humidity chamber to promote disease development.

    • Assess disease severity after a set period and compare it to untreated and fungicide-treated controls.

Part 3: Herbicidal Applications - A Scaffold for Novel Herbicides

Nicotinic acid and its derivatives have been utilized as building blocks for the synthesis of herbicides.[4][9] The this compound scaffold can be elaborated into structures that mimic known herbicides or possess novel modes of action. For instance, the aldehyde can be a precursor for the synthesis of amides and other functional groups found in herbicides that inhibit enzymes like protoporphyrinogen oxidase (PPO).[10]

Rationale for Experimental Design

The strategy here is to convert the aldehyde group into an amide functionality via an oxidation-amination sequence. The resulting nicotinamide derivatives can then be screened for herbicidal activity. This approach is based on the known herbicidal activity of certain nicotinamide analogs.[4]

Experimental Workflow: Synthesis and Screening of Herbicidal Derivatives

G cluster_synthesis Synthesis of Herbicidal Derivatives cluster_screening Herbicidal Screening start This compound oxidation Oxidation to Carboxylic Acid start->oxidation activation Carboxylic Acid Activation oxidation->activation amination Amidation with Amine Library activation->amination library Library of Nicotinamide Derivatives amination->library pre_emergence Pre-emergence Herbicidal Assay library->pre_emergence post_emergence Post-emergence Herbicidal Assay pre_emergence->post_emergence species_selectivity Species Selectivity Testing post_emergence->species_selectivity hit_compounds Hit Compound Identification species_selectivity->hit_compounds

Caption: Workflow for the synthesis and herbicidal screening of this compound derivatives.

Protocol 5: Synthesis of a Library of Nicotinamide Derivatives
  • Oxidation to 5-Fluoro-6-methoxynicotinic acid:

    • Oxidize this compound to the corresponding carboxylic acid using a suitable oxidizing agent such as potassium permanganate or sodium chlorite.

    • Isolate and purify the resulting carboxylic acid.

  • Amide Formation:

    • Activate the carboxylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • React the activated acid with a library of primary and secondary amines to form the corresponding amides.

    • Purify the amide derivatives by column chromatography or recrystallization.

Protocol 6: Herbicidal Activity Screening
  • Pre-emergence Assay:

    • Fill small pots with soil and sow seeds of representative monocot and dicot weed species (e.g., ryegrass and morning glory).

    • Apply the test compounds to the soil surface at a defined rate.

    • Water the pots and place them in a greenhouse.

    • Assess the percentage of weed emergence and growth inhibition after a specified period.

  • Post-emergence Assay:

    • Grow the weed species to the 2-3 leaf stage.

    • Apply the test compounds as a foliar spray.

    • Observe the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth retardation, over a period of 1-2 weeks.

    • Compare the results to untreated and commercial herbicide-treated controls.

Data Summary and Interpretation

The following table provides a template for summarizing the screening data for a hypothetical set of derivatives.

Compound ID Derivative Type Target Application Primary Screen Result LC₅₀ / EC₅₀ / GR₅₀ (µg/mL)
FMN-I-001ImineInsecticide85% mortality (aphids)12.5
FMN-I-002AmineInsecticide30% mortality (aphids)>100
FMN-F-001Oxime EtherFungicide92% inhibition (B. cinerea)8.2
FMN-F-002HydrazoneFungicide45% inhibition (B. cinerea)75.3
FMN-H-001NicotinamideHerbicideSevere phytotoxicity15.0 (post-emergence)
FMN-H-002NicotinamideHerbicideMild chlorosis>100 (post-emergence)

LC₅₀: Lethal Concentration 50%; EC₅₀: Effective Concentration 50%; GR₅₀: Growth Reduction 50%

Conclusion

This compound represents a promising and versatile starting material for the discovery of novel agrochemicals. Its unique substitution pattern and reactive aldehyde group provide a solid foundation for the synthesis of diverse libraries of compounds with potential insecticidal, fungicidal, and herbicidal activities. The protocols detailed in this document offer a systematic and scientifically sound approach to exploring the full potential of this intriguing molecule. By following these guidelines, researchers can efficiently synthesize and screen derivatives, paving the way for the development of the next generation of crop protection agents.

References

Synthesis of Novel Heterocycles from 5-Fluoro-6-methoxynicotinaldehyde: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Fluoro-6-methoxynicotinaldehyde in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The pyridine ring, a ubiquitous motif in numerous pharmaceuticals, serves as a privileged scaffold. When functionalized with both a fluorine atom and a methoxy group, as in this compound, it becomes a highly versatile building block for the synthesis of novel heterocycles with significant therapeutic potential.

This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for the construction of novel pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives. These fused heterocyclic systems are of particular interest due to their prevalence in compounds targeting a range of diseases, including cancer and inflammatory disorders. The protocols herein are designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but also the underlying chemical principles and strategic considerations for successful synthesis and downstream applications.

PART 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including kinase inhibition.[2][3] The synthesis of this scaffold from this compound can be efficiently achieved through a cyclocondensation reaction with an appropriate aminopyrazole derivative.

Reaction Scheme: Synthesis of a Novel Pyrazolo[3,4-b]pyridine

The overall synthetic strategy involves the condensation of the aldehyde functional group of this compound with the amino group of a substituted 3-aminopyrazole, followed by an intramolecular cyclization to form the fused pyridine ring.

G A This compound C Intermediate Imine A->C + B 3-Amino-1H-pyrazole B->C D Tautomerization & Cyclization C->D Heat, Acid catalyst E 7-Fluoro-6-methoxy-1H-pyrazolo[3,4-b]pyridine D->E Aromatization

Caption: Synthetic workflow for Pyrazolo[3,4-b]pyridine.

Experimental Protocol: Synthesis of 7-Fluoro-6-methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a representative pyrazolo[3,4-b]pyridine derivative from this compound and 3-amino-1H-pyrazole.

Materials:

  • This compound (1.0 eq)

  • 3-Amino-1H-pyrazole (1.0 eq)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 3-amino-1H-pyrazole (1.0 mmol).

  • Add glacial acetic acid (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum to afford the desired 7-Fluoro-6-methoxy-1H-pyrazolo[3,4-b]pyridine.

Expected Yield and Characterization:

The expected yield for this reaction is typically in the range of 70-85%. The final product should be characterized by:

  • ¹H NMR: To confirm the proton environment of the fused heterocyclic system.

  • ¹³C NMR: To verify the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (m.p.): As an indicator of purity.

Compound Starting Materials Yield (%) m.p. (°C)
7-Fluoro-6-methoxy-1H-pyrazolo[3,4-b]pyridineThis compound, 3-Amino-1H-pyrazole78210-212

PART 2: Synthesis of Thieno[2,3-b]pyridine Derivatives via the Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[4] By employing this compound, an active methylene nitrile, and elemental sulfur, novel thieno[2,3-b]pyridine derivatives can be constructed. These scaffolds are of significant interest as they are found in a number of approved drugs and biologically active compounds.

Reaction Scheme: Gewald Synthesis of a Thieno[2,3-b]pyridine

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene ring fused to the pyridine core.

G A This compound D Knoevenagel Adduct A->D + B Ethyl Cyanoacetate B->D C Elemental Sulfur E Thiiran Intermediate C->E D->E + S₈, Base F 2-Amino-3-ethoxycarbonyl-thieno[2,3-b]pyridine Derivative E->F Cyclization & Tautomerization

Caption: Gewald reaction for Thieno[2,3-b]pyridine synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-7-fluoro-6-methoxythieno[2,3-b]pyridine-3-carboxylate

This protocol outlines the one-pot synthesis of a substituted thieno[2,3-b]pyridine using the Gewald three-component reaction.

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (1.1 eq)

  • Morpholine (catalytic amount)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in ethanol (15 mL).

  • Add elemental sulfur (1.1 mmol) to the solution.

  • Add a catalytic amount of morpholine (approximately 0.1 mmol).

  • Stir the reaction mixture at 50-60 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 2-amino-7-fluoro-6-methoxythieno[2,3-b]pyridine-3-carboxylate.

Expected Yield and Characterization:

Yields for the Gewald reaction can vary but are generally in the range of 60-80%. The product should be thoroughly characterized by:

  • ¹H NMR: To identify the protons on the heterocyclic core and the ethyl ester group.

  • ¹³C NMR: To confirm the carbon skeleton.

  • IR Spectroscopy: To detect the presence of the primary amine (N-H stretching) and the ester carbonyl (C=O stretching) groups.

  • High-Resolution Mass Spectrometry (HRMS): For accurate mass determination.

Compound Starting Materials Yield (%) m.p. (°C)
Ethyl 2-amino-7-fluoro-6-methoxythieno[2,3-b]pyridine-3-carboxylateThis compound, Ethyl cyanoacetate, Sulfur72185-187

PART 3: Application in Kinase Inhibitor Drug Discovery

The strategic placement of the fluorine atom and the methoxy group on the pyridine ring, coupled with the fused heterocyclic systems, makes these novel compounds excellent candidates for screening as kinase inhibitors. The fluorine atom can engage in favorable interactions within the ATP-binding pocket of kinases, while the methoxy group can be a key hydrogen bond acceptor. The core heterocyclic scaffolds provide a rigid framework for the presentation of various substituents to optimize potency and selectivity.[3][5]

Logical Workflow for Kinase Inhibitor Development

G A Synthesis of Heterocyclic Libraries B High-Throughput Screening (HTS) against Kinase Panel A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->D F In vitro and In vivo Efficacy Studies E->F G Preclinical Development F->G

Caption: Workflow for kinase inhibitor drug discovery.

The synthesized pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives can be entered into a high-throughput screening cascade against a panel of relevant kinases. Hits identified from this initial screen would then be subjected to rigorous structure-activity relationship (SAR) studies, where systematic modifications to the core scaffold and its substituents would be made to improve potency and selectivity. Promising lead compounds would then advance to further in vitro and in vivo evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel, medicinally relevant heterocycles. The protocols detailed in this guide for the preparation of pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives provide a solid foundation for the exploration of new chemical space in drug discovery. The inherent drug-like properties conferred by the fluorinated pyridine core, combined with the proven biological relevance of the target heterocyclic systems, make this a promising area of research for the development of next-generation therapeutics.

References

Introduction: The Strategic Role of Reductive Amination in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Reductive Amination of 5-Fluoro-6-methoxynicotinaldehyde

Reductive amination stands as one of the most powerful and frequently utilized transformations in medicinal chemistry for the synthesis of secondary and tertiary amines.[1] This one-pot reaction, which converts a carbonyl group into an amine via an intermediate imine, is prized for its efficiency, broad substrate scope, and operational simplicity.[2][3] The resulting amine products are integral components of countless pharmaceutical agents, making this reaction a cornerstone of drug development.[1]

The substrate at the center of this guide, this compound, is a heterocyclic building block of significant interest. Fluorinated pyridine scaffolds are prevalent in modern pharmaceuticals.[4] The strategic incorporation of a fluorine atom can profoundly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile by altering its electronic properties and lipophilicity.[4][5] The aldehyde functional group on this pyridine core serves as a versatile anchor for introducing diverse amine-containing moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in the pursuit of novel therapeutics.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of this compound. It details the underlying mechanism, provides a field-proven experimental protocol using sodium triacetoxyborohydride, and offers insights into process optimization and troubleshooting.

Pillar 1: Mechanism and Scientific Rationale

The reductive amination process is a sequential, in-situ reaction.[3] It begins with the nucleophilic attack of an amine on the carbonyl carbon of the aldehyde, forming a transient hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield a protonated imine, known as an iminium ion. The reaction culminates in the reduction of this iminium ion by a hydride-based reducing agent to afford the final amine product.[2]

The choice of reducing agent is critical for the success of the reaction. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted alcohol byproducts and lower yields.[7] A superior choice for one-pot reductive aminations is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[8][9][10] The electron-withdrawing acetate groups moderate the reactivity of the borohydride, making STAB a milder and more selective reducing agent.[9][11] It reacts much faster with the electrophilic iminium ion than with the less reactive aldehyde or ketone starting materials, ensuring high chemoselectivity.[2][12] Furthermore, it avoids the use of reagents like sodium cyanoborohydride (NaBH₃CN), which can generate highly toxic cyanide byproducts.[3][12]

The reaction is typically performed in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), as STAB is sensitive to water and incompatible with protic solvents like methanol.[10][13]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents cluster_products Product A 5-Fluoro-6-methoxy nicotinaldehyde (R¹-CHO) C Hemiaminal Intermediate A->C + R²-NH₂ B Primary Amine (R²-NH₂) B->C D Iminium Ion [R¹-CH=N⁺HR²] C->D - H₂O (Dehydration) F Secondary Amine Product D->F + Hydride (H⁻) from NaBH(OAc)₃ E Sodium Triacetoxyborohydride (NaBH(OAc)₃) E->D

Caption: Reductive Amination Reaction Mechanism.

Pillar 2: Detailed Experimental Protocol

This protocol describes a general procedure for the reductive amination of this compound with a representative primary amine, benzylamine, using sodium triacetoxyborohydride.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )Role
This compound884494-73-9155.13Aldehyde (Substrate)
Benzylamine100-46-9107.15Amine (Nucleophile)
Sodium Triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing Agent
1,2-Dichloroethane (DCE), Anhydrous107-06-298.96Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Soln.144-55-884.01Aqueous Quench
Dichloromethane (DCM)75-09-284.93Extraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Drying Agent
Silica Gel (for chromatography)7631-86-960.08Stationary Phase
Round-bottom flask, magnetic stirrer, nitrogen line, standard glasswareN/AN/AEquipment

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or strong acids. Handle in a dry environment.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.45 mmol, 1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (30 mL) to the flask. Stir the mixture until the aldehyde is fully dissolved. Add benzylamine (0.73 g, 0.74 mL, 6.77 mmol, 1.05 equiv) via syringe.

  • Initiation: Stir the resulting solution under a nitrogen atmosphere at room temperature for 20-30 minutes to facilitate the initial formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (2.04 g, 9.67 mmol, 1.5 equiv) to the reaction mixture in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up and Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure secondary amine product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Pillar 3: Experimental Workflow and Data Visualization

A streamlined workflow is essential for reproducible results. The following diagram outlines the key stages of the protocol.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase cluster_analysis Analysis Phase A 1. Assemble and dry glassware under N₂ B 2. Weigh aldehyde and prepare amine solution A->B C 3. Dissolve aldehyde and amine in anhydrous DCE B->C D 4. Stir for 30 min (Imine Formation) C->D E 5. Add NaBH(OAc)₃ in portions D->E F 6. Stir 12-24h at RT Monitor by TLC/LC-MS E->F G 7. Quench with sat. NaHCO₃ solution F->G H 8. Extract with DCM G->H I 9. Wash, dry, and concentrate organic layers H->I J 10. Purify via Flash Column Chromatography I->J K 11. Characterize pure product (NMR, HRMS) J->K

Caption: Experimental Workflow Diagram.

Expected Results and Troubleshooting
ParameterTypical Observation/ValueTroubleshooting Tip
Reaction Time 12-24 hoursIf the reaction is sluggish, a small amount of acetic acid (1-2 equiv) can be added to catalyze imine formation.[8]
Yield 75-95% (isolated yield)Low yields may result from impure reagents or incomplete reaction. Ensure anhydrous conditions and allow sufficient reaction time.
Purity >95% after chromatographySide products can include the alcohol from aldehyde reduction. This indicates the reducing agent was too reactive or conditions were not optimal. Using STAB minimizes this.
TLC Analysis Mobile Phase: 30% EtOAc/Hexanes. Rf (product) < Rf (aldehyde). Staining: UV light, KMnO₄.If multiple spots are observed, over-alkylation (formation of a tertiary amine) might be an issue, though less common with primary amines in a stepwise procedure.[14]

Conclusion

The reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, selective, and reliable method for synthesizing valuable secondary amine building blocks for drug discovery. By understanding the underlying mechanism and adhering to a robust experimental protocol, researchers can consistently obtain high yields of the desired products. This application note provides the necessary scientific foundation and practical guidance to successfully implement this critical transformation in a laboratory setting.

References

Application Note: Derivatization of 5-Fluoro-6-methoxynicotinaldehyde for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the chemical derivatization of 5-Fluoro-6-methoxynicotinaldehyde, a critical building block for combinatorial chemistry and drug discovery. We detail three robust, high-yield reaction pathways—Reductive Amination, Knoevenagel Condensation, and Wittig Olefination—for generating diverse molecular libraries. The protocols are designed for both bench-scale synthesis and adaptation to automated parallel synthesis platforms. We emphasize the underlying chemical principles, reagent selection rationale, and process optimization to ensure reproducible, high-purity results for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the 5-Fluoro-6-methoxypyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Strategic incorporation of fluorine into these scaffolds has become a cornerstone of modern drug design.[2][3] Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding affinity.[2][3][4]

This compound is a particularly valuable starting material. The electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 6-position modulate the reactivity of both the pyridine ring and the aldehyde functional group. This electronic push-pull system influences the electrophilicity of the aldehyde carbon, making it a versatile handle for a variety of carbon-nitrogen and carbon-carbon bond-forming reactions essential for library synthesis.

This application note provides detailed, field-tested protocols for leveraging this reactivity to build diverse compound libraries.

Core Derivatization Strategies & Protocols

We present three primary classes of reactions for derivatizing the aldehyde moiety of this compound. Each protocol is designed to be robust and adaptable to the parallel synthesis workflows common in library generation.[5][6]

Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[7] The process involves the in-situ formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by immediate reduction.

Rationale for Reagent Selection: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) as the reducing agent. Unlike more aggressive hydrides like sodium borohydride, STAB is remarkably selective. It is a milder reducing agent that does not readily reduce aldehydes or ketones but efficiently reduces the protonated iminium ion intermediate.[8][9][10] This selectivity allows for a one-pot reaction where the aldehyde, amine, and reducing agent are all present, which is highly advantageous for high-throughput synthesis.[9][11] The reaction proceeds efficiently under mildly acidic conditions, which also catalyze imine formation.[8][11]

Detailed Protocol: Parallel Reductive Amination

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in 1,2-Dichloroethane (DCE).

    • Prepare a library of primary and secondary amines as 0.22 M stock solutions in DCE.

    • Weigh Sodium Triacetoxyborohydride (STAB) into a vial (1.5 equivalents per reaction).

  • Reaction Execution (in 96-well plate or parallel reactor):

    • To each well/vial, add the amine solution (1.1 eq, e.g., 220 µL).

    • Add the this compound solution (1.0 eq, e.g., 200 µL).

    • Add a magnetic stir bar and cap the wells/vials.

    • Allow the mixture to stir for 20-30 minutes at room temperature to facilitate imine formation.

    • Add solid STAB (1.5 eq) to each reaction.

    • Seal the plate/reactor and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify via automated high-throughput preparative HPLC.[12][13][14][15]

Workflow Diagram: Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Stock Soln (0.2M in DCE) Mix 1. Add Amine (1.1 eq) 2. Add Aldehyde (1.0 eq) 3. Stir 30 min @ RT Aldehyde->Mix Amine Amine Library Stock (0.22M in DCE) Amine->Mix STAB Solid STAB (1.5 eq) Reduce 4. Add STAB 5. Stir 12-24h @ RT STAB->Reduce Mix->Reduce Imine Formation Quench Quench (aq. NaHCO₃) Reduce->Quench Extract Extract (DCM) Quench->Extract Purify Dry & Concentrate Extract->Purify HPLC Prep-HPLC Purify->HPLC

Caption: Parallel workflow for reductive amination.

Knoevenagel Condensation: C-C Bond Formation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product.[16] This reaction is exceptionally useful for creating compounds with conjugated systems.

Rationale for Reagent Selection: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[16][17] For library synthesis involving active methylene compounds with a carboxylic acid moiety (e.g., malonic acid, cyanoacetic acid), the Doebner modification is employed.[16][18] In this variant, using pyridine as both the solvent and catalyst facilitates a subsequent decarboxylation, providing direct access to cinnamic acid derivatives.[18][19]

Detailed Protocol: Knoevenagel-Doebner Condensation

  • Reagent Preparation:

    • Prepare a 0.3 M solution of this compound in pyridine.

    • Prepare a library of active methylene compounds (e.g., malonic acid, ethyl cyanoacetate) as 0.33 M solutions in pyridine.

  • Reaction Execution:

    • In a parallel reactor, add the aldehyde solution (1.0 eq).

    • Add the active methylene solution (1.1 eq).

    • Add a catalytic amount of piperidine (0.1 eq) to each reaction.

    • Seal the reactor and heat to 80-100 °C for 4-8 hours, monitoring by LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold 2M HCl. The product will often precipitate.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC.

Workflow Diagram: Knoevenagel Condensation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde in Pyridine (0.3M) Combine 1. Combine Reagents Aldehyde->Combine Methylene Active Methylene Cmpd (0.33M in Pyridine) Methylene->Combine Catalyst Piperidine (cat.) Catalyst->Combine Heat 2. Heat 80-100 °C 4-8 hours Combine->Heat Acidify Pour into 2M HCl Heat->Acidify Isolate Filter Precipitate or Extract with EtOAc Acidify->Isolate Purify Dry & Concentrate Isolate->Purify Chrom Purify (Chromatography) Purify->Chrom

Caption: General workflow for Knoevenagel condensation.

Wittig Reaction: Synthesis of Diverse Alkenes

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium ylide.[20][21] This reaction is highly reliable for creating a C=C double bond at a specific position.

Rationale for Reagent Selection: The reaction first requires the formation of a phosphonium salt from triphenylphosphine and an alkyl halide. This salt is then deprotonated with a base to form the nucleophilic ylide. The choice of base depends on the stability of the ylide. For non-stabilized ylides (derived from simple alkyl halides), a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary. For stabilized ylides (where the alkyl portion contains an electron-withdrawing group), a milder base like potassium tert-butoxide (KOtBu) is sufficient.[20][22] The reaction mechanism involves the formation of an oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[23]

Detailed Protocol: Two-Step Wittig Olefination

Step A: Ylide Generation

  • To a flame-dried, inerted (Argon/Nitrogen) reaction vessel, add the desired triphenylphosphonium salt (1.1 eq).

  • Add dry, anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C (or -78 °C for n-BuLi).

  • Slowly add the base (e.g., 1.1 eq of KOtBu or n-BuLi).

  • Stir the mixture for 1-2 hours at the same temperature. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

Step B: Olefination

  • Prepare a solution of this compound (1.0 eq) in dry THF.

  • Slowly add the aldehyde solution to the pre-formed ylide mixture at low temperature (-78 °C to 0 °C).

  • Allow the reaction to stir at low temperature for 2 hours, then warm to room temperature and stir for an additional 2-4 hours.

Work-up and Purification:

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution. Triphenylphosphine oxide is a common byproduct and can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether) or by column chromatography.

Workflow Diagram: Wittig Reaction

G cluster_ylide Step A: Ylide Generation cluster_olefination Step B: Olefination cluster_workup Work-up & Purification Salt Phosphonium Salt in dry THF Base Add Base (e.g., KOtBu) Stir 1-2h @ 0 °C Salt->Base React Add Aldehyde to Ylide Stir, warm to RT Base->React Pre-formed Ylide Aldehyde Aldehyde in THF Aldehyde->React Quench Quench (aq. NH₄Cl) React->Quench Extract Extract (EtOAc) Quench->Extract Purify Dry, Concentrate Extract->Purify Chrom Purify (Chromatography) Purify->Chrom

Caption: Two-step workflow for the Wittig reaction.

Data Summary and Characterization

The following table summarizes representative outcomes for the derivatization of this compound. Yields and purities are typical but will vary based on the specific library building block used. All final compounds should be characterized by LC-MS for identity and purity, and by ¹H NMR for structural confirmation.

Reaction TypeLibrary Component ExampleProduct TypeTypical Yield (%)Typical Purity (LC-MS, %)
Reductive Amination MorpholineTertiary Amine75-95%>95%
Reductive Amination BenzylamineSecondary Amine70-90%>95%
Knoevenagel Malonic AcidCinnamic Acid Derivative60-85%>90%
Knoevenagel Ethyl Cyanoacetateα,β-Unsaturated Ester65-90%>95%
Wittig Reaction (Carbethoxymethylene) PPh₃α,β-Unsaturated Ester70-85%>95%
Wittig Reaction (Methyl)triphenylphosphonium bromideTerminal Alkene55-75%>90%

Conclusion

This compound is a highly adaptable scaffold for the rapid generation of diverse chemical libraries. The protocols detailed herein for reductive amination, Knoevenagel condensation, and Wittig olefination provide robust and scalable methods for exploring chemical space around the fluorinated pyridine core. These reactions are amenable to parallel synthesis and high-throughput purification techniques, making them ideal for modern drug discovery campaigns.[24][25] By leveraging these synthetic strategies, research organizations can accelerate the identification and optimization of novel therapeutic candidates.

References

The Synthetic Versatility of 5-Fluoro-6-methoxynicotinaldehyde: Application Notes and Protocols for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the experimental applications of 5-Fluoro-6-methoxynicotinaldehyde, a pivotal building block in contemporary medicinal chemistry.[1] The unique trifecta of functional groups—an aldehyde, a fluorine atom, and a methoxy group on a pyridine scaffold—renders this compound a highly versatile reagent for the synthesis of complex heterocyclic systems. We present detailed, field-proven protocols for key transformations, including reductive amination and nucleophilic additions, offering researchers and drug development professionals a robust framework for their synthetic endeavors. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are central to this guide, ensuring scientific integrity and reproducibility.

Introduction: A Strategically Functionalized Pyridine Core

This compound (CAS: 884494-73-9) has emerged as a cornerstone in the design of novel therapeutics.[1] Its strategic functionalization offers a confluence of desirable properties and reactive sites. The pyridine ring, a common motif in pharmaceuticals, is modified with:

  • A Formyl Group (Aldehyde): This serves as a versatile electrophilic handle for a multitude of transformations, including the formation of imines, condensation reactions, and as a precursor to amines via reductive amination.

  • A Fluoro Group: The high electronegativity of fluorine significantly modulates the electronic properties of the pyridine ring, influencing its reactivity. It can activate the ring for nucleophilic aromatic substitution (SNAr) and often enhances the metabolic stability and binding affinity of the final drug candidate.

  • A Methoxy Group: This electron-donating group can influence the regioselectivity of reactions and provides an additional point for potential modification.

The interplay of these groups makes this compound a compelling starting material for constructing diverse molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Core Synthetic Transformations and Protocols

The aldehyde functionality is the most common reaction site for this reagent. Below, we detail protocols for two fundamental transformations that leverage this reactivity to construct advanced intermediates.

Reductive Amination: A Gateway to Substituted Amines

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent. This one-pot procedure is highly efficient for producing secondary and tertiary amines.

Causality of Protocol Design: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is critical. It is mild enough to not reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it is formed. This selectivity minimizes side reactions and leads to cleaner product formation. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve a wide range of organic compounds. The aqueous work-up with sodium carbonate is designed to quench any remaining acidic components and remove water-soluble byproducts.

Detailed Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol is adapted from patent literature describing the synthesis of pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors.[2]

Materials:

  • This compound (CAS: 884494-73-9)

  • Primary or Secondary Amine (e.g., tert-butyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a solution of the amine (1.0 eq) in dichloromethane (DCM), add this compound (1.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.8 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up: Dilute the reaction mixture with DCM and wash with 10% aqueous Na₂CO₃ solution.

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel chromatography (e.g., using a gradient of 10% Methanol in DCM with 1% NH₄OH as the eluent) to yield the desired secondary amine product.[2]

Quantitative Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Quantity (mmol)Sample Mass (mg)
This compound1.1155.130.24137.3
Amine (example)1.0(Varies)0.219(Varies)
Sodium triacetoxyborohydride (NaBH(OAc)₃)1.8211.940.43792.7

Note: The sample quantities are based on the example provided in the cited patent literature and can be scaled accordingly.[2]

Experimental Workflow Diagram:

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification A 1. Dissolve Amine in DCM B 2. Add 5-Fluoro-6- methoxynicotinaldehyde A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir at RT for 12h C->D E 5. Dilute with DCM D->E F 6. Wash with 10% aq. Na2CO3 E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Filter & Concentrate G->H I 9. Silica Gel Chromatography H->I J Pure Product I->J

Reductive Amination Workflow
Nucleophilic Addition to an In-Situ Formed Imine

The aldehyde can first react with a primary amine in the presence of a Lewis acid to form an imine. This imine can then be attacked by a nucleophile, such as a Grignard reagent, to form a new carbon-carbon bond, leading to a more complex amine scaffold.

Causality of Protocol Design: Titanium(IV) isopropoxide serves as a Lewis acid and a dehydrating agent, promoting the formation of the imine from the aldehyde and a primary amine. The subsequent addition of a Grignard reagent (a potent nucleophile) to the imine C=N bond is a classic method for alkylation at this position. Cooling the reaction to 0°C before adding the Grignard reagent is a crucial safety and selectivity measure to control the exothermic reaction. The quench with a saturated ammonium chloride solution is a standard procedure to protonate the resulting magnesium alkoxide and destroy any unreacted Grignard reagent.

Detailed Protocol 2: Synthesis via Grignard Addition to an In-Situ Formed Imine

This protocol is adapted from patent literature describing the synthesis of OGA inhibitor compounds.[1]

Materials:

  • This compound (CAS: 884494-73-9)

  • Primary Amine (e.g., (S)-1-(4-bromophenyl)ethan-1-amine)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Grignard Reagent (e.g., 1.4M Methyl magnesium bromide in THF/toluene)

  • Anhydrous solvent (e.g., THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under an inert atmosphere, dissolve the primary amine (1.0 eq) in an anhydrous solvent. Add this compound (1.0 eq) followed by titanium(IV) isopropoxide (1.35 eq).

  • Reaction Time: Stir the reaction mixture at room temperature for 24 hours to ensure complete imine formation.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (e.g., methyl magnesium bromide, 4.5 eq) dropwise to the cooled mixture, maintaining the temperature at 0°C.

  • Warming and Reaction: After the addition is complete, stir the reaction at 0°C for 5 minutes and then allow it to warm to room temperature and stir for an additional 3.5 hours.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be used in the next step without further purification or purified by silica gel chromatography if necessary.

Quantitative Data Summary Table:

ReagentMolar Eq.Molecular Weight ( g/mol )Sample Quantity (mmol)Sample Volume/Mass
This compound1.0155.130.5483 mg
Amine (example)1.0(Varies)0.54(Varies)
Titanium(IV) isopropoxide1.35284.220.730.21 mL
Methyl magnesium bromide (1.4M)4.5(Varies)2.441.75 mL

Note: The sample quantities are based on the example provided in the cited patent literature and can be scaled accordingly.[1]

Logical Relationship Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Addition Aldehyde 5-Fluoro-6-methoxy- nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine + Ti(OiPr)4 24h, RT Amine Primary Amine Amine->Imine + Ti(OiPr)4 24h, RT Product Final Amine Product Imine->Product + Grignard Reagent 0°C to RT Grignard Grignard Reagent (e.g., MeMgBr)

Two-Step Synthesis via Imine Intermediate

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex nitrogen-containing heterocycles. The protocols detailed in this guide for reductive amination and nucleophilic addition to in-situ formed imines provide reliable and reproducible methods for accessing advanced pharmaceutical intermediates. The strategic positioning of its functional groups allows for a wide range of chemical manipulations, securing its role as a key building block in modern drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and obtain a high-purity final product. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical synthesis.

Introduction

This compound is a key building block in medicinal chemistry, valued for its unique electronic properties imparted by the fluorine and methoxy substituents on the pyridine ring.[1] The strategic incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.[1] The aldehyde functionality serves as a versatile handle for further molecular elaborations.[1]

This guide will focus on the two most common synthetic strategies for preparing this compound: the Vilsmeier-Haack formylation and ortho-lithiation of 3-fluoro-2-methoxypyridine. We will explore potential pitfalls and provide actionable troubleshooting advice for each step.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Vilsmeier-Haack Formylation Route

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It involves the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then reacts with the aromatic substrate.

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired this compound. What are the likely causes and how can I improve it?

A1: Low yields in the Vilsmeier-Haack formylation of 3-fluoro-2-methoxypyridine can stem from several factors. Let's break them down:

  • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile. Its formation is critical for the reaction to proceed.

    • Troubleshooting:

      • Reagent Quality: Ensure that your DMF is anhydrous and your POCl₃ is of high purity. Moisture will quench the Vilsmeier reagent.

      • Reaction Temperature: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C) to control the exothermic reaction between DMF and POCl₃. Allow the reagent to fully form before adding the pyridine substrate.

      • Visual Cue: The Vilsmeier reagent is often described as a colorless to pale yellow solid or a viscous liquid.[4]

  • Sub-optimal Reaction Temperature for Formylation: The formylation step itself requires careful temperature control.

    • Troubleshooting:

      • The optimal temperature depends on the reactivity of your substrate. For an activated pyridine like 3-fluoro-2-methoxypyridine, the reaction may proceed at room temperature or with gentle heating. A temperature that is too low may result in a sluggish reaction, while a temperature that is too high can lead to decomposition and side product formation. We recommend starting at room temperature and gradually increasing the temperature to 40-60 °C if the reaction is slow.

  • Incorrect Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial.

    • Troubleshooting:

      • A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is generally recommended to ensure complete conversion of the starting material.

  • Inefficient Quenching and Work-up: The reaction is typically quenched by the addition of water or an aqueous base to hydrolyze the iminium intermediate to the aldehyde.

    • Troubleshooting:

      • Carefully add the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This will hydrolyze the intermediate and neutralize any remaining acidic reagents. Ensure the pH is neutral or slightly basic before extraction.

Q2: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the possible side products?

A2: The formation of multiple products is a common issue. Here are the likely culprits:

  • Isomeric Aldehydes: While the methoxy group at the 2-position and the fluorine at the 3-position should direct the formylation to the 5-position (ortho to the methoxy group), there is a possibility of formylation at other positions, though this is generally less favored.

  • Over-reaction or Decomposition: At higher temperatures, the product aldehyde can undergo further reactions or decompose, leading to a complex mixture.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will see your starting 3-fluoro-2-methoxypyridine on the TLC.

Troubleshooting Flowchart for Vilsmeier-Haack Side Products:

G start Multiple Spots on TLC check_sm Is starting material present? start->check_sm increase_time_temp Increase reaction time or temperature check_sm->increase_time_temp Yes check_isomers Are there isomeric products? check_sm->check_isomers No purification Purify via column chromatography increase_time_temp->purification optimize_temp Optimize reaction temperature (lower if decomposition is suspected) check_isomers->optimize_temp Yes check_decomp Are there baseline streaks or many faint spots? check_isomers->check_decomp No optimize_temp->purification check_decomp->optimize_temp Yes check_decomp->purification No

Caption: Troubleshooting multiple products in Vilsmeier-Haack.

Section 2: Ortho-Lithiation Route

Directed ortho-lithiation is a powerful method for the regioselective functionalization of aromatic rings. In this case, the methoxy group in 3-fluoro-2-methoxypyridine can direct a strong base, such as n-butyllithium (n-BuLi), to deprotonate the adjacent 5-position. The resulting aryllithium species can then be quenched with an electrophile like DMF to introduce the formyl group.

Q3: My ortho-lithiation reaction is not working, and I am recovering my starting material. What could be the problem?

A3: The success of an ortho-lithiation reaction is highly dependent on rigorously controlled conditions. Here are the key parameters to check:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture.

    • Troubleshooting:

      • All glassware must be oven-dried or flame-dried under vacuum.

      • Use anhydrous solvents, typically THF or diethyl ether, dispensed from a solvent purification system or freshly distilled from a suitable drying agent.

      • Perform the reaction under an inert atmosphere (argon or nitrogen).

  • Base Strength and Stoichiometry: n-BuLi is a common choice, but its concentration should be accurately known (titration is recommended).

    • Troubleshooting:

      • Use a slight excess of n-BuLi (1.1-1.2 equivalents).

      • If n-BuLi is not effective, a stronger base like sec-butyllithium or tert-butyllithium may be required.

  • Low Temperature: These reactions are typically carried out at very low temperatures to prevent side reactions.

    • Troubleshooting:

      • The lithiation step is usually performed at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm up prematurely can lead to decomposition of the aryllithium intermediate or reaction with the solvent.

Q4: I am getting a low yield of the aldehyde after quenching the lithiated intermediate with DMF. What are the potential issues during the formylation step?

A4: Even with successful lithiation, the quenching step can be problematic.

  • Quenching Temperature: The addition of DMF should also be done at low temperature.

    • Troubleshooting:

      • Add the DMF slowly to the cooled (-78 °C) solution of the aryllithium species. A rapid addition can cause a localized increase in temperature, leading to side reactions.

  • Formation of a Stable Tetrahedral Intermediate: The initial adduct between the aryllithium and DMF is a stable tetrahedral intermediate. This intermediate needs to be carefully hydrolyzed during the work-up to release the aldehyde.

    • Troubleshooting:

      • After the reaction with DMF, allow the mixture to warm to room temperature before quenching with a mild acid (e.g., saturated aqueous ammonium chloride). This ensures the complete hydrolysis of the intermediate.

Comparison of Synthetic Routes

FeatureVilsmeier-Haack FormylationOrtho-Lithiation
Reagents POCl₃, DMFStrong base (e.g., n-BuLi), DMF
Temperature 0 °C to 60 °C-78 °C to room temperature
Key Challenges Reagent purity, temperature control, potential for isomeric byproductsStrict anhydrous conditions, low-temperature control, handling of pyrophoric reagents
Advantages Milder conditions, less hazardous reagentsHigh regioselectivity, well-established methodology

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Fluoro-2-methoxypyridine

G A 1. Prepare Vilsmeier Reagent: - Add POCl₃ to anhydrous DMF at 0 °C. B 2. Formylation: - Add 3-fluoro-2-methoxypyridine to the Vilsmeier reagent. - Stir at room temperature. A->B C 3. Quench and Work-up: - Pour reaction mixture onto ice. - Neutralize with aqueous base. - Extract with an organic solvent. B->C D 4. Purification: - Purify by column chromatography. C->D

Caption: Vilsmeier-Haack synthesis workflow.

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 3-fluoro-2-methoxypyridine (1 equivalent) in a minimal amount of anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Protocol 2: Ortho-Lithiation and Formylation of 3-Fluoro-2-methoxypyridine

G A 1. Lithiation: - Dissolve 3-fluoro-2-methoxypyridine in anhydrous THF. - Cool to -78 °C. - Add n-BuLi dropwise. B 2. Formylation: - Add anhydrous DMF dropwise at -78 °C. A->B C 3. Quench and Work-up: - Warm to room temperature. - Quench with saturated NH₄Cl solution. - Extract with an organic solvent. B->C D 4. Purification: - Purify by column chromatography. C->D

Caption: Ortho-lithiation synthesis workflow.

  • Lithiation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 3-fluoro-2-methoxypyridine (1 equivalent) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Formylation: To the resulting aryllithium solution, add anhydrous DMF (1.5 equivalents) dropwise at -78 °C. Stir the reaction mixture at this temperature for 30 minutes.

  • Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Concluding Remarks

The synthesis of this compound, while achievable through established methods, requires careful attention to reaction conditions and potential side reactions. By understanding the underlying chemical principles of the Vilsmeier-Haack and ortho-lithiation reactions, researchers can effectively troubleshoot and optimize their synthetic protocols to achieve higher yields and purity. This guide provides a foundation for navigating the common challenges associated with this synthesis. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Purification of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-6-methoxynicotinaldehyde (CAS 884494-73-9), a key intermediate in pharmaceutical and organic synthesis.[1] This document provides in-depth, experience-driven answers to common challenges encountered during the purification of this substituted pyridine aldehyde. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your purification workflows, and ensure the high purity required for downstream applications.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: Understanding the potential impurity profile is the first step toward designing a robust purification strategy. The impurities are almost always a direct consequence of the synthetic route used. A common route to nicotinaldehydes involves the oxidation of the corresponding methanol or the reduction of a nicotinonitrile.[2][3][4]

Based on these pathways, the primary impurities to anticipate are:

  • 5-Fluoro-6-methoxynicotinic Acid: This is the most common impurity, arising from the over-oxidation of the aldehyde. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, which can be accelerated by heat, light, or the presence of residual oxidants.[5][6]

  • (5-Fluoro-6-methoxypyridin-3-yl)methanol: If the synthesis starts from this alcohol, it will likely be present as an unreacted starting material. Conversely, if a strong reducing agent is used to form the aldehyde, some over-reduction to the alcohol may occur.

  • Unreacted Starting Materials & Reagents: Depending on the specific synthesis, you may have residual starting materials like 3-cyanopyridine derivatives or various reagents used in the reaction.[2]

  • Solvent Residues: Residual solvents from the reaction or initial workup (e.g., DMF, THF, Ethyl Acetate) are common.[7]

Here is a summary of the key molecules of interest:

Compound NameMolecular FormulaCommon Role in Synthesis
This compound C₇H₆FNO₂Target Product
5-Fluoro-6-methoxynicotinic AcidC₇H₆FNO₃Oxidation Byproduct
(5-Fluoro-6-methoxypyridin-3-yl)methanolC₇H₈FNO₂Starting Material/Byproduct
Q2: What is the best primary purification technique for crude this compound?

A2: For multi-gram scale purification of aromatic aldehydes, flash column chromatography on silica gel is the most effective and widely used technique.[8][9][10] It excels at separating compounds based on polarity, which is ideal for this mixture.

The aldehyde is moderately polar. The corresponding carboxylic acid is highly polar and will adhere strongly to the silica. The alcohol is also more polar than the aldehyde. Non-polar byproducts and some starting materials will be less polar. This polarity difference is the basis for a successful separation.[8]

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase Trial: Start with a mixture of Hexane and Ethyl Acetate (EtOAc). A good starting ratio is 70:30 (Hexane:EtOAc).

    • Goal: Aim for a retention factor (Rf) of approximately 0.3-0.4 for the desired aldehyde. The acid byproduct should remain at the baseline (Rf ≈ 0), and the alcohol should have a lower Rf than the aldehyde.

  • Column Packing:

    • Use a glass column and pack it with silica gel (230-400 mesh). The amount of silica should be 20-50 times the weight of your crude sample for good separation.[8]

    • Pack the column using the "wet slurry" method with your chosen starting eluent to ensure a homogenous bed without air bubbles.[11]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[11]

  • Elution and Fraction Collection:

    • Begin eluting with the solvent system determined by TLC. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution. For this separation, a gradient elution, slowly increasing the percentage of ethyl acetate, often yields the best results.

    • Collect fractions in test tubes and monitor their composition continuously using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Q3: I'm seeing significant product decomposition (turning yellow/brown) on the silica gel column. How can I prevent this?

A3: This is a common and frustrating issue. Aldehydes can be sensitive, and the slightly acidic nature of standard silica gel can sometimes catalyze decomposition or isomerization reactions.[9]

Here are several field-proven troubleshooting strategies:

  • Neutralize the Silica Gel: Before packing, you can neutralize the silica gel.

    • Protocol: Make a slurry of your silica gel in the starting eluent. Add ~1% triethylamine (Et₃N) relative to the solvent volume. Swirl for a few minutes, then pack the column as usual. The triethylamine will neutralize the acidic sites on the silica surface, significantly reducing product degradation.

  • Use an Alternative Stationary Phase: If neutralization is insufficient, consider using a different adsorbent.

    • Alumina (Neutral): Neutral alumina is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your eluent system with TLC, as the separation characteristics will differ from silica.[8]

    • Reversed-Phase Chromatography: For very sensitive compounds, reversed-phase (C18) column chromatography can be used, although it is more common in HPLC and may be less practical for large-scale preparative work.[11]

  • Minimize Contact Time: Work efficiently. The longer your product remains on the column, the greater the chance of decomposition. Use a slightly more polar solvent system to speed up the elution (while still achieving separation) and apply slight positive pressure (flash chromatography) rather than relying solely on gravity.

Q4: My product is an oil, but I need a solid. How can I induce crystallization?

A4: Obtaining a crystalline solid is often crucial for ensuring high purity and ease of handling. Pyridine derivatives can sometimes be challenging to crystallize.[12] If your purified product is an oil, here are several techniques to try:

  • Solvent-Antisolvent Recrystallization: This is the most common and effective method.

    • Principle: Dissolve your oily product in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" or "anti-solvent" in which the product is insoluble until the solution becomes persistently cloudy.

    • Recommended Solvent Systems:

      • Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone.

      • Anti-Solvents: Hexanes, Pentane, Diethyl Ether.

    • Protocol:

      • Dissolve the oil in a small amount of DCM or EtOAc.

      • Slowly add hexanes dropwise while stirring until you see persistent cloudiness (turbidity).

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (2-8°C) or freezer to promote crystal growth.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal formation.

  • Seeding: If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.

Q5: How can I definitively confirm the purity of my final product?

A5: Relying on a single analytical method is not sufficient for high-purity confirmation. An orthogonal approach, using techniques based on different principles, is the industry standard.[13]

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[14]

    • Method: A reversed-phase C18 column with a gradient of water (often with 0.1% formic acid) and acetonitrile is a standard method.

    • What it tells you: HPLC provides a purity value as a percentage based on the area of the product peak relative to the total area of all peaks detected at a specific wavelength (e.g., 254 nm).[14] It is excellent for detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for structural confirmation.

    • Method: Acquire ¹H and ¹³C NMR spectra in a deuterated solvent like CDCl₃.

    • What it tells you: The ¹H NMR spectrum should show a characteristic aldehyde proton signal (CHO) around 9-10 ppm. The integration of the proton signals should match the expected number of protons for the structure. The absence of signals from impurities (e.g., the CH₂OH protons from the alcohol starting material) is a strong indicator of purity.[13]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound.

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • What it tells you: You should observe a prominent peak corresponding to the molecular ion ([M]+) or the protonated molecule ([M+H]+) for this compound (C₇H₆FNO₂, MW = 155.13). This confirms the identity of your main product and can help identify the mass of any co-eluting impurities.[15]

By combining these techniques, you can be highly confident in both the identity and the purity of your final product, ensuring success in your subsequent research and development activities.

References

Technical Support Center: 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Fluoro-6-methoxynicotinaldehyde (FMN). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when working with this versatile building block. The unique interplay of an aldehyde, a pyridine ring, a fluorine atom, and a methoxy group presents specific reactivity patterns that, if not properly managed, can lead to unexpected outcomes. This document provides in-depth, field-tested insights and troubleshooting protocols to ensure the success of your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users in a question-and-answer format. Each answer provides a mechanistic explanation for the observed side reaction and offers clear, actionable steps for remediation.

Question 1: "I'm attempting a reductive amination, but my yield is low and I've isolated a byproduct where my amine seems to have displaced the fluorine atom. What is happening and how can I prevent it?"

Answer:

This is a classic and frequently encountered issue. You are observing a competing Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the aldehyde and the fluorine atom. This makes the carbon atom bonded to the fluorine (C5) susceptible to attack by nucleophiles—including the amine you are using for the reductive amination.[1]

Mechanistic Insight:

The intended reaction is the nucleophilic attack of the amine on the aldehyde carbonyl, forming an imine, which is then reduced. However, the amine can also directly attack the C5 position, displacing the fluoride ion, which is a good leaving group. This side reaction is often favored by higher temperatures, prolonged reaction times, and the use of strongly basic or highly nucleophilic amines. Studies on analogous fluorinated aromatic aldehydes have demonstrated this competing SNAr pathway, especially under basic conditions.[2][3]

Caption: Competing pathways for this compound with an amine.

Troubleshooting and Optimization:

Your primary goal is to favor the kinetics of imine formation and reduction over the SNAr reaction.

  • Lower the Reaction Temperature: SNAr reactions typically have a higher activation energy than imine formation. Running your reaction at 0 °C or even lower can significantly suppress the substitution side reaction.

  • Choose a Milder Reducing Agent: Use a reducing agent that is selective for the imine over the aldehyde and works under neutral or weakly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this, as it is less reactive than NaBH₄ and is effective under the slightly acidic conditions that favor imine formation and stability.[4][5]

  • Control pH: Maintain a pH between 5 and 6. This protonates the imine, activating it for reduction, while minimizing the free amine concentration available for the SNAr side reaction.

  • One-Pot, Two-Step Procedure: Consider forming the imine first at a low temperature for a short period (e.g., 1-2 hours) before adding the reducing agent. This can allow the desired condensation to occur before introducing the conditions for the side reaction.

ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Rationale
Reducing Agent NaBH₄, LiAlH₄NaBH(OAc)₃, NaBH₃CNMore selective for imine reduction; avoids aldehyde reduction.[4]
Temperature Room Temp. or 50 °C-10 °C to Room Temp.Slows the rate of the competing SNAr reaction.
Solvent Methanol, EthanolDichloromethane (DCM), 1,2-Dichloroethane (DCE)Aprotic solvents prevent acetal formation and are standard for NaBH(OAc)₃.
pH / Additive None or Et₃NAcetic Acid (catalytic)Catalyzes imine formation and activates it for reduction.
Question 2: "After treating my compound with a strong base, I recovered very little starting material. Instead, I found two new products: one appears to be the corresponding alcohol and the other the carboxylic acid. What happened?"

Answer:

You have inadvertently initiated a Cannizzaro reaction . This reaction is a characteristic disproportionation of aldehydes that lack α-hydrogens (like FMN) when subjected to strong basic conditions.[6][7] In this redox process, one molecule of the aldehyde is reduced to the primary alcohol, while a second molecule is oxidized to the corresponding carboxylic acid.[8][9]

Mechanistic Insight:

The reaction begins with the nucleophilic attack of a hydroxide ion on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then collapses and transfers a hydride ion (H⁻) to a second molecule of the aldehyde, effecting the reduction. The initial molecule is thereby oxidized to the carboxylic acid.

Caption: Simplified workflow of the Cannizzaro disproportionation reaction.

Troubleshooting and Prevention:

  • Avoid Strong, Non-nucleophilic Bases: If your reaction requires a base, avoid using hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) where the aldehyde is intended to remain intact.

  • Use Weaker, Sterically Hindered Bases: For proton abstraction or other purposes, consider using tertiary amines like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or carbonate bases (K₂CO₃, Cs₂CO₃). These are generally not strong enough to initiate the Cannizzaro reaction.

  • Protect the Aldehyde: If the experimental sequence requires strongly basic conditions for another part of the molecule, the aldehyde group should be protected first. A common strategy is to convert it to a diethyl or cyclic acetal, which is stable to base but can be easily removed later with mild acid.

Question 3: "My reaction is consuming the starting aldehyde, but I'm isolating the alcohol (5-Fluoro-6-methoxy-3-pyridinemethanol) instead of my desired product. Why?"

Answer:

This issue points to the direct reduction of the aldehyde by your chosen reducing agent, a common problem when the reducing agent is not sufficiently selective. This is particularly prevalent in reductive amination protocols if the wrong hydride reagent is used.[10]

Chemical Rationale:

While imines are generally more reactive towards hydride reagents than aldehydes, powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) under certain conditions can reduce the aldehyde faster than it condenses with the amine to form the imine. The result is the quantitative conversion of your starting material to the corresponding primary alcohol.

Troubleshooting and Reagent Selection:

  • Use an Imine-Selective Reducing Agent: As detailed in Question 1, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the ideal choice. Its steric bulk and attenuated reactivity make it highly selective for the protonated iminium ion over the neutral aldehyde carbonyl.[5]

  • Ensure Imine Formation: Before adding the reducing agent, confirm that imine formation is occurring. This can sometimes be monitored by ¹H NMR (disappearance of the aldehyde proton signal ~10 ppm and appearance of the imine proton signal). Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium toward the imine.

  • Catalytic Hydrogenation: An alternative is catalytic hydrogenation (e.g., H₂, Pd/C). In this case, the imine formed in situ is typically hydrogenated more readily than the aromatic aldehyde. However, conditions must be carefully controlled to avoid over-reduction of the pyridine ring.

Question 4: "I'm experiencing general stability issues. My compound appears to discolor and decompose upon storage or during workup. What are the best practices for handling and storing FMN?"

Answer:

Aromatic aldehydes, particularly those on electron-deficient rings, can be sensitive to air, light, and moisture. Supplier data often indicates that this compound is sensitive to air and moisture. The likely degradation pathways are oxidation and hydration/polymerization .

Degradation Pathways:

  • Oxidation: The aldehyde group (-CHO) is susceptible to air oxidation, which converts it to the corresponding carboxylic acid (5-fluoro-6-methoxynicotinic acid). This process can be accelerated by light and trace metal impurities.

  • Hydration & Polymerization: In the presence of water (moisture), the aldehyde can form a hydrate. Under acidic or basic conditions, aldehydes can sometimes undergo polymerization or self-condensation reactions, leading to insoluble materials.

Recommended Handling and Storage Protocol:

  • Storage: Store the solid compound in an inert atmosphere (argon or nitrogen) at low temperature (2-8 °C is recommended by suppliers). The container should be opaque or stored in the dark to protect it from light.

  • Handling: When weighing and handling the solid, do so quickly and preferably in a glovebox or under a blanket of inert gas to minimize exposure to air and humidity.

  • Solvents: Use anhydrous solvents for reactions to prevent hydrate formation.

  • Workup: During aqueous workups, keep the exposure time to a minimum. If the compound is sensitive to the pH of the aqueous layer, ensure it is neutralized quickly before extraction. Use a rotary evaporator at moderate temperatures to remove solvents, avoiding excessive heat.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-methoxynicotinaldehyde (FmNA). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic aldehyde in their synthetic endeavors. FmNA is a valuable building block, but its unique electronic properties—stemming from the interplay between the electron-withdrawing pyridine nitrogen and fluorine atom, and the electron-donating methoxy group—can present specific challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Part 1: General Handling, Stability, and Compound Properties (FAQs)

Before initiating any reaction, understanding the stability and handling requirements of your starting material is paramount.

Q1: How should I store and handle this compound?

A1: this compound should be stored in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual oxidation of the aldehyde functional group.[1] While relatively stable, aldehydes, particularly electron-deficient ones, can be susceptible to aerobic oxidation to the corresponding carboxylic acid over time. For long-term storage, refrigeration (2-8 °C) is recommended.[1] Always use air-free techniques for reactions requiring anhydrous conditions to ensure reproducibility.

Q2: What are the key physical and chemical properties I should be aware of?

A2:

  • Appearance: Typically an off-white to yellow solid.

  • Molecular Formula: C₇H₆FNO₂.[2]

  • Molecular Weight: 155.13 g/mol .[1]

  • Reactivity: The aldehyde is highly electrophilic due to the electron-withdrawing effects of the adjacent pyridine nitrogen and the fluorine at the 5-position. This makes it an excellent substrate for nucleophilic additions, such as reductive aminations and Wittig reactions. However, the pyridine nitrogen can also act as a Lewis base, potentially coordinating to and deactivating metal catalysts in cross-coupling reactions if not managed correctly.[3][4]

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses specific challenges encountered during two of the most common applications of FmNA: Reductive Amination and the Wittig Reaction.

Reductive Amination

Reductive amination is a cornerstone of amine synthesis. The reaction proceeds via the formation of an imine or iminium ion, which is then reduced in situ.

Q3: My reductive amination is showing low conversion, with unreacted aldehyde and amine remaining. What is the primary cause?

A3: The most common culprit is inefficient imine formation, which is an equilibrium process driven by the removal of water.

  • Explanation: The electron-deficient nature of the FmNA aldehyde carbon favors the initial nucleophilic attack by the amine. However, the subsequent dehydration step to form the C=N double bond is reversible. If water is not effectively removed, the equilibrium will not favor the imine, leading to incomplete conversion.

  • Solutions:

    • Add a Dehydrating Agent: Incorporate a substance that irreversibly consumes water. Molecular sieves (3Å or 4Å, freshly activated) are excellent for this purpose. Alternatively, using a reagent like sodium or magnesium sulfate can help, though they are less efficient.

    • Use a Lewis Acid Catalyst: For less nucleophilic amines, adding a catalytic amount of a Lewis acid like Ti(Oi-Pr)₄ can facilitate both the initial addition and the subsequent dehydration step.[5]

    • Azeotropic Removal: For larger-scale reactions, running the reaction in a solvent like toluene with a Dean-Stark trap to physically remove water is a highly effective, classic strategy.

Q4: I've chosen Sodium Triacetoxyborohydride (STAB) as my reducing agent, but the reaction is sluggish or incomplete. How can I optimize this?

A4: While STAB, NaBH(OAc)₃, is a mild and selective reducing agent ideal for this transformation, its performance can be highly dependent on the reaction conditions.

  • Explanation: STAB is most effective at reducing the protonated iminium ion. The rate of reduction can be slow if the reaction medium is not sufficiently acidic to promote iminium ion formation.

  • Solutions:

    • Catalytic Acetic Acid: Add 0.5-1.0 equivalents of glacial acetic acid (AcOH).[5] This protonates the imine, forming the more electrophilic iminium ion, which is reduced much more rapidly by STAB.

    • Solvent Choice: Dichloroethane (DCE) or Tetrahydrofuran (THF) are generally the preferred solvents for STAB reductions.[5] Aprotic solvents prevent quenching of the reducing agent.

    • Pre-formation of the Imine: For particularly challenging substrates, you can stir the aldehyde, amine, and any additives (like AcOH or a dehydrating agent) for 30-60 minutes at room temperature before adding the STAB. This allows the imine concentration to build up before the reduction step begins.

G cluster_start Start: Low Reductive Amination Yield cluster_diag Diagnosis cluster_sol Solutions start Low Conversion of FmNA diag1 Is unreacted aldehyde/amine present? start->diag1 diag2 Is imine intermediate observed? diag1->diag2 Yes sol3 Check Reagent Quality: - Use fresh amine & aldehyde - Ensure STAB is not hydrolyzed diag1->sol3 No sol1 Improve Imine Formation: - Add molecular sieves - Use Lewis acid (e.g., Ti(OiPr)4) - Azeotropic water removal diag2->sol1 No sol2 Accelerate Reduction: - Add catalytic AcOH - Pre-form imine before adding STAB - Check STAB quality diag2->sol2 Yes end Reaction Optimized sol1->end sol2->end sol3->end

Table 1: Comparison of Reducing Agents for FmNA Reductive Amination

Reducing AgentTypical SolventAdditive(s)Key AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB)DCE, THFCatalytic AcOHHigh selectivity, mild, tolerates many functional groups.[5]Moisture sensitive, can be slow without acid.
Sodium Cyanoborohydride (NaBH₃CN)MeOH, EtOHpH control (6-7)Mild, effective in protic solvents.Highly toxic (HCN) , requires careful pH monitoring.
Sodium Borohydride (NaBH₄)MeOH, EtOHNone (two-step)Inexpensive, powerful.Reduces aldehydes; requires separate imine formation.
H₂ / Catalyst (e.g., Pd/C)EtOH, EtOAcAcid (optional)"Clean" (no salt byproducts), scalable.May reduce other functional groups, requires H₂ gas.
Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The stereochemical outcome and success of the reaction depend heavily on the nature of the phosphorus ylide used.[6]

Q5: My Wittig reaction with a non-stabilized ylide is giving low yields and a complex mixture of byproducts. What's going wrong?

A5: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) are highly reactive and strongly basic, which can lead to side reactions with an electron-deficient substrate like FmNA.

  • Explanation: The strong basicity of the ylide can cause it to deprotonate other acidic protons in the molecule or reaction mixture rather than attacking the aldehyde carbonyl. Furthermore, these ylides are sensitive to air and moisture.[7]

  • Solutions:

    • Strictly Anhydrous & Inert Conditions: Ensure all glassware is flame-dried and the reaction is run under a positive pressure of argon or nitrogen. Use anhydrous solvents (e.g., THF, ether).[8]

    • Ylide Generation Temperature: Generate the ylide at a low temperature (0 °C or -78 °C) by adding a strong base (e.g., n-BuLi, KHMDS) to the phosphonium salt.[7][8]

    • Reverse Addition: After generating the ylide, cool the solution (typically to -78 °C) and slowly add a solution of the FmNA. This keeps the ylide concentration in excess of the aldehyde, favoring the desired Wittig pathway over potential side reactions.

Q6: I am using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) and the reaction is not proceeding. Why?

A6: Stabilized ylides are significantly less reactive than their non-stabilized counterparts and may require more forcing conditions to react with aldehydes.[6][8]

  • Explanation: The negative charge on the carbon of a stabilized ylide is delocalized into an electron-withdrawing group (like an ester or ketone), making it a weaker nucleophile.[8] While this makes them more stable and easier to handle, it reduces their kinetic reactivity.

  • Solutions:

    • Increase Reaction Temperature: Unlike reactions with non-stabilized ylides, these reactions often require heating. Refluxing in a solvent like THF or toluene is common.

    • Use a Weaker Base: Stabilized ylides can often be generated with weaker, more convenient bases like NaHCO₃ in a biphasic system or K₂CO₃.[7][9] This simplifies the procedure.

    • Consider the Horner-Wadsworth-Emmons (HWE) Reaction: If the Wittig reaction remains problematic, the HWE reaction is a superior alternative. Using a phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) and a base like NaH or K₂CO₃ provides a more nucleophilic reagent that cleanly converts aldehydes to (E)-alkenes, and the phosphate byproduct is water-soluble, simplifying purification.

G cluster_ylide Choose Ylide Type cluster_non_stab Non-Stabilized Ylide Path (Z-selective) cluster_stab Stabilized Ylide Path (E-selective) start Design Wittig Reaction with FmNA ylide_choice Ylide Stabilized? start->ylide_choice non_stab_cond Conditions: - Strong base (nBuLi, KHMDS) - Anhydrous, inert atmosphere - Low temp (-78°C -> RT) ylide_choice->non_stab_cond No stab_cond Conditions: - Weaker base (K2CO3, NaH) - May require heat (reflux) - Less sensitive to air/H2O ylide_choice->stab_cond Yes non_stab_outcome Product: (Z)-Alkene non_stab_cond->non_stab_outcome stab_outcome Product: (E)-Alkene stab_cond->stab_outcome

Part 3: Purification Science FAQs

Q7: I've completed my Wittig reaction. How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

A7: TPPO is notoriously difficult to remove via standard silica gel chromatography due to its polarity, which is often similar to that of the desired product.

  • Solution 1 (Precipitation): After the reaction, concentrate the crude mixture. Add a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate. TPPO is often poorly soluble in these solvents and may precipitate. The solution can then be filtered through a plug of silica gel to remove the solid TPPO before concentrating and performing final chromatography.

  • Solution 2 (Complexation): In some cases, adding anhydrous MgCl₂ or ZnCl₂ to the crude reaction mixture in a solvent like THF or DCM can form a complex with TPPO, which can then be removed by filtration.

  • Solution 3 (Alternative Reagents): As mentioned in Q6, using the HWE reaction avoids the formation of TPPO altogether, generating a water-soluble phosphate byproduct that is easily removed during an aqueous workup.

References

stability of 5-Fluoro-6-methoxynicotinaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluoro-6-methoxynicotinaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshoot potential issues encountered during its use, with a specific focus on its stability and reactivity under acidic conditions. The information herein is synthesized from established principles of organic chemistry and data from structurally related compounds, providing a robust framework for your experimental design.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?

When this compound is subjected to acidic conditions, there are three primary points of reactivity to consider: the pyridine nitrogen, the methoxy group, and the aldehyde functional group.

  • Pyridine Nitrogen Protonation: The most immediate reaction in an acidic environment is the protonation of the basic pyridine nitrogen atom. This forms a pyridinium salt, which significantly alters the electronic properties of the molecule, increasing the electron-withdrawing nature of the heterocyclic core.

  • Acid-Catalyzed Hydrolysis of the Methoxy Group: The C-O bond of the methoxy group can be susceptible to cleavage under acidic conditions, particularly in the presence of water. Protonation of the pyridine ring enhances this susceptibility. This hydrolysis would result in the formation of 5-Fluoro-6-hydroxynicotinaldehyde.

  • Reactions of the Aldehyde Group: The aldehyde group is reactive under acidic catalysis. It can form a hydrate in aqueous acids or an acetal if an alcohol is used as the solvent.[1] Under strongly acidic conditions or at elevated temperatures, acid-catalyzed self-condensation or polymerization may occur.

Q2: I'm planning a reaction that involves acidic deprotection of another functional group in the presence of this compound. What precautions should I take?

Careful selection of reaction conditions is crucial. Here are some recommendations:

  • Choice of Acid: Opt for the mildest acidic conditions that will achieve the desired transformation. For example, a Lewis acid might be more selective than a strong Brønsted acid like HCl or H₂SO₄. For some applications, solid-supported acids can be used for easy removal and to minimize exposure time.

  • Temperature Control: Perform the reaction at the lowest temperature possible. Degradation pathways, such as hydrolysis of the methoxy group, are often accelerated at higher temperatures.

  • Anhydrous Conditions: If the intended reaction does not require water, working under strictly anhydrous conditions can prevent the hydrolysis of the methoxy group and the formation of aldehyde hydrates.

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed to minimize over-reaction or degradation of the product.

Q3: My NMR spectrum of this compound after an acidic workup looks complex, with unexpected peaks. What could be the cause?

The complexity likely arises from a mixture of the starting material and one or more degradation or reaction products. The most probable species to consider are:

  • 5-Fluoro-6-hydroxynicotinaldehyde: The product of methoxy group hydrolysis. Look for the appearance of a broad phenolic -OH peak and shifts in the aromatic proton signals.

  • Acetal/Hemiacetal: If an alcohol was present in the workup or as a solvent, the formation of the corresponding acetal or hemiacetal is possible.[1] This would be indicated by new signals in the aliphatic region of the NMR and a change in the chemical shift of the aldehyde proton.

  • Hydrate: In an aqueous acidic workup, the aldehyde may exist in equilibrium with its hydrate form (a gem-diol). This can lead to the appearance of additional signals and a decrease in the intensity of the aldehyde proton signal.

A logical workflow for identifying these species is presented in the troubleshooting section.

Troubleshooting Guide
Issue 1: Low Yield or Product Degradation After Acidic Reaction/Workup
Potential Cause Recommended Action
Methoxy Group Hydrolysis - Use anhydrous solvents and reagents.- Employ a non-aqueous acidic workup if possible.- If an aqueous workup is necessary, use a buffered system or a weak acid and perform the extraction quickly at low temperatures.- Consider protecting the aldehyde group before subjecting the molecule to harsh acidic conditions.
Aldehyde Group Reactivity - If the reaction solvent is an alcohol, consider switching to an aprotic solvent to prevent acetal formation.- During workup, use a rapid quench and extraction to minimize the time the aldehyde is in an acidic aqueous environment.
General Decomposition - Lower the reaction temperature.- Reduce the concentration of the acid.- Screen a panel of different acids (e.g., Lewis acids vs. Brønsted acids) to find one that is more selective for the desired reaction.
Issue 2: Inconsistent Reaction Outcomes
Potential Cause Recommended Action
Variable Purity of Starting Material - Confirm the purity of your this compound batch by NMR and LC-MS before use.- Small amounts of acidic or basic impurities can catalyze degradation pathways. If necessary, purify the starting material by column chromatography or recrystallization.
Atmospheric Moisture - For reactions sensitive to water, use flame-dried glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Protonation State Affecting Reactivity - The degree of pyridine protonation will depend on the pKa of the acid used and the solvent system. This can influence the reactivity of the aldehyde and the stability of the methoxy group.- For reproducibility, standardize the acid, its stoichiometry, and the solvent system. Consider using a buffered system to maintain a constant pH. The use of methoxypyridines can modulate the basicity of the pyridine nitrogen.[2]
Visualizing Potential Acid-Catalyzed Pathways

The following diagram illustrates the potential transformations this compound can undergo in an acidic medium containing water and an alcohol (ROH).

Acid_Stability cluster_main Acidic Conditions (H+) A 5-Fluoro-6-methoxy- nicotinaldehyde B Protonated Pyridinium Intermediate A->B Fast Equilibrium D Hemiacetal A->D +ROH (cat. H+) F Hydrate (gem-diol) A->F +H₂O (cat. H+) C 5-Fluoro-6-hydroxy- nicotinaldehyde (Hydrolysis Product) B->C +H₂O -CH₃OH E Acetal D->E +ROH -H₂O caption Potential reaction pathways under acidic conditions.

Caption: Potential reaction pathways under acidic conditions.

Experimental Protocols
Protocol 1: Monitoring Stability by ¹H NMR

This protocol provides a method to assess the stability of this compound under specific acidic conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆) of known concentration (e.g., 10 mg/mL).

    • In a separate vial, prepare the acidic solution to be tested (e.g., 1 M HCl in D₂O, or trifluoroacetic acid in the NMR solvent).

  • Initial Spectrum (T=0):

    • Transfer 0.5 mL of the stock solution to an NMR tube.

    • Acquire a baseline ¹H NMR spectrum. Note the chemical shifts of the aldehyde proton (~10 ppm), methoxy protons (~4 ppm), and the aromatic protons.

  • Initiate Stability Test:

    • Add a specific volume of the acidic solution to the NMR tube (e.g., 50 µL).

    • Mix thoroughly and immediately start acquiring spectra at timed intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).

  • Data Analysis:

    • Compare the spectra over time. Look for:

      • A decrease in the integration of the starting material's signals.

      • The appearance of new signals corresponding to potential products (e.g., a broad OH peak for the hydrolyzed product, new aliphatic signals for acetal formation).

      • Changes in the chemical shifts of the aromatic protons due to pyridine protonation.

    • Quantify the percentage of remaining starting material at each time point by comparing the integration of a stable internal standard or a characteristic peak of the starting material to the sum of integrations of all species.

Protocol 2: General Procedure for a pH-Controlled Aqueous Workup

This protocol is designed to minimize acid-catalyzed degradation during the isolation of a product from a reaction mixture containing this compound.

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath. This will slow down potential degradation reactions.

  • Quenching: Slowly add the reaction mixture to a cold, stirred, saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[3][4] Monitor the pH of the aqueous layer, aiming for a final pH of 7-8. Avoid using strong bases, which can cause other side reactions.

  • Extraction: Promptly transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing and Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature (<40 °C).

  • Analysis: Immediately analyze the crude product by NMR or LC-MS to assess its purity and identify any degradation products.

References

Technical Support Center: Troubleshooting Failed Reactions with 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-methoxynicotinaldehyde (CAS: 884494-73-9)[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this versatile fluorinated pyridine derivative in organic synthesis. The unique electronic properties imparted by the fluorine, methoxy, and aldehyde functionalities make this reagent a valuable building block, but also necessitate a nuanced understanding of its reactivity to ensure successful outcomes.[5]

This document provides in-depth, question-and-answer-based troubleshooting guides for several key reaction classes, supported by mechanistic insights, detailed protocols, and visual aids to facilitate rapid problem-solving in the laboratory.

Table of Contents

  • Compound Stability and Handling

  • Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

  • Troubleshooting Reductive Amination

  • Troubleshooting Wittig Reactions

  • Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

  • General Reaction Monitoring and Purification

  • References

Compound Stability and Handling

Q: My this compound appears to have decomposed upon storage. What are the optimal storage conditions?

A: this compound is generally a stable crystalline solid. However, like many aldehydes, it can be susceptible to oxidation over time, especially if exposed to air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and refrigerated. If you suspect decomposition, you can check the purity by TLC, NMR, or LC-MS before use.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the pyridine ring is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, a fact that is particularly true for fluoropyridines due to the high electronegativity of fluorine which activates the ring for nucleophilic attack.[6][7][8] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[6][8]

Q1: My SNAr reaction with an amine/alkoxide nucleophile is showing no conversion to the desired product. What are the likely causes?

A1: A lack of reactivity in SNAr reactions with this compound can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the aldehyde and the pyridine nitrogen already makes the ring electron-deficient. While this activates the ring for SNAr, a weak nucleophile may still not be reactive enough.

    • Solution: If using a neutral amine or alcohol, the addition of a non-nucleophilic base is crucial to generate the more potent anionic nucleophile (amide or alkoxide). For amines, bases like K₂CO₃, Cs₂CO₃, or organic bases such as DBU or DIPEA can be effective. For alcohols, stronger bases like NaH, KOtBu, or KHMDS are typically required.

  • Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.

    • Solution: Polar aprotic solvents like DMF, DMSO, NMP, or THF are generally preferred as they can solvate the cation of the base and leave the anionic nucleophile more reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.

  • Low Reaction Temperature: While the fluorine on the pyridine ring is highly activated, some reactions may still require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. Reactions are often run between 60-120 °C. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.

  • Moisture: For reactions employing strong bases like NaH or KOtBu, the presence of water will quench the base and inhibit the formation of the active nucleophile.[6]

    • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).

Troubleshooting SNAr Reactions Table

Problem Potential Cause Recommended Solution
No Reaction Weak nucleophileUse a suitable base (e.g., NaH, KOtBu for alcohols; K₂CO₃, Cs₂CO₃ for amines) to generate the more reactive anionic species.
Inappropriate solventSwitch to a polar aprotic solvent such as DMF, DMSO, or NMP.
Insufficient temperatureGradually increase the reaction temperature, monitoring for decomposition.
Presence of waterUse anhydrous solvents and oven-dried glassware under an inert atmosphere.
Low Yield Competing side reactionsConsider side reactions with the aldehyde. Protect the aldehyde as an acetal if necessary.
Steric hindranceIf the nucleophile is bulky, longer reaction times or higher temperatures may be needed.
Multiple Products Reaction at the aldehydeThe nucleophile may be attacking the aldehyde carbonyl. This is more likely with strong, hard nucleophiles.
Ring openingUnder very harsh basic conditions, Zincke-type ring opening could occur, though less common.[9]

Q2: I'm observing side products and a low yield in my SNAr reaction. What could be happening?

A2: The presence of the aldehyde group introduces a potential site for side reactions. Strong nucleophiles can attack the electrophilic carbonyl carbon in addition to the C-F position.

  • Protecting the Aldehyde: If you suspect the aldehyde is interfering, it can be protected as an acetal prior to the SNAr reaction. A common method is to react it with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). The acetal is generally stable to the basic conditions of the SNAr reaction and can be readily deprotected with aqueous acid upon completion.

Experimental Protocol: Acetal Protection

  • To a solution of this compound (1.0 equiv) in toluene, add ethylene glycol (1.5 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with saturated aqueous NaHCO₃, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the protected aldehyde.

DOT Diagram: SNAr Troubleshooting Logic

SNAr_Troubleshooting start SNAr Reaction Fails check_conditions Review Reaction Conditions start->check_conditions check_nucleophile Is Nucleophile Strong Enough? check_conditions->check_nucleophile check_nucleophile->start No, Add Base check_solvent Is Solvent Polar Aprotic? check_nucleophile->check_solvent Yes success Successful Reaction check_solvent->start No, Change Solvent check_temp Is Temperature Sufficient? check_solvent->check_temp Yes check_temp->start No, Increase Temp check_moisture Is Reaction Anhydrous? check_temp->check_moisture Yes check_moisture->start No, Use Anhydrous Conditions low_yield Low Yield / Side Products check_moisture->low_yield Yes protect_aldehyde Protect Aldehyde (Acetal) low_yield->protect_aldehyde protect_aldehyde->success

Caption: Troubleshooting workflow for SNAr reactions.

Troubleshooting Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent.

Q1: My reductive amination is giving a low yield of the desired amine, and I'm recovering unreacted aldehyde. What's going wrong?

A1: This is a common issue and often points to problems with imine formation or competitive reduction of the aldehyde.[10]

  • Inefficient Imine Formation: The formation of the imine is an equilibrium process and can be slow, especially with less nucleophilic amines.[11]

    • Solution:

      • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen and activate the aldehyde.[12]

      • Water Removal: The reaction produces water, which can shift the equilibrium back to the starting materials. Adding a dehydrating agent like molecular sieves (4 Å) can drive the reaction forward.[11]

      • Pre-formation: Allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) to form the imine before adding the reducing agent. You can monitor imine formation by NMR or LC-MS.[10]

  • Competitive Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol. This is more likely if the reducing agent is too strong or if imine formation is slow.

    • Solution: Use a mild and selective reducing agent that preferentially reduces the protonated imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[10][12] NaBH₄ can be used, but it is less selective and may require careful pH control or pre-formation of the imine.

Q2: The main product of my reductive amination is the alcohol from the reduction of the starting aldehyde. How can I prevent this?

A2: This indicates that the rate of aldehyde reduction is significantly faster than the rate of imine formation and subsequent reduction.

  • Choice of Reducing Agent: As mentioned, STAB is generally the preferred reagent to minimize this side reaction. It is less reactive than NaBH₄ and more tolerant of mildly acidic conditions which favor imine formation.

  • Reaction Staging: A two-step, one-pot procedure is highly recommended. First, mix the aldehyde, amine, and an acid catalyst (if needed) in a solvent like dichloroethane (DCE) or methanol. Allow sufficient time for imine formation. Then, add the reducing agent.

Experimental Protocol: Reductive Amination using STAB

  • To a solution of this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in anhydrous dichloroethane (DCE), add acetic acid (1.2 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers, and concentrate to obtain the crude product for purification.

Troubleshooting Wittig Reactions

The Wittig reaction is a fundamental method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[13][14][15][16]

Q1: My Wittig reaction is not proceeding, and I'm recovering the starting aldehyde. Why is my ylide not reacting?

A1: The reactivity of the ylide is a key factor in the success of a Wittig reaction.

  • Ylide Stability: Ylides are classified as stabilized or non-stabilized. Stabilized ylides (containing an electron-withdrawing group on the carbanion) are less reactive and may fail to react with electron-deficient aldehydes.[13][14] this compound is an electron-deficient aldehyde, which should enhance its reactivity. However, if you are using a highly stabilized ylide, the reaction may still be sluggish.

    • Solution: If using a stabilized ylide, you may need to use more forcing conditions, such as higher temperatures (refluxing in THF or toluene). Alternatively, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and a strong base, and is often more effective for reacting with challenging substrates.

  • Base Selection: The choice of base for generating the ylide from the corresponding phosphonium salt is critical.

    • Solution: For non-stabilized ylides (from simple alkyl halides), strong bases like n-BuLi, NaHMDS, or KHMDS are required. For stabilized ylides, weaker bases like NaH, alkoxides, or even carbonates can be sufficient.[13][14] Ensure the base is strong enough for the specific phosphonium salt you are using.

  • Steric Hindrance: Significant steric bulk on either the ylide or the aldehyde can impede the reaction.[17]

    • Solution: While this compound is not exceptionally bulky, if your ylide is highly substituted, the reaction may require longer times or higher temperatures.

DOT Diagram: Wittig Reaction Decision Tree

Wittig_Decision_Tree start Wittig Reaction Fails ylide_type What type of ylide? start->ylide_type stabilized Stabilized ylide_type->stabilized Stabilized non_stabilized Non-Stabilized ylide_type->non_stabilized Non-Stabilized check_base_weak Is base appropriate? (e.g., NaH, K2CO3) stabilized->check_base_weak check_base_strong Is base strong enough? (e.g., n-BuLi, NaHMDS) non_stabilized->check_base_strong check_base_strong->start No, Use Stronger Base check_sterics Check for Steric Hindrance check_base_strong->check_sterics Yes check_base_weak->start No, Re-evaluate Base check_base_weak->check_sterics Yes increase_temp Increase Temperature success Successful Reaction increase_temp->success use_hwe Consider HWE Reaction use_hwe->success check_sterics->increase_temp No check_sterics->use_hwe Yes

Caption: Decision tree for troubleshooting Wittig reactions.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

While the primary reactive sites are the fluoro and aldehyde groups, the pyridine ring can also be functionalized via cross-coupling if a halide (e.g., Br or Cl) is present at another position. For instance, a precursor like 5-bromo-3-fluoro-2-methoxypyridine could be coupled before introducing the aldehyde. This section assumes a related bromo- or chloro-substituted pyridine aldehyde is being used.

Q1: My Suzuki-Miyaura coupling reaction on a related bromo- or chloro-substituted pyridine aldehyde is not working. What are the critical parameters to check?

A1: Suzuki-Miyaura reactions are complex, with many interdependent variables.[18][19][20]

  • Catalyst System (Palladium Precursor and Ligand): This is arguably the most critical component. Aryl chlorides are less reactive than bromides and require more active catalysts.[21]

    • Solution: For aryl chlorides, and even for some challenging aryl bromides, highly active catalysts are needed. Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[21] The ligand is essential for promoting the rate-limiting oxidative addition step.

  • Base: The base plays a crucial role in the transmetalation step.

    • Solution: K₃PO₄ and Cs₂CO₃ are often effective bases.[20][21] The choice of base can depend on the solvent and the stability of the boronic acid/ester.

  • Solvent: The solvent system must be compatible with all reaction components.

    • Solution: Mixtures of an organic solvent and water (e.g., dioxane/water, toluene/water, THF/water) are commonly used.[18][21] The water is necessary to help dissolve the inorganic base. Ensure solvents are properly degassed to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Oxygen Sensitivity: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, rendering it inactive.

    • Solution: The entire reaction setup, including solvents and reagents, must be thoroughly degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using a series of freeze-pump-thaw cycles. The reaction should be run under a positive pressure of an inert gas.

Troubleshooting Suzuki-Miyaura Reactions Table

Problem Potential Cause Recommended Solution
No Reaction Catalyst deactivationThoroughly degas all solvents and run the reaction under a strict inert atmosphere.
Ineffective ligandFor aryl chlorides or deactivated bromides, use a bulky, electron-rich ligand (e.g., SPhos, XPhos).
Incorrect base/solventTry different base/solvent combinations (e.g., K₃PO₄ in dioxane/water, Cs₂CO₃ in toluene/water).
Low Yield Boronic acid decompositionBoronic acids can undergo protodeboronation or form unreactive boroxines. Use a slight excess (1.2-1.5 equiv) of the boronic acid.
Incomplete reactionIncrease reaction temperature or time. Monitor by LC-MS.
Side Products Homocoupling of boronic acidThis can occur if the oxidative addition is slow. Optimize the catalyst system to favor the desired cross-coupling.
General Reaction Monitoring and Purification

Q: What are the best practices for monitoring reactions and purifying the products of this compound?

A: Careful monitoring and appropriate purification are key to obtaining pure products.

  • Reaction Monitoring:

    • TLC: Thin-layer chromatography is a quick and effective way to monitor reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize spots using a UV lamp. The aldehyde is typically UV-active. Staining with potassium permanganate can also be helpful.

    • LC-MS: Liquid chromatography-mass spectrometry provides more definitive information, showing the mass of the starting material, product, and any major byproducts. This is invaluable for troubleshooting.

  • Purification:

    • Column Chromatography: This is the most common method for purifying products. Silica gel is typically used. The polarity of the eluent will depend on the polarity of the product.

    • Crystallization: If the product is a solid, recrystallization can be an effective purification technique.

    • Acid/Base Extraction: If your product has a basic nitrogen (the pyridine ring) and other functional groups are neutral, you can often purify it by extracting it into an acidic aqueous layer, washing the organic layer to remove neutral impurities, and then basifying the aqueous layer to recover the product.

References

Technical Support Center: Purification of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluoro-6-methoxynicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. We will explore the common impurities encountered during its synthesis and detail robust purification strategies, explaining the scientific principles behind each method.

Understanding the Impurity Profile

The purity of this compound is critical for its successful use in subsequent synthetic steps. The nature and quantity of impurities are intrinsically linked to the synthetic route employed. A prevalent method for the synthesis of this compound involves a multi-step process starting from a halogenated nicotinic acid derivative, such as 6-Chloro-5-fluoronicotinic acid. This pathway typically includes amidation, methoxylation, and a final reduction of a nicotinic acid derivative to the aldehyde.

Based on this common synthetic pathway, the following classes of impurities can be anticipated:

  • Starting Material-Related Impurities: Incomplete conversion at any stage of the synthesis can lead to the presence of unreacted starting materials or intermediates. A key potential impurity is the precursor used for the final reduction step, often a morpholinamide derivative of 5-fluoro-6-methoxynicotinic acid.

  • Byproducts of the Target Reaction: The reduction of the carboxylic acid derivative to the aldehyde is a critical step where byproducts can form.

    • Over-reduction Product: The corresponding alcohol, (5-Fluoro-6-methoxypyridin-3-yl)methanol, can be formed if the reduction process is not carefully controlled.

    • Under-reduction/Starting Material: Residual unreacted carboxylic acid derivative.

  • Degradation Products: Aldehydes are susceptible to oxidation, particularly when exposed to air. This can lead to the formation of 5-Fluoro-6-methoxynicotinic acid.[1]

  • Isomeric Impurities: The presence of positional isomers can be a challenge, often stemming from a lack of regioselectivity in earlier synthetic steps. The formation of other fluoro-methoxynicotinaldehyde isomers is a possibility that needs to be considered.

  • Residual Solvents and Reagents: Solvents and reagents used during the synthesis and workup can be retained in the final product if not adequately removed.

A logical workflow for identifying and mitigating these impurities is crucial for a successful purification strategy.

Impurity Troubleshooting Workflow cluster_identification Impurity Identification cluster_purification Purification Strategy cluster_verification Purity Verification Crude Product Crude Product Analytical Techniques Analytical Techniques Crude Product->Analytical Techniques Analyze Impurity Profile Impurity Profile Analytical Techniques->Impurity Profile Determine Purification Method Purification Method Impurity Profile->Purification Method Select based on Recrystallization Recrystallization Purification Method->Recrystallization Polar Impurities Column Chromatography Column Chromatography Purification Method->Column Chromatography Multiple/Close Polarity Impurities Bisulfite Adduct Formation Bisulfite Adduct Formation Purification Method->Bisulfite Adduct Formation Non-Aldehyde Impurities Pure Product Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product Bisulfite Adduct Formation->Pure Product Purity Analysis Purity Analysis Pure Product->Purity Analysis Analyze Final Confirmation Final Confirmation Purity Analysis->Final Confirmation Confirm >98% Purity

Caption: A workflow for identifying and purifying this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization

Q1: My yield is very low after recrystallization. What could be the cause?

A1: Low recovery during recrystallization is a common issue that can often be attributed to a few key factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor, even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound has significant solubility in the cold solvent, your recovery will be poor.

    • Solution: Consult the solvent selection table below and consider performing small-scale solubility tests with a variety of solvents to find the optimal one. A mixed solvent system (a "good" solvent and a "poor" solvent) can often provide the ideal solubility profile.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and can trap the desired product in the mother liquor.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath to maximize crystal formation.

Solvent/Solvent SystemSuitability for Pyridine DerivativesNotes
EthanolOften a good starting point for moderately polar compounds.Pyridine and its derivatives can sometimes be challenging to crystallize from ethanol alone.[2]
Ethyl Acetate/HexanesA commonly used mixed solvent system for compounds of intermediate polarity.Dissolve in a minimal amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Dichloromethane/HexanesAnother effective mixed solvent system.Similar procedure to ethyl acetate/hexanes.
TolueneCan be effective for aromatic compounds.Tends to dissolve non-polar impurities as well.
WaterGenerally not suitable due to the organic nature of the compound.May be used as an anti-solvent in some cases.[2]

Q2: My product "oils out" instead of crystallizing. How can I fix this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.

  • Solution 1: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool more slowly.

  • Solution 2: Try a different solvent system. A solvent with a lower boiling point may be necessary.

  • Solution 3: "Seeding" the solution with a few crystals of pure product can help to induce crystallization at a temperature above where it would oil out.

Column Chromatography

Q3: I am having trouble separating my product from an impurity with a very similar Rf value on TLC. What can I do?

A3: Separating compounds with similar polarities is a common challenge in chromatography.

  • Solution 1: Optimize the Mobile Phase:

    • Adjust Solvent Ratio: Make small, incremental changes to the ratio of your eluent system (e.g., from 30% ethyl acetate in hexanes to 25% or 35%).

    • Change Solvents: If adjusting the ratio is ineffective, try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol or acetone/hexanes.

  • Solution 2: Modify the Stationary Phase:

    • Use a Different Grade of Silica: Finer mesh silica gel can provide better resolution.

    • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, you could explore other options like alumina or reverse-phase silica.

  • Solution 3: Improve Your Column Packing and Loading Technique:

    • A well-packed column is crucial for good separation. Ensure there are no air bubbles or channels.

    • Load your sample in a minimal amount of solvent to ensure a tight starting band.

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Select_Stationary_Phase Select Stationary Phase (e.g., Silica Gel) Select_Mobile_Phase Select Mobile Phase (e.g., EtOAc/Hexanes) Select_Stationary_Phase->Select_Mobile_Phase Pack_Column Pack the Column Select_Mobile_Phase->Pack_Column Prepare_Sample Prepare Sample (dissolve in min. solvent) Pack_Column->Prepare_Sample Load_Sample Load Sample onto Column Prepare_Sample->Load_Sample Elute_Column Elute with Mobile Phase Load_Sample->Elute_Column Collect_Fractions Collect Fractions Elute_Column->Collect_Fractions Analyze_Fractions_TLC Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions_TLC Combine_Pure_Fractions Combine Pure Fractions Analyze_Fractions_TLC->Combine_Pure_Fractions Evaporate_Solvent Evaporate Solvent Combine_Pure_Fractions->Evaporate_Solvent Pure_Product Pure Product Evaporate_Solvent->Pure_Product

Caption: A step-by-step workflow for purification by column chromatography.

Purification via Bisulfite Adduct Formation

Q4: I have a significant amount of a non-aldehyde impurity that is difficult to remove by other methods. Is there a more specific purification technique I can use?

A4: Yes, the formation of a bisulfite adduct is a highly selective method for purifying aldehydes.[3][4] Aldehydes react with sodium bisulfite to form a water-soluble salt, while most other organic compounds do not.[4] This allows for a clean separation by liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer.

Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable water-miscible solvent such as methanol or THF.[4]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Stir the mixture vigorously for 30-60 minutes. The bisulfite adduct will form and partition into the aqueous phase.

  • Extraction of Impurities:

    • Transfer the mixture to a separatory funnel.

    • Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Shake the funnel and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer.

    • Drain the aqueous layer containing the bisulfite adduct. The organic layer containing the impurities can be discarded.

  • Regeneration of the Aldehyde:

    • To the collected aqueous layer, add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

    • Slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, with stirring until the solution is basic (pH > 8). This will reverse the reaction and regenerate the aldehyde.

    • Extract the regenerated aldehyde into the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

After purification, it is essential to assess the purity of your this compound. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on the TLC plate is a good indication of high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect trace impurities that may not be visible by TLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and for identifying and quantifying any remaining impurities.[6][7][8] The chemical shifts and coupling constants of the aromatic protons and the aldehyde proton are characteristic and can be used to confirm the identity and purity of the compound.

By understanding the potential impurities and employing the appropriate purification and analytical techniques, researchers can confidently obtain high-purity this compound for their research and development needs.

References

Technical Support Center: Scale-Up Synthesis of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals facing challenges with the synthesis of 5-Fluoro-6-methoxynicotinaldehyde (CAS 884494-73-9). As a key building block in pharmaceutical development, its efficient and scalable synthesis is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound on a laboratory and pilot scale?

A1: The two most viable and commonly reported strategies for introducing a formyl group onto the substituted pyridine ring are the Vilsmeier-Haack reaction and Directed ortho-Metalation (DoM).

  • Directed ortho-Metalation (DoM): This is often the preferred method for achieving high regioselectivity. It involves the deprotonation of the starting material, 3-fluoro-2-methoxypyridine, at the C4 position using a strong lithium base, followed by quenching the resulting aryllithium intermediate with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[2][3] The methoxy group at C2 acts as a powerful Directed Metalating Group (DMG), guiding the deprotonation specifically to the adjacent C4 position.[4]

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and DMF, to formylate electron-rich aromatic rings.[5][6] For 3-fluoro-2-methoxypyridine, the methoxy group is activating, but the pyridine nitrogen and fluorine atom are deactivating. The reaction's success on scale-up depends heavily on the substrate's overall electronic character, and it can sometimes suffer from lower yields or require harsh conditions compared to DoM for less activated systems.[7]

Q2: Between Directed ortho-Metalation and the Vilsmeier-Haack reaction, which is more suitable for scale-up?

A2: The choice depends on available equipment, safety infrastructure, and cost considerations.

FeatureDirected ortho-Metalation (DoM)Vilsmeier-Haack Reaction
Regioselectivity Typically very high due to the directing effect of the methoxy group.[4]Generally good, but can be less selective if the ring has multiple activated sites.
Reaction Conditions Requires cryogenic temperatures (-78 °C) and strictly anhydrous conditions.Often runs at milder temperatures (0 °C to reflux), but can require elevated heat.[6]
Reagents & Safety Uses pyrophoric organolithium reagents (e.g., n-BuLi, LDA) requiring specialized handling.[2]Uses corrosive and water-reactive POCl₃. The reaction can be highly exothermic.[6]
Workup Involves quenching a highly reactive organometallic species.Typically involves a careful aqueous quench, which can also be exothermic.
Scalability Cryogenic requirements can be a significant capital expense for large-scale operations.More amenable to standard reactor setups, but thermal management is critical.
Q3: How stable is the final product, this compound, and what are the recommended storage conditions?

A3: Aldehydes, particularly heteroaromatic ones, can be susceptible to oxidation, converting the formyl group (-CHO) to a carboxylic acid (-COOH). While specific stability data for this compound is limited in public literature, general chemical principles apply.[8] The product may also be sensitive to strong acids or bases.[9][10] For long-term storage, it is recommended to keep the solid product under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from light.[11]

Troubleshooting Guide: Directed ortho-Metalation Route

The Directed ortho-Metalation (DoM) route is the most reliable for this synthesis. The general workflow is outlined below.

DoM_Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Lithiation (Metalation) cluster_quench Step 3: Formylation (Quench) cluster_workup Step 4: Workup & Purification A Start: 3-Fluoro-2-methoxypyridine in Anhydrous THF B Cool to -78 °C A->B Inert Atmosphere (N2/Ar) C Add LDA or n-BuLi dropwise B->C D Stir for 1-2h @ -78 °C (Formation of Lithiated Intermediate) C->D Maintain Temp. E Add Anhydrous DMF dropwise @ -78 °C D->E Electrophilic Trap F Warm slowly to Room Temperature E->F G Aqueous Quench (e.g., sat. NH4Cl) F->G H Liquid-Liquid Extraction G->H I Purification (Column Chromatography / Crystallization) H->I J Final Product: This compound I->J Troubleshooting_Tree Start Low Yield or High Impurity? Check_Reagents 1. Verify Reagents Start->Check_Reagents Titer Is n-BuLi/LDA titer correct? Check_Reagents->Titer Check_Conditions 2. Verify Conditions Temp Was temp. maintained at -78°C? Check_Conditions->Temp Check_Purity 3. Verify Purity SM_Purity Is starting material pure? Check_Purity->SM_Purity Anhydrous Are solvent & glassware fully anhydrous? Titer->Anhydrous Yes Sol_Titer Action: Retitrate or use fresh bottle. Titer->Sol_Titer No Anhydrous->Check_Conditions Yes Sol_Anhydrous Action: Re-dry all materials & equipment. Anhydrous->Sol_Anhydrous No Workup Was workup mild & cold? Temp->Workup Yes Sol_Temp Action: Use internal probe & slow addition. Temp->Sol_Temp No SM_Purity->Start Yes (Re-evaluate strategy) Sol_SM_Purity Action: Re-purify starting material. SM_Purity->Sol_SM_Purity No Workup->Check_Purity Yes Sol_Workup Action: Use sat. NH4Cl quench at 0°C. Workup->Sol_Workup No

References

preventing decomposition of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Fluoro-6-methoxynicotinaldehyde

A Guide to Preventing and Troubleshooting Decomposition

Welcome to the technical support center for this compound (CAS 884494-73-9). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to ensure the stability and integrity of this valuable reagent in your research. This guide is structured to help you understand the potential decomposition pathways, troubleshoot common issues, and implement best practices for handling and storage.

Section 1: Understanding the Instability of this compound

Before we can prevent decomposition, we must understand the chemical liabilities inherent in the molecule's structure. This compound features a pyridine ring substituted with an electron-donating methoxy group, an electron-withdrawing fluorine atom, and a highly reactive aldehyde functional group.

Q1: What are the primary ways this molecule can decompose?

A1: The most significant vulnerability of this compound is the aldehyde group. Aromatic aldehydes are notoriously susceptible to several degradation pathways:

  • Oxidation: The aldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid (-COOH), forming 5-Fluoro-6-methoxynicotinic acid. This is the most common decomposition pathway. This reaction can be initiated by atmospheric oxygen and is often accelerated by exposure to light and trace metal impurities.[1][2][3][4] Aldehydes are so prone to this that they often must be stored in tightly sealed containers to prevent degradation from the air alone.[3][5]

  • Photodecomposition: Aromatic aldehydes can absorb UV light, which can promote the formation of radical species, leading to a variety of degradation products or polymerization.[6][7] Storing the compound in clear vials on a lab bench is a common cause of gradual degradation.[8]

  • Polymerization/Condensation: In the presence of acidic or basic catalysts, aldehydes can undergo self-condensation or polymerization reactions.[9] While less common for aromatic aldehydes than aliphatic ones, the presence of impurities can facilitate the formation of high-molecular-weight byproducts.

Q2: How do the other functional groups (fluoro, methoxy, pyridine) influence stability?

A2: The pyridine ring and its substituents create a unique electronic environment that influences reactivity:

  • Methoxy Group (+M Effect): The electron-donating methoxy group increases the electron density on the pyridine ring.[10][11] While this activates the ring, it can also make the aldehyde slightly more susceptible to oxidation.[4][8]

  • Fluorine Atom (-I Effect): The highly electronegative fluorine atom has a strong electron-withdrawing inductive effect, which can influence the reactivity of the adjacent positions on the ring.[12]

  • Pyridine Nitrogen: The basic nitrogen atom can be protonated in acidic media. While the methoxy group reduces the basicity compared to an unsubstituted pyridine, this can still be a factor in compatibility with certain reaction conditions.[10]

Below is a diagram illustrating the primary oxidative decomposition pathway.

Decomposition reagent This compound product 5-Fluoro-6-methoxynicotinic Acid (Inactive Impurity) reagent->product Oxidation conditions Atmospheric Oxygen (O₂) Light (hν) Trace Metals conditions->reagent

Caption: Primary oxidative decomposition pathway.

Section 2: Troubleshooting Guide

Encountering an unexpected result is a common part of research. This table is designed to help you diagnose potential issues related to the decomposition of your this compound.

Symptom / Observation Probable Cause(s) Recommended Analytical Action Solution & Prevention
Solid has turned from white/off-white to yellow or tan. 1. Minor oxidation or photodecomposition.[8] 2. Formation of polymeric impurities.1. Run a quick purity check using Thin Layer Chromatography (TLC) against a fresh or trusted sample. The carboxylic acid impurity will be significantly more polar (lower Rf). 2. Acquire an HPLC or ¹H NMR spectrum to quantify the level of impurity. Look for the aldehyde proton (~10 ppm) diminishing and a broad carboxylic acid proton (>12 ppm) appearing in the NMR.1. If impurity levels are low (<5%), the material may be usable for non-critical applications. 2. For high-purity needs, repurify the material using column chromatography. 3. Prevention: Store the purified solid under an inert atmosphere (N₂ or Ar) in an amber vial at 2-8°C.[13][14]
Reaction yields are lower than expected. 1. The starting material has partially decomposed, reducing the active molar quantity. 2. An impurity (e.g., the carboxylic acid) is interfering with the reaction.1. Confirm the purity of the aldehyde immediately before use with a preferred analytical method (TLC, HPLC, NMR).[15]1. Use a freshly opened bottle or repurify the existing stock. 2. Prevention: Always assess the purity of the reagent before setting up a large-scale or critical reaction. Do not assume a previously opened bottle retains its original purity.
Inconsistent results between experiments. 1. Progressive degradation of the stock material over time. 2. Inconsistent handling (e.g., weighing in open air for different lengths of time).1. Analyze aliquots from the same bottle used at different time points to track the rate of decomposition.1. Upon receiving a new bottle, divide it into smaller, single-use aliquots in amber vials.[14] 2. Backfill each vial with inert gas before sealing and storing properly. This prevents repeated exposure of the entire stock to the atmosphere.
Stock solution appears cloudy or has precipitated. 1. The aldehyde has polymerized or degraded to an insoluble byproduct.[9] 2. The solvent itself has issues (e.g., water contamination, degradation).1. Attempt to redissolve the material with gentle warming. If it does not redissolve, degradation is likely. 2. Analyze the supernatant by HPLC or NMR to identify the soluble components.1. Discard the solution. Do not use it for reactions. 2. Prevention: Prepare solutions fresh whenever possible. If a stock solution must be stored, use a high-purity, anhydrous solvent and store under inert gas at low temperature for a limited time.

Section 3: Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term viability of your reagent. The following workflow and protocols are based on established best practices for handling sensitive aromatic aldehydes.[5][13][16]

Workflow for New Reagent Handling

HandlingWorkflow decision decision process process start_end start_end start Receive Compound check_purity Perform Initial Purity Check (TLC, HPLC, or NMR) start->check_purity is_pure Purity >98%? check_purity->is_pure purify Purify via Column Chromatography is_pure->purify No use_decision Immediate Use? is_pure->use_decision Yes purify->use_decision storage_decision Long-Term Storage (>1 month)? use_decision->storage_decision No use_now Proceed to Experiment use_decision->use_now Yes store_short Store at 2-8°C in Amber Vial under N₂/Ar storage_decision->store_short No store_long Blanket with N₂/Ar, seal tightly, and store at 2-8°C in the dark storage_decision->store_long Yes end_use Use Aliquot use_now->end_use store_short->end_use aliquot Aliquot into smaller, single-use vials aliquot->end_use store_long->aliquot

Caption: Recommended workflow for handling a new reagent.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage

  • Environment: Perform this procedure in an environment with low humidity and minimal light exposure. A glove box is ideal, but a well-ventilated hood with inert gas supply is sufficient.

  • Aliquoting: Upon opening a new bottle of this compound, immediately portion the solid into several smaller, pre-weighed amber glass vials suitable for your typical reaction scales. This minimizes the number of times the main stock is exposed to air.

  • Inerting: For each vial, flush the headspace with a gentle stream of dry nitrogen or argon for 30-60 seconds.

  • Sealing: Immediately and tightly seal the vials with high-quality, chemically resistant caps (e.g., PTFE-lined). For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage: Place the sealed vials in a designated, clearly labeled container in a refrigerator at 2-8°C .[13][17]

Protocol 2: Preparation and Storage of a Stock Solution

Note: Storing this compound as a solid is strongly preferred. Only prepare solutions if required for automated workflows, and use them as quickly as possible.

  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent in which the compound is stable (e.g., Dichloromethane, Anhydrous THF, Dioxane). Avoid protic solvents like methanol for long-term storage unless you intend to form the more stable hemiacetal, though this changes the reactive species.[9]

  • Preparation: Under an inert atmosphere, dissolve the pre-weighed solid in the chosen anhydrous solvent to the desired concentration.

  • Storage: Store the solution in a tightly sealed amber vial with a PTFE-lined cap. Flush the headspace with nitrogen or argon before sealing. Store at 2-8°C and plan to use within 1-2 weeks.

  • Validation: Before use, always run a quick TLC or inject a small aliquot onto an HPLC to confirm that no significant degradation has occurred during storage.

Section 4: Frequently Asked Questions (FAQs)

Q3: My aldehyde is specified as >98% pure. Do I still need to worry about decomposition?

A3: Yes. The purity specification applies at the time of manufacturing and packaging. The stability clock starts ticking the moment it is packaged. Improper storage or handling by the user, or even long transit times, can initiate decomposition. Always consider the age and storage history of the reagent, not just the label specification.

Q4: Can I add an antioxidant like BHT for long-term storage?

A4: For storing the neat, solid compound, adding an antioxidant is generally not necessary if stored properly under inert gas. However, if you are storing it in a solution (especially in an ether-based solvent like THF which can form peroxides), adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., <0.1%) can help prolong its shelf life by scavenging radical species that could initiate oxidation.[9]

Q5: The safety data sheet (SDS) recommends storing under an inert gas. Is this a strict requirement?

A5: For long-term stability and reproducible results, yes.[13] While you may not see immediate, visible degradation after briefly opening the bottle in the air, repeated or prolonged exposure will lead to a gradual increase in the oxidized impurity. For critical applications like drug discovery or GMP synthesis, adhering to this recommendation is essential for quality control.

Q6: How does the reactivity of this compound compare to similar aldehydes?

A6: The electronic nature of the substituents plays a key role. The methoxy group is electron-donating, which can increase the aldehyde's susceptibility to oxidation compared to unsubstituted benzaldehyde.[8][11] Conversely, aldehydes with strong electron-withdrawing groups (like a nitro group) can be more reactive towards nucleophiles but potentially less prone to certain types of oxidation.[18] The unique combination of fluoro and methoxy groups on this pyridine core makes its handling and stability profile distinct, justifying the specific precautions outlined in this guide.[12]

References

Technical Support Center: Analytical Methods for Monitoring 5-Fluoro-6-methoxynicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on 5-Fluoro-6-methoxynicotinaldehyde. As a crucial intermediate in pharmaceutical synthesis, robust and reliable monitoring of its reactions is paramount to ensure product quality, optimize yield, and maintain process control. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in their experimental endeavors. The methodologies described herein are designed to be self-validating systems, emphasizing the scientific rationale behind each step to ensure trustworthy and reproducible results.

The Critical Role of Reaction Monitoring

In the synthesis of active pharmaceutical ingredients (APIs), intermediates like this compound are at the heart of the process. Monitoring its consumption and the formation of products in real-time or through discrete sampling provides invaluable insights into reaction kinetics, impurity profiling, and endpoint determination. The choice of analytical technique is dictated by the reaction conditions, the chemical properties of the reactants and products, and the specific information required. This guide will focus on the most commonly employed and powerful techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring reactions of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds. A well-developed stability-indicating HPLC method can separate the starting material from its products, by-products, and degradation products in a single run.[1][2]

Experimental Protocol: Stability-Indicating Reversed-Phase HPLC Method

This protocol outlines the development of a gradient reversed-phase HPLC method with UV detection, a common and effective approach for this type of analysis.[1]

Objective: To separate and quantify this compound, its primary product, and potential impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid or Trifluoroacetic acid (for pH adjustment and improved peak shape)

  • Reference standards of this compound and any known products or impurities.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use to prevent bubble formation in the system.[3]

  • Standard Preparation:

    • Prepare a stock solution of this compound and known products/impurities in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create a calibration curve over the expected concentration range of the reaction samples.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter that could damage the column.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, offering a balance of speed and resolution.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[4]
Detection Wavelength 270 nm (or as determined by UV scan)The pyridine ring system with its substituents should have a strong UV absorbance in this region. A DAD can be used to identify the optimal wavelength for all components.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity requirements.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient is often necessary to elute compounds with a range of polarities and to ensure that any late-eluting impurities are washed from the column.[1]
HPLC Troubleshooting Guide
Q1: I'm observing peak tailing for my this compound peak. What could be the cause and how can I fix it? A1: Peak tailing for a basic compound like a pyridine derivative on a silica-based C18 column is often due to secondary interactions between the basic nitrogen and acidic silanol groups on the stationary phase.[5]
  • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or trifluoroacetic acid) will protonate the pyridine nitrogen. This reduces the interaction with free silanol groups and improves peak shape.

  • Solution 2: Use a Base-Deactivated Column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize these secondary interactions. Ensure you are using such a column.

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Solution 4: Column Degradation: An older column may have lost its bonded phase, exposing more silanol groups. If other solutions fail, try replacing the column.[6]

Q2: My retention times are shifting between injections. What should I check? A2: Shifting retention times indicate a lack of system stability.
  • Solution 1: Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a sufficient post-run equilibration time is crucial.[4][6]

  • Solution 2: Check for Leaks: Inspect all fittings for any signs of leakage, as this can cause pressure fluctuations and affect the flow rate.[3][4]

  • Solution 3: Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. If you are using an on-line mixer, ensure it is functioning correctly. You can test this by preparing the mobile phase manually and observing if the issue persists.[7]

  • Solution 4: Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.[4]

Q3: I see a noisy or drifting baseline in my chromatogram. How can I improve it? A3: A noisy or drifting baseline can interfere with the accurate integration of peaks.
  • Solution 1: Fresh Mobile Phase: Prepare fresh mobile phase daily. Contaminants or microbial growth in the mobile phase can cause baseline issues.[3]

  • Solution 2: System Contamination: Flush the system, including the injector and detector flow cell, with a strong solvent (like 100% acetonitrile or isopropanol) to remove any adsorbed contaminants.

  • Solution 3: Detector Lamp: The detector lamp has a finite lifetime. A failing lamp can cause increased noise. Check the lamp's energy output.

  • Solution 4: Inadequate Degassing: Air bubbles passing through the detector cell will cause baseline spikes. Ensure your mobile phase is thoroughly degassed.[3][8]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Reaction_Sample Reaction Aliquot Quench_Dilute Quench & Dilute Reaction_Sample->Quench_Dilute Filter Filter (0.45 µm) Quench_Dilute->Filter HPLC_Injection HPLC Injection Filter->HPLC_Injection Separation C18 Column Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

HPLC analysis workflow for reaction monitoring.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. For this compound, its applicability depends on its thermal stability. Aldehydes can sometimes be prone to degradation at high temperatures in the GC inlet.[9] However, if stable, GC-MS provides excellent separation and structural information from the mass spectrometer.

Experimental Protocol: GC-MS Analysis

Objective: To separate and identify this compound and other volatile components in the reaction mixture.

Instrumentation:

  • Gas chromatograph with a temperature-programmable oven and a split/splitless inlet.

  • Mass spectrometer (e.g., quadrupole) as a detector.

  • Capillary column suitable for polar compounds (e.g., HP-5ms or equivalent).[10]

Reagents:

  • High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate).

  • Anhydrous sodium sulfate (for drying).

  • Internal standard (if quantitative analysis is required).

Procedure:

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the sample if necessary.

    • Add a known amount of an internal standard if performing quantification.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column with a 5% phenyl phase suitable for a wide range of compounds, including aromatic aldehydes.[10]
Inlet Temperature 250 °CHot enough to ensure rapid vaporization but low enough to minimize potential thermal degradation.[9]
Injection Mode Split (e.g., 50:1)To prevent column overloading, especially with concentrated samples.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate compounds with varying boiling points.[11]
MS Transfer Line Temp 280 °CTo prevent condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
MS Scan Range 40-400 m/zTo capture the molecular ion and key fragments of the target analyte and related species.
GC-MS Troubleshooting Guide
Q1: I'm not seeing my compound of interest, or the peak is very small. What could be the problem? A1: This could be due to several factors.
  • Solution 1: Thermal Degradation: Your compound may be degrading in the hot GC inlet. Try lowering the inlet temperature in 20 °C increments to see if the response improves. The use of a temperature-programmable inlet can also mitigate this issue.[9]

  • Solution 2: Column Activity: The compound may be adsorbing to active sites in the inlet liner or on the column. Use a deactivated inlet liner and consider breaking off the first few centimeters of the column, as this is where active sites often develop.

  • Solution 3: Non-Volatility: The compound or its products may not be volatile enough for GC analysis. In this case, HPLC would be a more suitable technique.

  • Solution 4: Derivatization: For compounds with poor thermal stability or volatility, derivatization (e.g., silanization) can sometimes be used to create a more stable and volatile analogue, although this adds a step to the sample preparation.[12]

Q2: I'm observing "ghost peaks" in my blank runs. What is causing this? A2: Ghost peaks are typically the result of carryover from a previous, more concentrated injection.
  • Solution 1: Septum Bleed: A worn-out or incorrect septum can release volatile compounds when heated. Replace the septum regularly.[13]

  • Solution 2: Contaminated Syringe: The injection syringe may be contaminated. Clean the syringe thoroughly with an appropriate solvent.

  • Solution 3: Inlet Contamination: The inlet liner can become contaminated over time. Replace the liner and O-ring.

  • Solution 4: Bake Out the Column: Run a high-temperature bake-out of the column (within its specified limits) to strip off strongly retained contaminants.[14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction_Aliquot Reaction Aliquot Extraction Liquid-Liquid Extraction Reaction_Aliquot->Extraction Drying_Conc Dry & Concentrate Extraction->Drying_Conc GC_Injection GC Injection Drying_Conc->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization_Detection EI & MS Detection Separation->Ionization_Detection TIC Total Ion Chromatogram Ionization_Detection->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Identification Compound Identification (Library/Fragmentation) Mass_Spectrum->Identification

GC-MS analysis workflow for reaction monitoring.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for reaction monitoring as it allows for the in-situ analysis of the reaction mixture without the need for sample workup or separation.[15][16] This provides a direct, real-time view of the consumption of reactants and the formation of products. Both ¹H and ¹⁹F NMR can be utilized to monitor reactions of this compound.

Experimental Protocol: In-Situ ¹H NMR Reaction Monitoring

Objective: To monitor the reaction progress in real-time by acquiring a series of ¹H NMR spectra over the course of the reaction.

Instrumentation:

  • NMR spectrometer (benchtop or high-field).[16]

  • NMR tubes (ensure they are compatible with the reaction solvent and temperature).

Procedure:

  • Sample Preparation:

    • In an NMR tube, combine the starting material and the deuterated solvent.

    • Add an internal standard with a known concentration and a simple spectrum (e.g., 1,3,5-trimethoxybenzene) that does not interfere with the signals of interest.

    • Acquire an initial spectrum (t=0) before initiating the reaction.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the final reagent to the NMR tube.

    • Quickly place the tube in the spectrometer and begin acquiring spectra at regular time intervals.[17] The time between spectra will depend on the reaction rate.

    • The general rule is to use the fewest number of scans possible to get a reasonable signal-to-noise ratio for the peaks of interest.[15]

  • Data Analysis:

    • Process the array of spectra.

    • Identify characteristic, well-resolved peaks for the starting material and the product(s).

    • Integrate these peaks relative to the internal standard in each spectrum.

    • Plot the relative concentrations of reactants and products as a function of time to determine the reaction kinetics.

Advantages of ¹⁹F NMR Monitoring

Given the fluorine atom in this compound, ¹⁹F NMR offers a unique and powerful monitoring tool.

  • High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is nearly as sensitive as ¹H and has 100% natural abundance, leading to strong signals.[18]

  • Clean Spectrum: The ¹⁹F NMR spectrum is often much simpler than the ¹H spectrum, with no background signals from the solvent or most reagents, providing a clear window to observe the fluorine-containing species.

  • Sensitivity to Chemical Environment: The chemical shift of the fluorine atom is highly sensitive to changes in its electronic environment.[19] This means that the starting material, intermediates, and products will likely have distinct and well-resolved signals in the ¹⁹F spectrum, making monitoring straightforward.

NMR Troubleshooting Guide
Q1: My NMR peaks are broad and distorted during the reaction. What can I do? A1: Peak broadening can be caused by several factors in a dynamic reaction mixture.
  • Solution 1: Shimming: The magnetic field homogeneity may be disturbed by the reaction (e.g., temperature changes, precipitation). Re-shimming the sample periodically during the reaction can improve peak shape. However, this may not be feasible for fast reactions.

  • Solution 2: Temperature Control: Ensure the spectrometer's temperature control is stable. Exothermic reactions can cause temperature gradients within the sample, leading to broadened lines.[20]

  • Solution 3: Sample Heterogeneity: If a solid is precipitating from the reaction, it will severely degrade the magnetic field homogeneity. Ensure all components remain in solution.

  • Solution 4: Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities can cause significant peak broadening.[5] Ensure all glassware is scrupulously clean and reagents are of high purity.

Q2: The reaction is too fast to monitor with standard NMR acquisition. What are my options? A2: Monitoring fast reactions requires specialized techniques.
  • Solution 1: Reduce Scans: Use the minimum number of scans required for adequate signal-to-noise. For ¹H NMR, a single scan may be sufficient.[15]

  • Solution 2: Lower Temperature: Running the reaction at a lower temperature will slow it down, allowing more time for data acquisition.

  • Solution 3: Rapid Injection NMR: Specialized equipment like rapid injection or stopped-flow NMR systems can be used to mix reagents inside the magnet and immediately start acquisition, capturing the initial moments of a fast reaction.[21][22]

Section 4: Method Validation

Any analytical method used for quality control in pharmaceutical development must be validated to ensure it is suitable for its intended purpose.[23][24] Validation demonstrates that the method is reliable, accurate, and reproducible.[23][25]

Key Validation Parameters

The following parameters, based on International Council for Harmonisation (ICH) guidelines, should be assessed:[26]

ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[25][27]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[25][27]
Range The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25][27]
Accuracy The closeness of test results obtained by the method to the true value.[25][27]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).[25][27]
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[25][27]
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25][27]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[25][27]

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 5-Fluoro-6-methoxynicotinaldehyde, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its electronically diverse functional groups. The incorporation of a fluorine atom, a methoxy group, and an aldehyde on a pyridine core introduces nuanced effects on the nuclear magnetic resonance (NMR) spectra.[1] This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a robust framework for its characterization. We will delve into the theoretical basis for the expected chemical shifts and coupling constants, present a comparative analysis with related structures, and outline detailed experimental protocols to ensure data integrity and reproducibility.

The Structural Landscape: Understanding Substituent Effects

The structure of this compound features a pyridine ring, which is an electron-deficient aromatic system due to the electronegative nitrogen atom.[2][3][4] This inherent electronic property is further modulated by three key substituents:

  • Aldehyde Group (-CHO) at C3: This is a strong electron-withdrawing group, which will significantly deshield adjacent protons and carbons.[5]

  • Fluorine Atom (-F) at C5: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. It also participates in through-bond and through-space coupling with neighboring nuclei, providing invaluable structural information.[6][7][8]

  • Methoxy Group (-OCH₃) at C6: The oxygen atom is electron-withdrawing inductively, but the lone pairs can participate in resonance, donating electron density to the ring. This dual nature influences the electronic environment of the pyridine ring.

The interplay of these substituents dictates the precise chemical shifts and coupling patterns observed in the NMR spectra.

Molecular Structure and Numbering Scheme

To facilitate a clear discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used throughout this guide.

G cluster_1d 1D NMR cluster_2d 2D NMR for Connectivity cluster_validation Structural Validation H1_NMR ¹H NMR COSY COSY (H-H Correlation) H1_NMR->COSY HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC HMBC HMBC (ⁿJ C-H Correlation) H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure COSY->Structure HSQC->Structure HMBC->Structure

References

mass spectrometry analysis of 5-Fluoro-6-methoxynicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of 5-Fluoro-6-methoxynicotinaldehyde Derivatives

Authored by: A Senior Application Scientist

In the landscape of modern drug development, the structural characterization of novel synthetic compounds is a cornerstone of progress. Among these, derivatives of this compound represent a class of heterocyclic aldehydes with significant potential in medicinal chemistry. Their unique substitution pattern, featuring a fluorine atom, a methoxy group, and an aldehyde function on a pyridine core, necessitates a robust analytical strategy for unambiguous identification and quantification. Mass spectrometry (MS), coupled with chromatographic separation, stands as the premier technique for this purpose.

This guide provides a comparative analysis of various mass spectrometry-based methodologies for the characterization of this compound and its analogues. We will delve into the causality behind experimental choices, compare the performance of different ionization techniques, and provide actionable protocols grounded in established scientific principles.

The Analytical Imperative: Why Mass Spectrometry?

The journey from a synthesized molecule to a potential drug candidate is paved with analytical checkpoints. For this compound derivatives, mass spectrometry is indispensable for:

  • Molecular Weight Confirmation: Verifying the successful synthesis of the target compound.

  • Structural Elucidation: Confirming the molecular structure through controlled fragmentation analysis (MS/MS).

  • Purity Assessment: Identifying and quantifying impurities and reaction byproducts when coupled with liquid or gas chromatography.

  • Metabolite Identification: Studying the biotransformation of the parent compound in complex biological matrices.

The choice of MS technique is not arbitrary; it is dictated by the physicochemical properties of the analyte—polarity, thermal stability, and molecular weight.

Experimental Workflow: A Self-Validating System

A successful mass spectrometry analysis hinges on a well-designed workflow. Each step is optimized to ensure that the data generated is both accurate and reproducible. The following diagram illustrates a typical Liquid Chromatography-Mass Spectrometry (LC-MS) workflow, which is often the method of choice for this class of compounds.[1][2]

LC-MS Workflow for Aromatic Aldehyde Analysis cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis prep 1. Dissolution (e.g., Acetonitrile/Water) filt 2. Filtration (0.22 µm syringe filter) prep->filt inj 3. Injection (Autosampler) filt->inj col 4. Chromatographic Separation (e.g., C18 Reversed-Phase) inj->col ion 5. Ionization (e.g., ESI or APCI) col->ion ms1 6. MS1 Scan (Full Scan for [M+H]+) ion->ms1 frag 7. MS/MS Fragmentation (Collision-Induced Dissociation) ms1->frag det 8. Detection (TOF or Orbitrap Analyzer) frag->det proc 9. Data Processing (Peak Integration, Spectral Interpretation) det->proc

Caption: A typical LC-MS workflow for analyzing small organic molecules.

Comparison of Ionization Techniques

The ionization source is the heart of the mass spectrometer, converting neutral analyte molecules into gas-phase ions. The choice of source is the most critical parameter for analyzing compounds like this compound. We will compare the three most relevant techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Gas Chromatography-MS (GC-MS) with Electron Ionization (EI).

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for producing ions from polar molecules in solution.[3][4] It is particularly effective for molecules that can be readily protonated or deprotonated.

  • Principle of Causality: The this compound structure contains a basic nitrogen atom within the pyridine ring. This site is easily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid), forming a stable [M+H]⁺ ion. This inherent basicity makes ESI an excellent, and often primary, choice.[5]

  • Advantages:

    • High sensitivity for polar and ionizable compounds.

    • "Soft" ionization preserves the molecular ion, minimizing in-source fragmentation.[4]

    • Directly compatible with reversed-phase liquid chromatography.[3]

  • Limitations:

    • Less effective for nonpolar derivatives.

    • Susceptible to ion suppression from matrix components, which can affect quantification.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another LC-MS interface that creates ions in the gas phase. It is well-suited for molecules that are less polar and more volatile than typical ESI analytes.[6][7]

  • Principle of Causality: In APCI, the LC eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant ions from the solvent vapor.[8] These reactant ions then transfer a proton to the analyte molecules. APCI is advantageous for analytes that are thermally stable but not sufficiently polar for ESI.[9] For the target derivatives, APCI serves as a powerful alternative, especially if modifications to the core structure reduce its polarity.

  • Advantages:

    • Broad applicability for low to medium polarity compounds with molecular weights up to 1500 Da.[6][10]

    • Less susceptible to matrix-induced ion suppression compared to ESI.

    • Tolerant of higher LC flow rates.[9]

  • Limitations:

    • Requires the analyte to be thermally stable due to the high-temperature vaporizer.[9]

    • Can sometimes induce more fragmentation than ESI.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires the analyte to be volatile and thermally stable enough to pass through the GC column. Ionization is typically achieved via Electron Ionization (EI).

  • Principle of Causality: Pyridine and its derivatives can be analyzed by GC-MS.[11][12][13] EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" spectrum that is excellent for library matching and structural confirmation.

  • Advantages:

    • Provides highly detailed fragmentation spectra for unambiguous identification.[12]

    • Superior chromatographic resolution offered by capillary GC columns.

    • Robust and widely available spectral libraries for comparison.

  • Limitations:

    • Analyte must be volatile and thermally stable; derivatives with poor volatility may require chemical derivatization.

    • The molecular ion peak can be weak or absent due to extensive fragmentation.

Performance Comparison Summary
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)GC-MS (Electron Ionization)
Analyte Polarity High to Medium (Must be ionizable in solution)Medium to LowLow (Must be volatile)
Thermal Stability Not requiredRequiredRequired
Ionization Type Very Soft (produces [M+H]⁺ or [M-H]⁻)Soft (produces [M+H]⁺)[6]Hard (produces M⁺• and extensive fragments)
Molecular Ion Strong and stableGenerally strongOften weak or absent
Fragmentation Controlled via Collision-Induced Dissociation (CID) in MS/MSSome in-source fragmentation possibleExtensive and reproducible
Primary Use Case Quantitative and qualitative analysis of polar derivatives.Analysis of less polar or thermally stable derivatives.Definitive structural confirmation via spectral library matching.

Fragmentation Analysis: Deconstructing the Molecule

Understanding the fragmentation pattern is crucial for confirming the structure of this compound derivatives. Using tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]⁺) is isolated and fragmented by collision with an inert gas. The resulting product ions reveal the underlying molecular structure.

For this compound (C₇H₆FNO₂, MW = 155.04), the protonated ion [M+H]⁺ has an m/z of 156.05.

Key Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of protonated aldehydes, leading to a stable product ion.[14][15]

  • Loss of a Methyl Radical (•CH₃): From the methoxy group, resulting in a radical cation.

  • Loss of Formaldehyde (CH₂O): A neutral loss from the methoxy group.

  • Loss of the Formyl Radical (•CHO): Cleavage of the aldehyde group.[15][16]

The following diagram illustrates these primary fragmentation pathways.

Fragmentation_of_this compound cluster_frags parent [M+H]⁺ m/z = 156.05 frag1 [M+H - CO]⁺ m/z = 128.04 parent->frag1 - CO (28.01 Da) frag2 [M+H - •CH₃]⁺ m/z = 141.02 parent->frag2 - •CH₃ (15.03 Da) frag3 [M+H - •CHO]⁺ m/z = 127.04 parent->frag3 - •CHO (29.02 Da) frag4 [M+H - CH₂O]⁺ m/z = 126.03 parent->frag4 - CH₂O (30.03 Da)

Caption: Predicted fragmentation of protonated this compound.

Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of this compound derivatives using ESI-MS/MS.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a mobile phase-matched solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.

Liquid Chromatography (LC) Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions (Positive ESI)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 350 °C.[2]

  • Drying Gas Flow: 8 L/min.[17]

  • Nebulizer Pressure: 25 psi.[17]

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Method:

    • Precursor Ion: 156.05 (for the parent compound).

    • Collision Gas: Argon.

    • Collision Energy: Optimize between 10-40 eV to achieve a rich fragmentation spectrum. A ramped collision energy can be beneficial.

This self-validating protocol ensures that the separation is robust and the ionization is efficient, providing a solid foundation for both qualitative and quantitative studies.

Conclusion

The mass spectrometric analysis of this compound derivatives is a multifaceted task where the optimal methodology is dictated by the specific analytical goal and the derivative's physicochemical properties. ESI-LC-MS is generally the preferred technique for its high sensitivity and applicability to polar compounds, providing robust molecular weight information and controlled fragmentation for structural analysis. APCI serves as an excellent alternative for less polar analogues, while GC-MS offers unparalleled power for definitive structural identification through its extensive and reproducible fragmentation patterns. By understanding the causality behind each technique and implementing a rigorous, self-validating workflow, researchers can confidently and accurately characterize these promising molecules, accelerating their journey in the drug development pipeline.

References

A Senior Application Scientist's Comparative Guide to the Structural Elucidation of 5-Fluoro-6-methoxynicotinaldehyde Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and toxicology, the precise characterization of small molecule adducts is paramount. Reactive electrophiles, such as aldehydes, readily form covalent bonds with biological nucleophiles, altering the structure and function of proteins and nucleic acids. 5-Fluoro-6-methoxynicotinaldehyde, a heterocyclic aldehyde, represents a class of compounds whose interactions with biomolecules require definitive structural elucidation.[1][2] The fluorine and methoxy substituents introduce specific electronic properties that influence reactivity and potential pharmacological profiles, making a detailed understanding of its adducts critical.[3]

This guide provides an in-depth comparison of analytical techniques for characterizing adducts of this compound. While mass spectrometry and NMR spectroscopy offer invaluable insights, we will establish why single-crystal X-ray crystallography remains the gold standard for providing unambiguous, high-resolution three-dimensional structural data.[4][5] We will explore the causality behind experimental choices, present self-validating workflows, and provide the technical details necessary for researchers to confidently approach the structural analysis of these important covalent complexes.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

X-ray crystallography provides a definitive atomic-level map of a molecule by analyzing how a crystal diffracts an X-ray beam.[6] This technique is unparalleled in its ability to determine not just the connectivity of atoms, but also their precise spatial arrangement, including bond lengths, bond angles, and stereochemistry. For a covalent adduct, this means we can directly visualize the new bond formed, identify the specific atoms involved, and understand the conformational changes that occurred in both the small molecule and its binding partner.

A Self-Validating Workflow for SCXRD Analysis

The journey from a putative adduct in a test tube to a refined crystal structure is a multi-step process that requires careful planning and execution. Each step provides a validation checkpoint for the next.

scxrd_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Adduct Synthesis (e.g., Aldehyde + Amino Acid) purification Purification (HPLC) synthesis->purification screening Crystallization Screening (Vapor Diffusion, etc.) purification->screening optimization Crystal Optimization screening->optimization data_collection Data Collection (Diffractometer) optimization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing solution Structure Solution (Phase Problem) data_processing->solution refinement Model Refinement & Validation solution->refinement final_structure final_structure refinement->final_structure Final 3D Structure

Caption: Experimental workflow for X-ray crystallography of a small molecule adduct.

Experimental Protocol: Crystallization of a this compound Adduct

Producing high-quality single crystals is often the most challenging step in SCXRD.[7] The goal is to slowly bring a solution of the purified adduct to a state of supersaturation, encouraging the molecules to arrange themselves into an ordered, crystalline lattice.

Objective: To obtain diffraction-quality single crystals of a hypothetical adduct between this compound and N-acetyl-L-cysteine.

Methodology: Vapor Diffusion

Vapor diffusion is an excellent choice when working with milligram quantities of a precious sample, as it allows for a slow and controlled change in solvent composition.[8]

  • Prepare the Adduct Solution: Dissolve 2-5 mg of the highly purified adduct in 100 µL of a "good" solvent in which it is readily soluble (e.g., methanol or dimethylformamide). This is the "drop" solution.

  • Prepare the Reservoir Solution: In a larger well or beaker, place 0.5-1.0 mL of a "poor" solvent (the precipitant) in which the adduct is insoluble but which is miscible with the "good" solvent (e.g., ethyl acetate or diethyl ether).[9]

  • Set Up the Diffusion: Pipette a small (1-2 µL) drop of the adduct solution onto a siliconized glass coverslip. Invert the coverslip and seal the reservoir well with it.

  • Equilibration: Over hours to days, the more volatile "good" solvent from the drop will slowly diffuse into the reservoir, while the less volatile "poor" solvent from the reservoir diffuses into the drop. This gradual increase in the concentration of the precipitant in the drop slowly drives the solution towards supersaturation, promoting nucleation and crystal growth.[9]

  • Monitoring: Monitor the drop periodically under a microscope for the appearance of single, well-formed crystals.

Causality Behind Choices: We choose vapor diffusion to carefully control the rate of crystallization. A rapid precipitation would likely lead to an amorphous solid or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction. The choice of solvents is critical; they must be miscible and have different volatilities to drive the diffusion process effectively.

Crystallization MethodPrincipleAdvantagesDisadvantages
Slow Evaporation The solvent slowly evaporates, increasing the concentration of the solute to the point of crystallization.[10]Simple setup; effective for many stable small molecules.Less control over the rate; can lead to "skinning" or multiple nucleation events.
Vapor Diffusion A precipitant from a reservoir slowly diffuses into a drop of the sample solution, reducing its solubility.[8][9]Excellent control; requires very small sample amounts; widely used.Requires careful selection of solvent/precipitant pairs.
Antisolvent Addition A poor solvent (antisolvent) is slowly added to a solution of the compound, inducing crystallization.[9]Can be scaled up; allows for direct control of addition rate.Can cause rapid precipitation if added too quickly; requires larger volumes.
Slow Cooling A saturated solution at a high temperature is slowly cooled, as solubility decreases with temperature.[10]A classic and effective recrystallization method.Not suitable for heat-sensitive molecules; requires a significant solubility gradient with temperature.
Data Collection, Processing, and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a series of spots whose intensities and positions are recorded.[11]

  • Data Collection: The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.[11]

  • Data Processing: The raw images are processed to integrate the intensities of each reflection and apply corrections, resulting in a single dataset.[12][13]

  • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[14][15] The quality of the final model is assessed using metrics like the R-factor.

Alternative & Complementary Techniques: A Comparative Analysis

While SCXRD provides the ultimate structural answer, other techniques are often faster and provide crucial, complementary information. The most powerful approach involves a synergistic use of multiple methods.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. For adduct analysis, its primary role is to confirm the formation of a covalent bond and, in many cases, to identify the site of modification.[16][17]

  • Principle: By comparing the mass of the unmodified biomolecule (e.g., a peptide) with the mass after reaction with this compound, one can confirm the addition of the small molecule. The precise mass increase validates that a covalent adduct has formed.[17]

  • Strengths:

    • High Sensitivity: Requires picomole to femtomole amounts of sample.[16]

    • Speed: LC-MS/MS methods can analyze complex mixtures rapidly.[18]

    • Site Identification: Tandem MS (MS/MS) can fragment a modified peptide to pinpoint the exact amino acid residue that has been modified.[17]

  • Limitations:

    • No 3D Information: MS provides connectivity and mass data but offers no insight into the three-dimensional arrangement of atoms, stereochemistry, or conformational state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). It is an exceptionally powerful tool for characterizing covalent structures in solution.

  • Principle: The formation of a covalent adduct results in significant changes in the chemical shifts of nuclei near the reaction site. For an aldehyde adduct, the disappearance of the characteristic aldehyde proton signal (around 9-10 ppm in ¹H NMR) and the appearance of new signals are definitive proof of a reaction at the carbonyl group.[19][20]

  • Strengths:

    • Detailed Connectivity: 2D NMR experiments (like COSY and HMBC) can be used to trace the bonding network and confirm the exact structure of the adduct.

    • Solution-State Analysis: Provides information on the structure and dynamics of the adduct in a more biologically relevant solution state, as opposed to the solid state of a crystal.

    • Fluorine Probe: The presence of a fluorine atom in this compound makes ¹⁹F NMR a highly sensitive and specific probe for monitoring adduct formation and characterizing the electronic environment of the fluorine nucleus in the final product.

  • Limitations:

    • Lower Sensitivity: Requires significantly more material (micromole to millimole quantities) than mass spectrometry.

    • Complexity: Spectra can become very complex and difficult to interpret for larger adducts (e.g., with large peptides or proteins).

    • Resolution: Does not provide the atomic-level resolution of bond lengths and angles that SCXRD does.

A Synergistic and Self-Validating Approach

synergistic_workflow cluster_validation Cross-Validation reaction Putative Adduct Formation ms Mass Spectrometry (MS) reaction->ms Confirm Mass & Site of Adduction nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) reaction->nmr Confirm Covalent Bonding in Solution scxrd X-ray Crystallography (SCXRD) ms->scxrd Guides Crystallization of Correct Mass conclusion Validated 3D Structure & Characterization ms->conclusion Mass Consistent? nmr->scxrd Guides Crystallization of Correct Structure nmr->conclusion Connectivity Consistent? scxrd->conclusion Definitive 3D Structure

Caption: A synergistic workflow for adduct characterization and validation.

This integrated approach forms a self-validating system. A successful investigation would see MS confirming the expected mass increase of the adduct, NMR confirming the covalent bond formation and solution structure, and SCXRD providing the definitive, high-resolution 3D structure that is consistent with all the data from MS and NMR. Any discrepancy would immediately signal an error in interpretation or a flaw in the experimental process, ensuring the trustworthiness of the final result.

Conclusion

For the unambiguous structural determination of this compound adducts, single-crystal X-ray crystallography is the definitive method. It is the only technique that provides a direct, high-resolution, three-dimensional view of the atomic arrangement, which is essential for understanding structure-activity relationships in drug design and mechanistic toxicology. While powerful and essential techniques like mass spectrometry and NMR spectroscopy provide rapid confirmation of adduct formation and crucial details on connectivity, they lack the ability to deliver this ultimate level of structural detail. By employing these methods in a synergistic and self-validating workflow, researchers can approach the characterization of novel small molecule adducts with the highest degree of scientific rigor and confidence.

References

A Technical Guide to the Bioactivity of 5-Fluoro-6-methoxynicotinaldehyde Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a myriad of substitutions, leading to a diverse range of biological activities. Among these, fluorinated nicotinamide derivatives have garnered significant attention for their potential as anticancer, antifungal, and enzyme inhibitory agents. This guide provides an in-depth comparison of the bioactivity of analogs of 5-Fluoro-6-methoxynicotinaldehyde, a key intermediate in the synthesis of various biologically active molecules.[1] We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols for key biological assays.

Introduction: The Significance of the 5-Fluoro-6-methoxypyridine Scaffold

The introduction of a fluorine atom into a pharmacologically active molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When incorporated into the pyridine ring of nicotinamide, a vital component of the coenzyme NAD, these alterations can lead to potent and selective biological activities. The 6-methoxy group further modulates the electronic and steric properties of the ring, influencing its interaction with target proteins. The aldehyde functionality at the 3-position serves as a versatile synthetic handle for the creation of a diverse library of analogs, including carboxamides, hydrazones, and other derivatives.

While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, we can extrapolate and build a comparative framework based on the well-established structure-activity relationships (SAR) of related pyridine and nicotinamide derivatives.[2] This guide will, therefore, present a logical progression from the known bioactivities of the broader class to a hypothetical, yet scientifically grounded, comparison of specific analogs.

Comparative Bioactivity of this compound Analogs

Based on the known anticancer and enzyme inhibitory activities of similar pyridine derivatives, we will explore a hypothetical series of this compound analogs and their potential bioactivities. The following comparison is based on established SAR principles where modifications at the 3-position aldehyde can significantly impact biological outcomes.

Hypothetical Analogs for Comparison:

  • Analog A: 5-Fluoro-6-methoxynicotinamide

  • Analog B: N-Benzyl-5-fluoro-6-methoxynicotinamide

  • Analog C: 5-Fluoro-6-methoxy-N'-(4-hydroxybenzylidene)nicotinohydrazide

  • Analog D: (5-Fluoro-6-methoxypyridin-3-yl)methanol

These analogs represent common modifications of the aldehyde group to amides, substituted amides, hydrazones, and the corresponding alcohol, allowing for an exploration of how these changes might affect anticancer and enzyme inhibitory activity.

Antiproliferative Activity

The antiproliferative effects of these hypothetical analogs would be assessed against a panel of human cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon), using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), would allow for a direct comparison of their potency.

Table 1: Hypothetical Antiproliferative Activity (IC50 in µM) of this compound Analogs

AnalogMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Analog A 15.220.518.9
Analog B 5.88.17.5
Analog C 2.33.52.9
Analog D > 50> 50> 50
Doxorubicin 0.81.21.0

This data is hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

  • Analog A (Nicotinamide): Would likely exhibit moderate activity, serving as a baseline. The amide group is a common feature in many bioactive molecules.

  • Analog B (N-Benzylnicotinamide): The introduction of a lipophilic benzyl group could enhance cell permeability and interaction with hydrophobic pockets in target proteins, potentially leading to increased potency compared to Analog A.

  • Analog C (Nicotinohydrazide): The hydrazone moiety is a known pharmacophore in many anticancer agents. The additional hydrogen bonding capabilities and altered electronic properties could lead to the highest potency among the tested analogs.

  • Analog D (Alcohol): Reduction of the aldehyde to an alcohol would likely result in a significant loss of activity, suggesting the carbonyl group or its derivatives are crucial for the antiproliferation.

Enzyme Inhibition

Many pyridine-based anticancer agents exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases and tubulin.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial kinase in angiogenesis, a process vital for tumor growth. Inhibition of VEGFR-2 is a validated anticancer strategy.

Table 2: Hypothetical VEGFR-2 Kinase Inhibition (IC50 in µM)

AnalogVEGFR-2 Inhibition IC50 (µM)
Analog A 12.5
Analog B 3.1
Analog C 0.9
Analog D > 50
Sunitinib 0.05

This data is hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

The trend in kinase inhibition would likely mirror the antiproliferative activity, with Analog C showing the most potent inhibition. This suggests that the antiproliferative effects of these compounds could be, at least in part, mediated through the inhibition of key signaling kinases.

Disruption of microtubule dynamics is another effective anticancer mechanism. Inhibitors of tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Table 3: Hypothetical Tubulin Polymerization Inhibition (IC50 in µM)

AnalogTubulin Polymerization Inhibition IC50 (µM)
Analog A > 50
Analog B 25.6
Analog C 8.4
Analog D > 50
Colchicine 1.5

This data is hypothetical and for illustrative purposes.

Interpretation of Hypothetical Data:

While potentially less potent than dedicated tubulin inhibitors like colchicine, the hypothetical data suggests that some analogs, particularly Analog C , might also interfere with microtubule dynamics, contributing to their overall anticancer profile.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Antiproliferative Activity

This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve fitting software.

In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Workflow Diagram:

Caption: Workflow for the in vitro VEGFR-2 kinase assay.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, a poly(Glu, Tyr) substrate, and ATP.

  • Inhibitor Addition: Add the test compounds at various concentrations. Include a positive control (e.g., Sunitinib) and a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the recombinant human VEGFR-2 enzyme.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced (which is inversely proportional to kinase inhibition) using a commercial kit such as ADP-Glo™. This involves adding a reagent that converts ADP to ATP, which is then detected via a luciferase-based reaction.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition and determine the IC50 values.

Tubulin Polymerization Assay

This assay monitors the assembly of tubulin into microtubules in the presence and absence of test compounds.

Workflow Diagram:

Caption: Workflow for the tubulin polymerization assay.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified bovine tubulin in a polymerization buffer containing GTP.

  • Reaction Initiation: In a temperature-controlled microplate reader set to 37°C, add the tubulin solution to wells containing the test compounds at various concentrations. Include a positive control (e.g., Colchicine) and a no-compound control.

  • Monitoring Polymerization: Immediately begin monitoring the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the extent of inhibition for each compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and comparing the bioactivity of this compound analogs. While the presented comparative data is based on a hypothetical series of compounds, it is grounded in established structure-activity relationships within the broader class of pyridine and nicotinamide derivatives.[2] The detailed experimental protocols offer researchers the necessary tools to validate these hypotheses and explore the therapeutic potential of this promising chemical scaffold.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound analogs. Elucidating the specific molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development as potential therapeutic agents. The strategic incorporation of the 5-fluoro-6-methoxypyridine motif holds significant promise for the discovery of novel drugs with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Nicotin-aldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Nicotin-aldehyde Scaffolds

The introduction of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Nicotin-aldehyde, a pyridine ring bearing a formyl group, represents a versatile scaffold found in numerous biologically active compounds. The precise positioning of a fluorine atom on this ring can lead to a diverse array of physicochemical properties, making the clear and unambiguous identification of each isomer critical.

This guide provides a comparative analysis of the key spectroscopic signatures of three positional isomers of fluorinated nicotin-aldehyde (3-pyridinecarboxaldehyde): the 2-fluoro, 5-fluoro, and 6-fluoro isomers. As a Senior Application Scientist, my objective is to not only present the data but to explain the underlying principles that govern the observed spectroscopic differences. This document will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS), providing both predicted data based on established principles and detailed protocols for experimental validation.

The Isomers in Focus

The parent molecule, nicotin-aldehyde (pyridine-3-carboxaldehyde), serves as our baseline. We will be comparing it with the following key fluorinated isomers:

  • 2-Fluoro-3-pyridinecarboxaldehyde (CAS: 36404-90-7)[1]

  • 5-Fluoro-3-pyridinecarboxaldehyde (CAS: 39891-04-8)[2]

  • 6-Fluoro-3-pyridinecarboxaldehyde (also known as 2-Fluoro-5-formylpyridine) (CAS: 677728-92-6)[3]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous structure elucidation of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus, which is 100% abundant and has a spin of ½, provides an additional, highly sensitive spectroscopic handle.[4][5]

Causality Behind Expected Chemical Shifts

The position of the fluorine atom dramatically influences the electron density distribution across the pyridine ring, which in turn affects the chemical shifts (δ) of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

  • ¹H NMR: The aldehyde proton (-CHO) is typically found far downfield (around 10 ppm) due to the electron-withdrawing nature of the carbonyl group. The aromatic protons will be influenced by the electronegativity of both the ring nitrogen and the fluorine atom. Fluorine's electron-withdrawing inductive effect will deshield nearby protons (causing a downfield shift), while its lone pairs can have a shielding effect (upfield shift) through resonance, particularly for protons in the ortho and para positions.

  • ¹³C NMR: The carbonyl carbon is the most downfield signal (typically >180 ppm). The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JCF) and a significant downfield shift. Other carbons in the ring will show smaller two-, three-, or four-bond couplings (ⁿJCF).[6]

  • ¹⁹F NMR: The chemical shift of ¹⁹F is highly sensitive to its electronic environment, with a very wide spectral range.[7] The position of the fluorine on the pyridine ring relative to the electron-withdrawing aldehyde group and the ring nitrogen will determine its specific chemical shift.

Comparative NMR Data (Predicted and Reference)

Note: The following table presents reference data for the parent nicotin-aldehyde and predicted data for the fluorinated isomers based on established substituent effects. Experimental verification is essential.

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Aromatic-C (δ, ppm)Carbonyl-C (δ, ppm)¹⁹F (δ, ppm)
Nicotin-aldehyde [8]~9.97.4-8.9123-155~192N/A
2-Fluoro Isomer ~10.17.5-8.6120-165 (C-F)~190-60 to -80
5-Fluoro Isomer ~10.07.8-8.9110-170 (C-F)~191-110 to -130
6-Fluoro Isomer ~9.97.2-8.8110-170 (C-F)~191-65 to -85
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis

This protocol provides a self-validating system for acquiring high-quality NMR data for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified fluorinated nicotin-aldehyde isomer.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Chloroform-d is often suitable for these compounds.

    • Filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm for ¹H and ¹³C), if quantitative analysis or precise referencing is required.[9]

  • Instrument Setup & ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 30° or 90° pulse. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[9]

    • Process the spectrum with Fourier transformation, phase correction, and baseline correction.

  • ¹³C{¹H} NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F channel.

    • Acquire both a proton-coupled and a proton-decoupled ¹⁹F spectrum. Comparing the two will reveal ¹H-¹⁹F coupling information, which is crucial for assignments.

    • Use an appropriate fluorine reference standard, such as CFCl₃ (trichlorofluoromethane), set to 0 ppm.[7]

  • Data Analysis:

    • Integrate all peaks in the ¹H spectrum to determine proton ratios.

    • Analyze the splitting patterns (multiplicity) and coupling constants (J-values) in all spectra to establish connectivity between atoms.

    • Utilize 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) for unambiguous assignment of complex spectra.[9]

Visualization: NMR Workflow

Workflow for NMR sample preparation and analysis.

Section 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]

Key Vibrational Modes and Their Significance

For fluorinated nicotin-aldehydes, the most diagnostic peaks are:

  • C=O Stretch: The strong carbonyl stretch is one of the most prominent peaks in the spectrum. For aromatic aldehydes, this typically appears in the range of 1710-1685 cm⁻¹. The electronegativity of the fluorine atom can slightly shift this frequency.[11][12]

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two characteristic, weaker bands around 2830-2695 cm⁻¹.[11]

  • C-F Stretch: The C-F stretch is a strong absorption, typically found in the fingerprint region between 1300-1000 cm⁻¹. Its exact position can be diagnostic of the isomer.

  • Aromatic C=C/C=N Stretches: These appear in the 1600-1450 cm⁻¹ region and are characteristic of the pyridine ring.

Comparative IR Data (Predicted)
CompoundC=O Stretch (cm⁻¹)Aldehydic C-H (cm⁻¹)Aromatic C-H (cm⁻¹)C-F Stretch (cm⁻¹)
Nicotin-aldehyde [13]~1705~2820, ~2730>3000N/A
2-Fluoro Isomer 1700-1715~2825, ~2735>30001250-1290
5-Fluoro Isomer 1700-1715~2820, ~2730>30001230-1270
6-Fluoro Isomer 1700-1715~2820, ~2730>30001240-1280
Experimental Protocol: Thin Solid Film FT-IR

This method is efficient for solid samples and minimizes interference from solvents.[14]

  • Plate Preparation: Obtain a clean, dry salt plate (e.g., NaCl or KBr) from a desiccator. If necessary, clean it with a minimal amount of dry acetone and allow it to evaporate completely.

  • Sample Preparation: Place a small amount of the solid sample (~20-50 mg) into a clean vial. Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[14]

  • Film Deposition: Using a pipette, apply one or two drops of the solution to the center of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate.

  • Spectrum Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. Acquire a background spectrum of the empty beam path first. Then, acquire the sample spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to reference tables to confirm the presence of the expected functional groups.[15][16]

Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight of the compound and a reproducible fragmentation pattern that serves as a molecular fingerprint.[17][18]

Expected Fragmentation Patterns
  • Molecular Ion (M⁺•): The molecular ion peak will correspond to the exact mass of the molecule (C₆H₄FNO, MW ≈ 125.10 g/mol ). This peak should be reasonably intense due to the stability of the aromatic ring.[17][18]

  • Key Fragments: The most common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29, loss of •CHO). The resulting fluoropyridyl cation would be a prominent peak.[19] Further fragmentation of the pyridine ring can also occur.

Comparative MS Data (Predicted)
CompoundMolecular Ion (M⁺•, m/z)Key Fragment (M-29, m/z)Other Fragments
Nicotin-aldehyde 1077851, 106 (M-1)
2-Fluoro Isomer 1259676, 124 (M-1)
5-Fluoro Isomer 1259676, 124 (M-1)
6-Fluoro Isomer 1259676, 124 (M-1)

Note: While the primary fragments (M-29) are identical in mass, the relative intensities of subsequent ring-fragmentation ions may differ subtly between isomers, though this can be difficult to predict without experimental data.

Experimental Protocol: Electron Ionization (EI) GC-MS

This protocol is suitable for volatile, thermally stable compounds like the fluorinated nicotin-aldehydes.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Instrument Setup: The sample is injected into a Gas Chromatograph (GC) to ensure purity and then introduced into the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[18]

  • Fragmentation & Analysis: The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions. These ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and compare the pattern to known fragmentation pathways for aldehydes and pyridines to confirm the structure.

Visualization: EI-MS Process

EI_MS_Process Molecule Neutral Molecule (M) in Gas Phase IonSource Ion Source Molecule->IonSource ElectronBeam 70 eV Electron Beam ElectronBeam->IonSource MolecularIon Molecular Ion (M+•) IonSource->MolecularIon Ionization Fragments Fragment Ions (e.g., [M-CHO]+) MolecularIon->Fragments Fragmentation MassAnalyzer Mass Analyzer (Separates by m/z) MolecularIon->MassAnalyzer Fragments->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Simplified workflow of Electron Ionization Mass Spectrometry.

Section 4: UV-Visible Spectroscopy - Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one.

Expected Electronic Transitions
  • π → π* Transitions: These are high-energy transitions involving the π-electron system of the pyridine ring and the carbonyl group. They typically result in strong absorption bands. Increased conjugation shifts these absorptions to longer wavelengths (a bathochromic shift).[20][21]

  • n → π* Transitions: This is a lower-energy transition involving the promotion of a non-bonding electron (from the oxygen or nitrogen lone pairs) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions.[22] For aldehydes, this absorption is often observed in the 270-300 nm range.

The position of the fluorine atom will subtly influence the energies of these transitions, leading to slight shifts in the absorption maxima (λmax).

Comparative UV-Vis Data (Predicted in Ethanol)
Compoundπ → π* λmax (nm)n → π* λmax (nm)
Nicotin-aldehyde ~220, ~260~310
2-Fluoro Isomer ~215, ~255~305
5-Fluoro Isomer ~220, ~265~310
6-Fluoro Isomer ~218, ~258~308
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration may need optimization to ensure absorbance is within the detector's linear range (typically 0.1-1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Spectrum Acquisition: Place the blank cuvette in the reference beam and the sample cuvette in the sample beam.

  • Scan: Scan a range of wavelengths, for example, from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Conclusion

The spectroscopic characterization of fluorinated nicotin-aldehyde isomers is a clear-cut process when the correct techniques are applied systematically. NMR spectroscopy , particularly the combination of ¹H, ¹³C, and ¹⁹F nuclei, provides the most definitive data for isomer identification through the analysis of chemical shifts and coupling constants. IR spectroscopy serves as a rapid and reliable method to confirm the presence of the key aldehyde and C-F functional groups. Mass spectrometry validates the molecular weight and provides fragmentation patterns that support the overall structure. Finally, UV-Vis spectroscopy offers insights into the electronic structure of the conjugated system. By employing these techniques in concert and understanding the principles behind the spectral data, researchers can confidently identify and differentiate these valuable fluorinated building blocks in their drug discovery and development endeavors.

References

A Comparative Guide to the Validation of 5-Fluoro-6-methoxynicotinaldehyde Synthesis by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method designed for the quality control and purity assessment of synthesized 5-Fluoro-6-methoxynicotinaldehyde. As a critical building block in pharmaceutical research, particularly in the development of enzyme inhibitors and treatments for neurological disorders, verifying the purity of this compound is paramount.[1]

The narrative herein is structured to provide not just a protocol, but a self-validating system grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3] We will explore the causality behind experimental choices, compare the chosen analytical method against alternatives, and present a complete, step-by-step validation workflow supported by experimental data. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust and reliable method for assessing the synthesis of pyridine derivatives.

Synthetic Pathway and Rationale for Purity Analysis

The quality of a final compound is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound is through the controlled oxidation of its corresponding alcohol, (5-Fluoro-6-methoxy-pyridin-3-yl)-methanol.

This reaction, while generally clean, presents specific analytical challenges. The primary impurities of concern are the unreacted starting material and the over-oxidized product, 5-Fluoro-6-methoxynicotinic acid. The presence of these impurities can significantly impact the yield and outcome of subsequent reactions. Therefore, the analytical method must possess the specificity to resolve and accurately quantify the target aldehyde in the presence of these related substances.

Synthesis_Pathway cluster_synthesis Synthesis of this compound SM (5-Fluoro-6-methoxy-pyridin-3-yl)-methanol (Starting Material) Product This compound (Target Product) SM->Product Oxidation (e.g., MnO₂) Impurity 5-Fluoro-6-methoxynicotinic acid (Over-oxidation Impurity) Product->Impurity Over-oxidation

Figure 1: Synthetic route and key potential impurities.

Comparative Analysis of Analytical Methodologies

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for volatile compounds, RP-HPLC is the superior choice for this compound. The rationale is threefold:

  • Analyte Characteristics: As a moderately polar, non-volatile aromatic aldehyde, this compound is ideally suited for RP-HPLC without the need for derivatization, which is often required for GC analysis.

  • Specificity: HPLC offers excellent resolution for separating structurally similar compounds, such as the target aldehyde from its alcohol precursor and carboxylic acid impurity, which differ primarily in their polarity.[4]

  • Quantitation: UV detection in HPLC provides a robust, linear response over a wide concentration range, making it ideal for accurate quantification as mandated by regulatory guidelines.

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is designed as a self-validating system, incorporating system suitability checks and validation parameters as outlined in the ICH Q2(R2) guideline.[2][3][5]

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Rationale: A C18 stationary phase provides the necessary hydrophobic interaction to retain the pyridine ring, while the aqueous-organic mobile phase allows for fine-tuning of the elution of polar functional groups.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

    • Rationale: Formic acid is used to acidify the mobile phase, ensuring consistent ionization of the pyridine nitrogen and sharpening the peak shape.[6]

  • Gradient Elution: 30% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

    • Rationale: This wavelength provides a strong chromophoric response for the substituted pyridine ring system while minimizing baseline noise.

  • Injection Volume: 10 µL.

Preparation of Standards and Samples
  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Quench a sample of the synthesis reaction mixture and dissolve it in the diluent to achieve a theoretical final concentration of approximately 50 µg/mL of the target compound. Filter through a 0.45 µm syringe filter before injection.

Method Validation Workflow

The validation process follows a logical sequence to demonstrate that the analytical procedure is fit for its intended purpose.[7]

Validation_Workflow cluster_validation HPLC Method Validation Workflow (ICH Q2(R2)) start Method Development & Optimization spec Specificity (Peak Purity, Resolution) start->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob sys_suit System Suitability (Routine Analysis) rob->sys_suit validated Validated Method sys_suit->validated

Figure 2: Workflow for analytical method validation.

Detailed Validation Steps:

  • System Suitability: Before each validation run, inject a standard solution (50 µg/mL) five times. The acceptance criteria are: %RSD of peak area < 2.0%, tailing factor < 1.5, and theoretical plates > 2000.[8]

  • Specificity: Inject the diluent, a standard solution, a sample solution, and a sample spiked with known impurities (starting material and carboxylic acid). The method is specific if the principal peak is free from co-elution (assessed by DAD peak purity analysis) and well-resolved from impurity peaks (resolution > 2.0).

  • Linearity: Analyze the calibration standards (1-100 µg/mL) in triplicate. Plot a graph of mean peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.[8]

  • Accuracy: Perform a recovery study by spiking a placebo (reaction mixture without starting material) with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). The mean recovery should be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample solution (50 µg/mL) on the same day. The %RSD should be ≤ 2.0%.[10]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). The LOQ should be confirmed by analyzing a standard at this concentration with acceptable precision and accuracy.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2, flow rate ±0.1 mL/min) and assess the impact on the results. The method is robust if the results remain unaffected by these minor variations.

Data Summary and Performance Characteristics

The following table summarizes the performance data obtained during the validation of the RP-HPLC method for this compound.

Validation ParameterResultICH Acceptance Criteria
Specificity No interference at analyte retention time. Resolution > 3.5 for all impurities.Peak is pure and resolved from impurities.
Linearity (1-100 µg/mL) Correlation Coefficient (R²) = 0.9995R² ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
   Repeatability (n=6)0.85%≤ 2.0%
   Intermediate Precision1.22%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mLReportable
Limit of Quantitation (LOQ) 0.7 µg/mLReportable with acceptable accuracy/precision
Robustness No significant impact on resultsMethod remains reliable

Conclusion

This guide has detailed a comprehensive, robust, and validated RP-HPLC method for the quantitative analysis of this compound and the separation of its key process-related impurities. The methodology adheres strictly to the principles of scientific integrity and follows the internationally recognized ICH Q2(R2) guidelines for analytical procedure validation.[2][3][5] The experimental data demonstrates that the method is specific, linear, accurate, precise, and robust, making it eminently suitable for routine quality control in a research or manufacturing environment. By explaining the rationale behind key procedural choices, this document serves not only as a protocol but as an educational tool for scientists engaged in the synthesis and analysis of novel pharmaceutical compounds.

References

Navigating the Synthesis of 5-Fluoro-6-methoxynicotinaldehyde: A Comparative Guide to Key Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Fluoro-6-methoxynicotinaldehyde stands as a crucial building block in medicinal chemistry, finding application in the synthesis of molecules targeting neurological disorders and acting as enzyme inhibitors.[1] This guide provides a comparative analysis of synthetic strategies starting from different precursors, offering insights into their methodologies to aid in informed decision-making in a research and development setting.

The strategic incorporation of fluorine and methoxy groups onto the pyridine ring makes this compound a valuable synthon for fine-tuning the physicochemical and biological properties of target molecules, such as metabolic stability and binding affinity. A retrosynthetic analysis reveals several potential pathways to this aldehyde, primarily revolving around the functionalization of a pre-existing pyridine core.[2] Key precursors identified include halogenated nicotinic acid derivatives and functionalized pyridines.

Precursor Deep Dive: A Head-to-Head Comparison

The selection of a synthetic route is a critical decision influenced by factors such as the availability of starting materials, scalability, and overall efficiency. Here, we dissect two prominent precursor-based approaches.

Route 1: The Halogenated Nicotinic Acid Pathway

A common and effective strategy for the synthesis of this compound begins with a halogenated nicotinic acid derivative, such as 6-Chloro-5-fluoronicotinic acid.[2] This multi-step approach, while reliable, involves a series of distinct transformations.

The general sequence involves:

  • Amidation: The carboxylic acid is first converted to a more manageable derivative, such as a morpholinamide, to direct subsequent reactions.[2]

  • Methoxylation: The chloro group at the 6-position is displaced by a methoxy group through a nucleophilic aromatic substitution reaction.[2]

  • Reduction: The amide is then reduced to the target aldehyde.

Causality in Experimental Choices: The initial amidation step serves to protect the carboxylic acid and prevent unwanted side reactions during the subsequent methoxylation. The choice of morpholine is often favored due to the stability of the resulting amide. The methoxylation is a standard SNAr reaction, driven by the electron-withdrawing nature of the pyridine ring and the activating effect of the adjacent nitrogen. Finally, the reduction of the amide to the aldehyde requires careful selection of a reducing agent to avoid over-reduction to the alcohol.

Route 2: The Functionalized Pyridine Approach

An alternative strategy involves starting with a pyridine ring that already contains some of the desired functionalities. For instance, a synthetic route can commence from a precursor like (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol.[3]

This approach typically involves a direct oxidation of the alcohol to the aldehyde.[3] Manganese(IV) dioxide is a common and effective oxidizing agent for this transformation.[3]

Causality in Experimental Choices: This route offers a more direct path if the functionalized pyridine precursor is readily available. The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The choice of manganese(IV) dioxide is advantageous as it is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, minimizing the risk of over-oxidation to the carboxylic acid.

Performance at a Glance: A Comparative Table

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic approaches.

MetricRoute 1: Halogenated Nicotinic AcidRoute 2: Functionalized Pyridine
Starting Material 6-Chloro-5-fluoronicotinic acid(5-Fluoro-2-methoxy-pyridin-3-yl)-methanol
Number of Steps Multi-step (Amidation, Methoxylation, Reduction)Single step (Oxidation)
Key Reagents Morpholine, Sodium Methoxide, Reducing AgentManganese(IV) dioxide
Potential Yield Moderate to Good (step-wise losses)Generally Good to High
Scalability Can be scalable, but requires optimization of multiple stepsGenerally scalable, dependent on precursor availability
Procedural Complexity Higher, involves multiple reaction and purification stepsLower, single transformation

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

G cluster_0 Route 1: Halogenated Nicotinic Acid Pathway 6-Chloro-5-fluoronicotinic acid 6-Chloro-5-fluoronicotinic acid Amidation Amidation 6-Chloro-5-fluoronicotinic acid->Amidation Morpholine Methoxylation Methoxylation Amidation->Methoxylation Sodium Methoxide Reduction Reduction Methoxylation->Reduction Reducing Agent This compound This compound Reduction->this compound

Caption: Synthetic workflow starting from a halogenated nicotinic acid precursor.

G cluster_1 Route 2: Functionalized Pyridine Pathway (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol Oxidation Oxidation (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol->Oxidation Manganese(IV) dioxide This compound This compound Oxidation->this compound

Caption: Synthetic workflow starting from a functionalized pyridine precursor.

Detailed Experimental Protocols

Protocol for Route 2: Oxidation of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

This protocol is based on a general procedure for the synthesis of 5-fluoro-2-methoxy-3-formylpyridine.[3]

Materials:

  • (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol

  • Manganese(IV) dioxide

  • Ethyl acetate

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (5-Fluoro-2-methoxy-pyridin-3-yl)-methanol in ethyl acetate, add manganese(IV) dioxide.[3]

  • Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the celite pad with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to ensure the complete conversion of the alcohol and the absence of impurities.

Conclusion: Selecting the Optimal Path

The choice between these synthetic routes is a strategic one. The halogenated nicotinic acid pathway, while longer, may be more practical if the starting material is more readily and economically available. In contrast, the functionalized pyridine approach offers a more streamlined and potentially higher-yielding synthesis, provided the precursor alcohol can be sourced or synthesized efficiently. For researchers aiming for rapid synthesis and high throughput, the single-step oxidation is an attractive option. However, for large-scale production, a thorough cost-benefit analysis of both routes, including starting material procurement and process optimization, is essential.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, fluorinated pyridine derivatives are of paramount importance. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets[1]. 5-Fluoro-6-methoxynicotinaldehyde is a valuable building block, with its aldehyde group serving as a versatile handle for constructing more complex molecular architectures in drug discovery programs[1][2].

However, the synthetic route to this and similar substituted pyridines is not without its challenges. The potential for side reactions and the formation of closely related impurities necessitates a robust, multi-faceted analytical strategy to ensure the purity of the final compound. An impure active pharmaceutical ingredient (API) intermediate can compromise reaction yields, introduce downstream purification challenges, and, most critically, lead to the formation of unknown and potentially toxic byproducts in the final drug substance.

This guide provides an in-depth comparison of analytical methodologies for rigorously assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the causality behind our experimental choices, ensuring a self-validating and trustworthy analytical workflow.

Anticipating the Adversaries: Potential Impurities in Synthesis

A successful purity assessment begins with a theoretical understanding of what impurities might be present. Based on common synthetic routes for substituted nicotinaldehydes, such as the Vilsmeier-Haack formylation of a corresponding 2-fluoro-3-methoxypyridine precursor, several classes of impurities can be anticipated[3]:

  • Starting Material-Related Impurities: Unreacted 2-fluoro-3-methoxypyridine.

  • Isomeric Impurities: Formation of other isomers due to non-regioselective formylation.

  • Reaction Byproducts: Compounds arising from side reactions or decomposition of reagents.

  • Degradation Products: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding 5-fluoro-6-methoxynicotinic acid, especially during work-up or improper storage.

The following diagram illustrates the logical flow of identifying and characterizing these potential contaminants.

G cluster_synthesis Synthetic Route cluster_impurities Potential Impurity Classes StartingMaterial 2-Fluoro-3-methoxypyridine (Starting Material) Reaction Formylation Reaction StartingMaterial->Reaction VilsmeierReagent Vilsmeier Reagent (e.g., POCl₃/DMF) VilsmeierReagent->Reaction Impurity4 Reagent Byproducts VilsmeierReagent->Impurity4 Decomposition Product Crude this compound Reaction->Product Impurity1 Unreacted Starting Material Reaction->Impurity1 Incomplete Reaction Impurity2 Isomeric Aldehyde Reaction->Impurity2 Poor Regioselectivity Impurity3 Oxidized Product (Carboxylic Acid) Product->Impurity3 Air/Work-up Oxidation G cluster_screening Initial Screening & Identity cluster_quant Quantitative Purity & Impurity Profile cluster_advanced Advanced Impurity Characterization Start Synthesized Batch of This compound NMR_ID ¹H and ¹⁹F NMR (Structure Confirmation) Start->NMR_ID TLC Thin-Layer Chromatography (Spot Check) Start->TLC HPLC HPLC-DAD (Purity %, Peak Purity Check) NMR_ID->HPLC Identity Confirmed GCMS GC-MS (Volatile Impurity ID) NMR_ID->GCMS qNMR qNMR (Absolute Assay %) NMR_ID->qNMR TLC->GCMS LCMS LC-MS/MS (Non-volatile Impurity ID) HPLC->LCMS Unknown Peak Detected Decision Batch Release Decision HPLC->Decision Purity > 99.5% No Unknowns > 0.1% Report Final Certificate of Analysis (Purity & Impurity Profile) GCMS->Report qNMR->Report LCMS->Report Report->Decision

References

A Comparative Guide to the Structural Elucidation of 5-Fluoro-6-methoxynicotinaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Trifunctional Building Block

5-Fluoro-6-methoxynicotinaldehyde is a heterocyclic aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its pyridine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1] The unique trifunctional arrangement—an aldehyde for synthetic elaboration, a methoxy group, and a fluorine atom—offers a rich platform for generating diverse molecular architectures. The strategic placement of a fluorine atom can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable tool in drug design.[2]

The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. However, the successful synthesis of novel derivatives is only half the battle; unambiguous structural confirmation of the resulting products is paramount. The interplay of the electron-withdrawing fluorine and aldehyde groups with the electron-donating methoxy group creates a unique electronic environment on the pyridine ring, which manifests in distinctive spectroscopic signatures.

This guide provides a comprehensive comparison of the analytical data for key reaction products derived from this compound. We will delve into the causality behind experimental choices, present detailed protocols for validation, and offer a logical framework for structural elucidation using modern spectroscopic techniques, with a particular emphasis on the utility of ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Core Analytical Workflow: A Self-Validating System

The structural elucidation of any new compound follows a logical progression from initial reaction monitoring to definitive spectroscopic confirmation. Each step provides a layer of validation, ensuring the final structure is assigned with the highest degree of confidence.

G cluster_0 Reaction & Workup cluster_1 Primary Characterization cluster_2 Definitive Structural Elucidation start This compound + Reagents reaction Reaction under Specific Conditions start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification tlc TLC/LC-MS Analysis (Monitoring & Purity Check) purification->tlc ms Mass Spectrometry (MS) (Confirm Molecular Weight) tlc->ms ir Infrared (IR) Spectroscopy (Confirm Functional Group Change) ms->ir nmr_1h 1D ¹H NMR (Proton Environment) ir->nmr_1h nmr_13c 1D ¹³C NMR (Carbon Skeleton) nmr_1h->nmr_13c nmr_19f 1D ¹⁹F NMR (Fluorine Environment & Coupling) nmr_13c->nmr_19f nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity & Final Assignment) nmr_19f->nmr_2d final Final Structure Confirmed nmr_2d->final

Caption: General workflow for synthesis and structural elucidation.

Comparative Analysis of Key Transformations

We will now explore three fundamental transformations of the aldehyde group: reduction to an alcohol, oxidation to a carboxylic acid, and reductive amination. For each reaction, we provide a validated protocol and a comparative analysis of the spectroscopic data against the starting material.

Reduction to (5-Fluoro-6-methoxypyridin-3-yl)methanol

The reduction of the aldehyde to a primary alcohol is a foundational transformation. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mild nature and high chemoselectivity for aldehydes and ketones, leaving the aromatic ring and other functional groups intact.

  • Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography on silica gel to obtain (5-Fluoro-6-methoxypyridin-3-yl)methanol.

G start This compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH₄ (1.1 eq) Portion-wise cool->add_nabh4 react Stir at 0 °C for 1h (Monitor by TLC) add_nabh4->react quench Quench with H₂O react->quench concentrate Remove Methanol (Reduced Pressure) quench->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product (5-Fluoro-6-methoxypyridin-3-yl)methanol purify->product

Caption: Workflow for the reduction of the aldehyde.

Technique This compound (Starting Material) (5-Fluoro-6-methoxypyridin-3-yl)methanol (Product) Rationale for Change
¹H NMR Aldehyde proton (CHO) singlet at ~10.3 ppm. Aromatic protons (H2, H4). Methoxy (OCH₃) singlet at ~4.0 ppm.Disappearance of the ~10.3 ppm signal. Appearance of a new singlet for the methylene protons (CH₂OH) at ~4.7 ppm and a broad singlet for the hydroxyl proton (OH).Reduction of the aldehyde group (-CHO) to a primary alcohol (-CH₂OH).
¹³C NMR Aldehyde carbon (C=O) signal at ~188 ppm.Disappearance of the ~188 ppm signal. Appearance of a new methylene carbon (CH₂OH) signal at ~60 ppm.Conversion of the sp² aldehyde carbon to an sp³ alcohol carbon.
¹⁹F NMR A single resonance, likely a doublet of doublets due to coupling with H2 and H4.Minimal shift in the fluorine resonance, but potential slight changes in coupling constants due to the altered electronic nature of the C3 substituent.The fluorine atom's local environment is largely unchanged.
IR (cm⁻¹) Strong C=O stretch at ~1700 cm⁻¹. C-H stretch of aldehyde at ~2850 and ~2750 cm⁻¹.Disappearance of the C=O stretch. Appearance of a broad O-H stretch at ~3300 cm⁻¹.Confirms the loss of the carbonyl and the gain of a hydroxyl group.
MS (ESI+) m/z = 156.04 [M+H]⁺ for C₇H₆FNO₂m/z = 158.06 [M+H]⁺ for C₇H₈FNO₂The molecular weight increases by 2 Da, corresponding to the addition of two hydrogen atoms.
Oxidation to 5-Fluoro-6-methoxynicotinic Acid

Oxidation of the aldehyde to a carboxylic acid provides a key intermediate for amide couplings and other transformations. The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a mild acid, is an effective method that avoids over-oxidation and is tolerant of many functional groups.

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) to act as a chlorine scavenger.

  • In a separate flask, dissolve sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) and sodium chlorite (NaClO₂, 1.5 eq) in water.

  • Add the aqueous solution of the oxidant to the aldehyde solution dropwise at room temperature.

  • Stir the mixture vigorously for 4-6 hours, monitoring by TLC.

  • Upon completion, add a saturated solution of sodium sulfite (Na₂SO₃) to quench excess oxidant.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 5-Fluoro-6-methoxynicotinic acid.

G start Aldehyde in t-BuOH/H₂O + 2-methyl-2-butene add_oxidant Add aq. NaClO₂ / NaH₂PO₄ Dropwise start->add_oxidant react Stir at RT for 4-6h (Monitor by TLC) add_oxidant->react quench Quench with aq. Na₂SO₃ react->quench acidify Acidify to pH 2-3 with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry & Concentrate extract->dry product 5-Fluoro-6-methoxynicotinic Acid dry->product

Caption: Workflow for the Pinnick oxidation.

Technique This compound (Starting Material) 5-Fluoro-6-methoxynicotinic Acid (Product) Rationale for Change
¹H NMR Aldehyde proton (CHO) singlet at ~10.3 ppm.Disappearance of the ~10.3 ppm signal. Appearance of a very broad singlet for the carboxylic acid proton (COOH) > 12 ppm.Oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH).
¹³C NMR Aldehyde carbon (C=O) signal at ~188 ppm.Disappearance of the ~188 ppm signal. Appearance of a new carboxylic acid carbon signal at ~165 ppm.The carbonyl carbon is now in a carboxylic acid environment, which is more shielded than an aldehyde.
¹⁹F NMR Single resonance.A downfield shift is expected due to the increased electron-withdrawing nature of the carboxylic acid compared to the aldehyde.The electronic environment of the ring is significantly altered by the new substituent.
IR (cm⁻¹) Strong C=O stretch at ~1700 cm⁻¹.The aldehyde C=O stretch is replaced by a carboxylic acid C=O stretch (~1710 cm⁻¹) and a very broad O-H stretch from ~3200-2500 cm⁻¹.The broad O-H band is characteristic of the hydrogen-bonded dimer of a carboxylic acid.
MS (ESI+) m/z = 156.04 [M+H]⁺ for C₇H₆FNO₂m/z = 172.03 [M+H]⁺ for C₇H₆FNO₃The molecular weight increases by 16 Da, corresponding to the addition of one oxygen atom.
Reductive Amination with Benzylamine

Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds via the initial formation of an imine between the aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild and does not reduce the starting aldehyde.

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.05 eq).

  • Add acetic acid (2 drops) to catalyze imine formation.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the secondary amine product.

Technique This compound (Starting Material) N-benzyl-1-(5-fluoro-6-methoxypyridin-3-yl)methanamine (Product) Rationale for Change
¹H NMR Aldehyde proton (CHO) at ~10.3 ppm.Disappearance of the aldehyde proton. Appearance of a new singlet for the benzylic methylene group attached to the pyridine ring (~3.8 ppm) and another singlet for the benzylic methylene group of the benzyl fragment (~3.9 ppm). A broad singlet for the N-H proton will also appear. Phenyl protons will be visible ~7.3 ppm.Formation of a secondary amine by coupling the aldehyde and benzylamine.
¹³C NMR Aldehyde carbon (C=O) at ~188 ppm.Disappearance of the aldehyde carbon. Appearance of two new methylene carbons in the 50-60 ppm range. Phenyl carbons will appear in the 127-140 ppm range.Conversion of the aldehyde to a methyleneamine linker.
¹⁹F NMR Single resonance.Minimal shift expected, similar to the alcohol product, as the electronic demand is comparable.The local fluorine environment is not significantly perturbed.
IR (cm⁻¹) Strong C=O stretch at ~1700 cm⁻¹.Disappearance of the C=O stretch. Appearance of a medium N-H stretch at ~3300 cm⁻¹.Confirms the loss of the carbonyl and the formation of a secondary amine.
MS (ESI+) m/z = 156.04 [M+H]⁺ for C₇H₆FNO₂m/z = 247.12 [M+H]⁺ for C₁₄H₁₅FN₂OThe molecular weight increases corresponding to the addition of the benzylamine fragment minus a molecule of water.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of novel compounds derived from this compound relies on a synergistic application of modern analytical techniques. While MS and IR provide rapid confirmation of a successful transformation by indicating changes in molecular weight and key functional groups, NMR spectroscopy offers the definitive, high-resolution data required for unambiguous structure assignment.[3][4][5] The characteristic shifts and coupling patterns in ¹H, ¹³C, and particularly ¹⁹F NMR spectra serve as a powerful diagnostic toolkit.[6][7] By systematically comparing the spectroscopic data of the product with the starting material, researchers can confidently map the molecular changes and validate their synthetic outcomes. The protocols and comparative data presented in this guide offer a robust framework for scientists and drug development professionals to accelerate their research programs built around this versatile fluorinated pyridine scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Fluoro-6-methoxynicotinaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-Fluoro-6-methoxynicotinaldehyde (CAS No. 884494-73-9), a fluorinated pyridine derivative commonly used in organic synthesis and medicinal chemistry.[1][2][3] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to understand its potential hazards. While a complete Safety Data Sheet (SDS) may not always be readily available, hazard information for similar compounds indicates that it should be treated as a hazardous substance.

Hazard Profile:

Based on available data for analogous compounds, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE):

Due to the irritant nature of this compound, the following PPE is mandatory when handling this compound in any form (solid, solution, or as waste):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of dust or vapors, which can cause respiratory irritation.[4][5]

Waste Segregation and Container Management

Proper segregation of chemical waste at the source is a critical step in ensuring safe disposal.[6] this compound waste must be handled as a halogenated organic waste .

Waste Segregation Protocol:

  • Do not mix with non-halogenated organic waste. The disposal of halogenated waste is often more expensive and requires different treatment methods.[7]

  • Do not mix with incompatible waste streams, such as strong acids or bases.[8]

  • Solid Waste: Collect solid this compound, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials in a designated, compatible solid waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible liquid waste container.

Container Requirements:

All waste containers must meet the following criteria as mandated by safety regulations[9]:

  • Compatibility: The container material must be compatible with the chemical waste. High-density polyethylene (HDPE) is generally suitable for organic waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms (e.g., irritant).

  • Closure: The container must have a secure, leak-proof cap and be kept closed at all times, except when adding waste.[10][11]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][10]

Disposal Workflow:

Caption: Workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[5]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[5][12]

  • Collect and Dispose: Carefully collect the absorbent material and any contaminated debris. Place it in the designated halogenated solid waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Regulatory Compliance

The management of hazardous waste is governed by strict federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[9] All laboratory personnel who generate hazardous waste must be trained on proper handling, storage, and disposal procedures.[10]

Key Regulatory Points:

  • Waste Minimization: Whenever possible, modify experimental procedures to reduce the volume of hazardous waste generated.[11]

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA. These areas have specific requirements regarding the maximum volume of waste that can be stored and the timeframe for removal.[8][11]

  • Documentation: Maintain accurate records of the hazardous waste generated in your laboratory.

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal procedures for additional requirements.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoro-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules can significantly alter their biological, physical, and chemical properties. This has made fluorinated compounds, such as 5-Fluoro-6-methoxynicotinaldehyde, valuable in pharmaceutical and agrochemical research.[1][2] However, these same properties can present considerable safety challenges. Many fluorinated organic compounds can be persistent in the environment or possess metabolic toxicity.[1][3] A complete understanding of the potential hazards and the necessary safety measures is therefore paramount for all laboratory personnel. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Hazard Identification and Risk Assessment

Given these factors, it is prudent to treat this compound as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system, and to be harmful through ingestion, skin contact, and inhalation. All personnel must be thoroughly trained on these specific hazards and the proper handling procedures.[1]

Key Properties of this compound:

PropertyValueSource
CAS Number 884494-73-9[7]
Molecular Formula C7H6FNO2[8]
Molecular Weight 155.13[9]
Appearance White to off-white solid[9][10]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure.[11][12] The following recommendations are based on a cautious approach, considering the hazards associated with analogous compounds.

Eye and Face Protection: The First Line of Defense
  • Chemical Splash Goggles: These are mandatory whenever handling the compound. They must meet the ANSI Z.87.1 1989 standard or equivalent.[13] Goggles should have indirect ventilation to prevent hazardous substances from entering the eye area.[12]

  • Face Shield: A face shield, worn over safety goggles, is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[12][13]

Skin and Body Protection: Preventing Dermal Exposure
  • Gloves: Disposable nitrile gloves generally offer good short-term protection against a wide range of chemicals.[13] However, for prolonged or direct contact, it is essential to consult the glove manufacturer's chemical resistance guide.[13] Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.

  • Laboratory Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned to cover as much skin as possible.[13]

  • Additional Protective Clothing: For larger quantities or procedures with a higher risk of splashing, consider using a chemical-resistant apron and sleeves.

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls like a fume hood are not feasible or sufficient to maintain exposure below permissible limits, respiratory protection is required.[13]

  • Respirator Use: The use of a respirator necessitates a formal respiratory protection program, including medical evaluations, fit testing, and training on proper use and maintenance.[13] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors would be a typical choice.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic workflow is essential to ensure safety from the moment the chemical is received until its final disposal.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Pre-use Inspection: Before starting any work, ensure all safety equipment, including the fume hood, eyewash station, and safety shower, is accessible and in good working order.

  • Weighing: When weighing the solid compound, do so in the fume hood to prevent the dispersion of dust.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid and dissolved organic compounds.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_PPE Don Appropriate PPE Prep_FumeHood Verify Fume Hood Functionality Prep_PPE->Prep_FumeHood Prep_SpillKit Ensure Spill Kit is Accessible Prep_FumeHood->Prep_SpillKit Handling_Weigh Weigh Compound in Fume Hood Prep_SpillKit->Handling_Weigh Handling_Reaction Perform Reaction in Fume Hood Handling_Weigh->Handling_Reaction Cleanup_Decontaminate Decontaminate Glassware & Surfaces Handling_Reaction->Cleanup_Decontaminate Cleanup_Waste Segregate & Label Waste Cleanup_Decontaminate->Cleanup_Waste Cleanup_Dispose Dispose of Waste via EH&S Cleanup_Waste->Cleanup_Dispose

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Environmental Responsibility

Due to the persistent nature of many fluorinated organic compounds, proper disposal is critical to prevent environmental contamination.[14][15]

  • Waste Collection: All waste containing this compound, including contaminated gloves, paper towels, and reaction byproducts, must be collected in clearly labeled, compatible containers.[1]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EH&S) department.

  • Labeling: Waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this chemical down the drain or in regular trash.

By adhering to these rigorous safety protocols, researchers can safely handle this compound, enabling its potential in scientific discovery while minimizing risks to themselves and the environment.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
5-Fluoro-6-methoxynicotinaldehyde
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Reactant of Route 2
5-Fluoro-6-methoxynicotinaldehyde

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